molecular formula C9H10O2 B128420 4-Vinylguaiacol CAS No. 7786-61-0

4-Vinylguaiacol

カタログ番号: B128420
CAS番号: 7786-61-0
分子量: 150.17 g/mol
InChIキー: YOMSJEATGXXYPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methoxy-4-vinylphenol, a naturally occurring phenolic compound found in buckwheat, pine needles, and red cabbage, is a compound of significant interest in biomedical and food science research due to its multifaceted bioactivities. In oncology research, this compound has demonstrated promising anti-cancer properties. Studies show it mitigates the malignancy of cholangiocarcinoma cells by disrupting sonic hedgehog signalling through the dysregulation of GLI3, leading to reduced cell migration and invasion . Similar anti-migratory effects have been observed in pancreatic cancer models, where it acts by blocking FAK and AKT signalling pathways . Beyond oncology, 2-Methoxy-4-vinylphenol exhibits potent anti-inflammatory effects. Research using LPS-stimulated RAW264.7 macrophage cells indicates that it suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by inhibiting the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . This anti-inflammatory action is mediated through the suppression of NF-κB activation, inhibition of MAPK phosphorylation (p38, ERK1/2, and JNK), and modulation of histone H3 acetylation . Furthermore, its antimicrobial and antioxidant potential is being explored for applications in food preservation. As a major bioactive compound in red cabbage extract, it has been shown to interact with bacterial DNA gyrase and lipoprotein, contributing to antimicrobial efficacy that can extend the shelf-life of meat products . These diverse mechanisms make 2-Methoxy-4-vinylphenol a valuable tool for researchers investigating novel therapeutic strategies and natural preservatives.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethenyl-2-methoxyphenol
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3
Source PubChem
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InChI Key

YOMSJEATGXXYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

31853-85-7
Record name Phenol, 4-ethenyl-2-methoxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=31853-85-7
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DSSTOX Substance ID

DTXSID7052529
Record name 2-Methoxy-4-vinylphenol
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

7786-61-0
Record name 4-Vinylguaiacol
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Record name 4-Vinylguaiacol
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Record name 4-Vinylguaiacol
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Record name Phenol, 4-ethenyl-2-methoxy-
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Record name 2-Methoxy-4-vinylphenol
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Record name 2-METHOXY-4-VINYLPHENOL
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Record name 2-Methoxy-4-vinylphenol
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Foundational & Exploratory

The Ubiquitous Presence of 4-Vinylguaiacol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a phenolic compound with a characteristic spicy, clove-like aroma, is a naturally occurring secondary metabolite found across a diverse range of plant species. While often associated with the flavor and aroma profiles of various foods and beverages, its presence in plants is a direct consequence of the biosynthesis and subsequent transformation of precursor molecules inherent to plant cell wall structures. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its analysis, and an illustration of its primary biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the isolation, characterization, and potential applications of this bioactive compound.

Natural Occurrence and Quantitative Data

This compound is not typically stored in high concentrations within plant tissues. Instead, its presence is often transient, arising from the enzymatic or thermal decarboxylation of its precursor, ferulic acid. Ferulic acid is a ubiquitous hydroxycinnamic acid that is covalently linked to polysaccharides in the plant cell wall, contributing to its structural integrity.[1] The release of ferulic acid and its subsequent conversion to this compound can be influenced by various factors, including plant genetics, environmental conditions, and post-harvest processing.

The following table summarizes the quantitative data available on the concentration of this compound in various plant species and their products. It is important to note that the concentration of free this compound in raw plant material is often low, with higher concentrations typically observed after processing, such as roasting or fermentation, which facilitates the decarboxylation of ferulic acid.

Plant SpeciesPlant Part/ProductConcentration of this compoundAnalytical Method
Coffea arabica (Arabica Coffee)Roasted Beans8-20 mg/kgNot specified in the provided text
Coffea canephora (Robusta Coffee)Roasted Beans64.8 mg/kgStable Isotope Dilution Assay (SIDA)
Coffea canephora (Robusta Coffee)Roasted Beans177.7 mg/kgStable Isotope Dilution Assay (SIDA)
Curcuma longa (Turmeric)Rhizome (Methanolic Extract)4.32% of the extractGas Chromatography-Mass Spectrometry (GC-MS)[2]
Fagopyrum esculentum (Buckwheat)Aroma ComponentReported as a key aroma component, but quantitative data is not readily available.Not Applicable
Vitis vinifera (Grape)Wine (processed product)Detected in concentrations ranging from non-detectable to 1,207 µg/L.High-Performance Liquid Chromatography with UV/Vis and Fluorescence Detection (HPLC-UV/Vis-FLD)[3]

Note: The data for coffee and wine reflects concentrations after processing (roasting and fermentation, respectively), which significantly influences the formation of this compound from its precursor, ferulic acid. The concentration in turmeric is reported as a percentage of the methanolic extract.

Biosynthetic Pathway of this compound

The primary biosynthetic pathway for this compound in plants is a straightforward enzymatic conversion from ferulic acid. This reaction is catalyzed by the enzyme ferulate decarboxylase.

This compound Biosynthesis Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Ferulate Decarboxylase

Caption: Biosynthesis of this compound from Ferulic Acid.

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust extraction and analytical methodologies. Below are detailed protocols adapted from established methods for the analysis of phenolic compounds in complex samples.

Protocol 1: Extraction and Quantification of this compound from Plant Material using HPLC-FLD

This protocol is adapted from a method for the analysis of this compound in orange juice and is suitable for plant tissues with appropriate modifications.[4][5]

1. Sample Preparation and Extraction:

  • Grinding: Freeze-dry the fresh plant material (leaves, stems, roots, or seeds) and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of a methanol (B129727)/water (80:20, v/v) solution.

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Re-dissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the re-dissolved plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound and other phenolic compounds with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection with excitation at 260 nm and emission at 315 nm.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the plant sample is determined by comparing the peak area of the analyte with the calibration curve.

Protocol 2: Analysis of this compound in Plant Essential Oils by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds, including this compound, in essential oils extracted from plants.

1. Essential Oil Extraction (Hydrodistillation):

  • Place a known amount of fresh or dried plant material (e.g., 100 g) in a round-bottom flask with a sufficient amount of distilled water.

  • Connect the flask to a Clevenger-type apparatus.

  • Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more oil is collected.

  • Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

  • Store the essential oil in a sealed vial at 4°C until analysis.

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 1:50).

  • Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in hexane).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve with an external or internal standard is required.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant sample.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis A Plant Material (e.g., leaves, seeds) B Grinding (Lyophilized) A->B C Solvent Extraction (e.g., Methanol/Water) B->C D Centrifugation & Supernatant Collection C->D E Solvent Evaporation D->E F Reconstitution E->F G Solid-Phase Extraction (SPE) (C18 Cartridge) F->G H Elution G->H I Evaporation & Reconstitution H->I J HPLC-FLD or GC-MS Analysis I->J K Data Acquisition & Processing J->K L Quantification & Identification K->L

Caption: General workflow for this compound analysis.

Conclusion

This compound, while present in modest concentrations in its free form in plants, is a significant compound derived from the abundant precursor, ferulic acid. Its formation is a key process in the development of characteristic aromas in many plant-derived foods and beverages. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from various plant matrices. A deeper understanding of its natural occurrence and biosynthesis can open avenues for its targeted extraction, biotechnological production, and exploration of its potential pharmacological activities, making it a compound of continued interest for the scientific and drug development communities.

References

sensory threshold of 4-Vinylguaiacol in beverages

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Sensory Threshold of 4-Vinylguaiacol in Beverages

Introduction

This compound (4-VG) is a phenolic compound that significantly influences the aromatic profile of numerous beverages. It is renowned for its distinct spicy, pungent, and clove-like aroma.[1][2][3] The perception of 4-VG can be desirable, as is the case in certain beers like German-style wheat beers (weissbiers) and some Belgian ales where it contributes a characteristic flavor.[1] However, in other beverages such as bottom-fermented beers, wine, and orange juice, its presence, particularly at high concentrations, is often considered an off-flavor, imparting medicinal or smoky notes.[1][4][5]

The sensory impact of 4-VG is determined by its concentration relative to its sensory threshold, which is the minimum concentration at which the compound can be detected or recognized. This threshold is not a fixed value; it is influenced by the chemical matrix of the beverage and the sensitivity of the individual taster.[6] This technical guide provides a comprehensive overview of the sensory thresholds of 4-VG in various beverages, details the experimental protocols for its determination, and outlines its formation pathway.

Sensory Threshold of this compound

The sensory threshold of this compound varies considerably across different beverage types. This is due to the interaction of 4-VG with other volatile and non-volatile compounds in the beverage matrix, which can either suppress or enhance its perception. The following table summarizes the reported sensory threshold values for 4-VG in several beverages.

BeverageThreshold TypeThreshold Value (µg/L)Reference
BeerDetection~200[1]
Top-Fermented BeerNot Specified300[4][7][8]
BeerNot Specified300[9]
WhiskeyDetectionAs low as 4[2]
Red WineDetection380[10]
WineNot Specified770 (for vinylphenols)[11]
Sake (Model Solution)Difference80[9]
Sake (Model Solution)Recognition141[9]
White WineRecognition440[9][12]

Formation of this compound

This compound is primarily formed from the thermal or enzymatic decomposition of ferulic acid, a hydroxycinnamic acid naturally present in the raw materials of many beverages.[1] For instance, in beer, ferulic acid is found in the husk of barley and wheat malts.[1] During the brewing process, specific yeast strains, particularly those used for wheat beers, possess the necessary enzymes (phenolic acid decarboxylase) to convert ferulic acid into 4-VG.[1] In coffee, the roasting process leads to the thermal degradation of ferulic acid, resulting in the formation of 4-VG, which contributes to the overall aroma profile.[13][14] Similarly, in orange juice, 4-VG can form during storage due to the degradation of ferulic acid, where it is considered an off-flavor.[5]

FA Ferulic Acid VG This compound FA->VG Enzymatic Decarboxylation FA->VG Thermal Decarboxylation Enzyme Phenolic Acid Decarboxylase (e.g., in yeast) Enzyme->FA Heat Thermal Decarboxylation (e.g., coffee roasting) Heat->FA

Formation pathway of this compound.

Experimental Protocols

The determination of the sensory threshold of this compound involves a combination of sensory analysis by trained panelists and analytical quantification of the compound.

Sensory Analysis

A common method for determining sensory thresholds is through the use of a trained sensory panel. The triangle test is a frequently employed methodology.

  • Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to recognize the specific aroma of this compound.

  • Sample Preparation: A series of samples of the beverage are prepared with increasing concentrations of 4-VG. A control sample with no added 4-VG is also included.

  • Triangle Test Procedure: Panelists are presented with three samples, two of which are identical (either both control or both with added 4-VG) and one is different. They are asked to identify the odd sample.

  • Threshold Determination:

    • Difference Threshold: The lowest concentration at which a panelist can consistently distinguish the 4-VG-containing sample from the control is their individual difference threshold. The group's difference threshold is then calculated, often as the geometric mean of the individual thresholds.[9]

    • Recognition Threshold: This is the lowest concentration at which a panelist can not only detect a difference but also correctly identify the characteristic aroma of 4-VG (e.g., "clove-like").[9]

Analytical Quantification Methods

Accurate quantification of this compound in the beverage matrix is crucial for sensory threshold determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Beverage samples may require minimal preparation, such as degassing and filtration, before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used for separation.

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol, water, and an acid (e.g., phosphoric acid) is employed. A common mobile phase composition is methanol/ultrapure water/phosphoric acid (400/590/10, V/V).[4][7][8]

    • Detection: A UV detector set at a wavelength of 260 nm is often used for quantification.[4][7][8] A fluorescence detector can also be used for enhanced sensitivity, with excitation and emission wavelengths set at 225 nm and 320 nm, respectively.[11]

  • Quantification: The concentration of 4-VG is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Extraction: Due to the complexity of the beverage matrix, an extraction step is often necessary to isolate and concentrate the volatile compounds, including 4-VG. Stir Bar Sorptive Extraction (SBSE) is an effective technique.[10] In this method, a stir bar coated with a sorbent material is placed in the sample, where it adsorbs the volatile compounds. The stir bar is then thermally desorbed in the GC inlet.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC: The extracted compounds are separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.

    • MS: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.

  • Quantification: Similar to HPLC, quantification is achieved by comparing the response of the target ion for 4-VG in the sample to that of a calibration curve.

Electron-Capture Gas-Liquid Chromatography

For enhanced sensitivity, especially for detecting very low concentrations of 4-VG, electron-capture gas-liquid chromatography can be used. This method involves creating a heptafluorobutyrate derivative of 4-VG, which is highly responsive to the electron-capture detector, allowing for detection limits in the parts-per-billion (µg/L) range.[15]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Beverage Beverage Sample Spiking Spiking with known concentrations of 4-VG Beverage->Spiking Control Control Sample (No 4-VG) Beverage->Control Sensory Sensory Evaluation (e.g., Triangle Test) Spiking->Sensory Analytical Analytical Quantification (HPLC or GC-MS) Spiking->Analytical Control->Sensory PanelistData Collect Panelist Responses Sensory->PanelistData ConcentrationData Measure 4-VG Concentration Analytical->ConcentrationData ThresholdCalc Calculate Individual and Group Sensory Thresholds PanelistData->ThresholdCalc ConcentrationData->ThresholdCalc

Experimental workflow for sensory threshold determination.

Conclusion

The sensory threshold of this compound is a critical parameter in the quality control and product development of beverages. Its characteristic clove-like aroma can be a defining feature or an undesirable off-flavor depending on the beverage type and concentration. Understanding the range of sensory thresholds across different matrices and the methodologies for their determination is essential for researchers and professionals in the food and beverage industry. The combination of trained sensory panels and sensitive analytical techniques like HPLC and GC-MS provides a robust framework for accurately assessing the sensory impact of this important flavor compound.

References

role of 4-Vinylguaiacol in food and beverage aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 4-Vinylguaiacol in Food and Beverage Aroma

Introduction

This compound (4-VG), a phenolic compound, is a significant contributor to the aroma profile of a wide array of foods and beverages.[1] Its presence can be a defining characteristic, imparting desirable spicy, clove-like notes, or an indicator of spoilage, resulting in a phenolic off-flavor.[2] This compound is naturally formed through the enzymatic or thermal decomposition of ferulic acid, a hydroxycinnamic acid prevalent in plant materials.[3] Understanding the formation pathways, sensory impact, and analytical quantification of 4-VG is critical for quality control and product development in the food and beverage industry. This guide provides a comprehensive technical overview of the chemistry, formation, sensory properties, and analytical methodologies related to this compound for researchers and scientists.

Chemical and Physical Properties

This compound, also known as 2-methoxy-4-vinylphenol, is an organic compound derived from guaiacol (B22219).[4] It is classified as a phenolic compound and is characterized by a vinyl group attached to the guaiacol structure.[4][5] This structure contributes to its reactivity and its role as a precursor in the synthesis of other compounds.[4][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-ethenyl-2-methoxyphenol[5]
Synonyms 2-methoxy-4-vinylphenol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene[5]
CAS Number 7786-61-0[4]
Molecular Formula C₉H₁₀O₂[4][7]
Molecular Weight 150.17 g/mol [5][7]
Appearance Colorless to pale yellow oily liquid[4][8]
Odor Spicy, clove-like, smoky, fermented[5][6][8]
Solubility Insoluble in water; soluble in organic solvents and oils[4][5]
Boiling Point 224°C (435.2°F)[7]
Density ~1.11 g/cm³[7]
Flash Point 113°C (235.4°F)[7]

Natural Occurrence and Concentration in Foods and Beverages

This compound is a key aroma component in numerous products, including beer, wine, coffee, roasted peanuts, and buckwheat.[6][9] Its concentration is highly dependent on the raw materials, processing methods, and fermentation conditions.[10] In certain German-style wheat beers, its distinct clove-like note is a desirable characteristic, whereas in many other beer styles and in wine, it is considered a significant off-flavor.[11]

Table 2: Typical Concentrations of this compound in Various Food and Beverage Products

ProductTypical Concentration RangeNotesReference(s)
Beer (General) 86 - 147 µg/LCan be considered an off-flavor at higher levels.[12]
Beer (Top-fermented wheat) 2.61 mg/L (2613 µg/L)A key and desirable aroma compound.[2][13]
Wine Generally below 770 µg/LOften considered a defect, though its impact can be complex.[14]
Coffee (Arabica) 64.8 mg/kgConcentration varies with bean type and roast degree.[10]
Coffee (Robusta) 177.7 mg/kgRobusta typically has significantly higher levels than Arabica.[10]
Coffee (Filter Beverage) 0.46 mg/100 ml (4600 µg/L)Representative value for a brewed coffee beverage.[15]
Orange Juice (Stored) VariableFormation increases with time and temperature during storage.[16][17]

Biosynthesis and Formation Pathways

The primary pathway for the formation of this compound in food and beverages is the decarboxylation of ferulic acid.[18][19] This precursor is one of the most abundant hydroxycinnamic acids found in the cell walls of plants, such as in the husks of barley and wheat malt.[3][20] The conversion can occur through two main routes: enzymatic and thermal.

Enzymatic Decarboxylation

In many fermented beverages like beer, specific yeast strains possess the necessary enzymatic machinery to convert ferulic acid into 4-VG. This is particularly true for certain ale and wheat beer yeasts (Saccharomyces cerevisiae) that are positive for phenolic off-flavor (POF+), now known as PAD1+.[3] These yeasts produce an enzyme called phenolic acid decarboxylase (PAD), which catalyzes the reaction.[18][21] Wild yeasts are also often capable of this conversion, leading to contamination issues in brewing.[1][12]

G Enzymatic Formation of this compound Ferulic_Acid Ferulic Acid (from plant cell walls) Four_VG This compound (Clove-like aroma) Ferulic_Acid->Four_VG Decarboxylation (-CO2) PAD Phenolic Acid Decarboxylase (PAD) (from POF+ Yeast) PAD->Ferulic_Acid G Degradation Pathways of this compound Four_VG This compound Vanillin Vanillin Four_VG->Vanillin Oxidation Guaiacol Guaiacol (Smoky aroma) Four_VG->Guaiacol High-Temperature Oxidation (e.g., Coffee Roasting) Polymers Polymers (e.g., Melanoidins) Four_VG->Polymers Polymerization Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation G Typical Workflow for 4-VG Analysis by HS-SPME-GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Coffee Sample in Vial Spike Add Internal Standard (e.g., 4-VG-d3) Sample->Spike HS_SPME Headspace SPME (Heating & Agitation) Spike->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption GC_MS GC-MS System Separation Chromatographic Separation (Capillary Column) Desorption->Separation Detection Mass Spectrometry (Detection & Identification) Separation->Detection Quantification Quantification (using Internal Standard) Detection->Quantification

References

Toxicological Profile of 4-Vinylguaiacol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for 4-Vinylguaiacol (4-VG), a naturally occurring phenolic compound found in various foods and beverages and used as a flavoring agent. This document summarizes key findings on its metabolism, in vitro cytotoxicity, and genotoxicity, with a focus on quantitative data and experimental methodologies. Due to a notable lack of direct toxicological studies on this compound for several endpoints, this guide also incorporates data from structural analogs, such as isoeugenol (B1672232) and guaiacol, as utilized in regulatory safety assessments. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, and key metabolic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its toxicological profile.

Introduction

This compound (2-methoxy-4-vinylphenol) is a significant flavor component, contributing to the characteristic aroma of buckwheat, roasted coffee, and certain beers. It is primarily formed through the thermal or enzymatic decarboxylation of ferulic acid, a common constituent of plant cell walls[1]. While its organoleptic properties are well-documented, a comprehensive understanding of its toxicological profile is essential for risk assessment, particularly for professionals in the food, fragrance, and pharmaceutical industries. This guide aims to consolidate the existing toxicological knowledge on this compound, highlighting both the available data and the existing knowledge gaps.

Metabolism

This compound is a known metabolite of ferulic acid, a hydroxycinnamic acid abundant in various plant-based foods[2]. The biotransformation from ferulic acid to this compound is primarily carried out by the gut microbiota and certain yeasts through a decarboxylation reaction[2]. Further metabolism of this compound can occur, leading to the formation of other compounds such as vanillin.

Metabolism Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Decarboxylation (e.g., gut microbiota) Vanillin Vanillin This compound->Vanillin Further Metabolism

Caption: Metabolic pathway of ferulic acid to this compound and its subsequent metabolism.

Toxicological Data

The available toxicological data for this compound is limited for many standard endpoints. Safety assessments have often relied on data from structurally similar molecules (read-across) to fill these gaps.

Acute Toxicity

Specific acute toxicity data (LD50/LC50) for this compound via oral, dermal, or inhalation routes are largely unavailable in the public domain. Safety Data Sheets (SDS) consistently report "no data available" for these endpoints[3]. One SDS for a 1% solution of this compound in propylene (B89431) glycol notes that 1% of the mixture consists of component(s) of unknown acute oral and dermal toxicity, and 100% for acute inhalation toxicity[4].

Skin, Eye, and Respiratory Irritation

This compound is classified as a skin, eye, and respiratory irritant. Hazard statements (GHS-US) include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

In Vitro Cytotoxicity

A significant study by Luo et al. (2021) investigated the cytotoxic effects of this compound on human colorectal cancer (CRC) cell lines, HCT-116 (chemotherapy-sensitive) and HT-29 (chemo-resistant)[2].

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTest CompoundEndpointValue (mM)Exposure Time (h)Reference
HCT-116This compoundIC501.048[2]
HT-29This compoundIC500.3548[2]
HCT-116Ferulic AcidIC50~1.348[2]
HT-29Ferulic AcidIC50~1.348[2]

The study demonstrated that this compound exhibits more potent antiproliferative effects than its parent compound, ferulic acid, particularly in the chemo-resistant HT-29 cell line[2].

The cytotoxic action of this compound in CRC cells was found to be mediated by cell cycle arrest and the induction of apoptosis[6].

  • Cell Cycle Arrest: In HCT-116 cells, treatment with 0.5 mM and 1.0 mM this compound for 48 hours led to an increase in the G1 phase population and a decrease in the S phase population[6].

  • Apoptosis: this compound treatment resulted in a significant increase in both early and late apoptotic cells in both HCT-116 and HT-29 cell lines after 48 hours of exposure[2].

Cytotoxicity_Workflow cluster_treatment Treatment cluster_effects Cellular Effects 4VG This compound CRC_Cells Colorectal Cancer Cells (HCT-116, HT-29) 4VG->CRC_Cells CellCycleArrest Cell Cycle Arrest (G1 Phase) CRC_Cells->CellCycleArrest Apoptosis Induction of Apoptosis CRC_Cells->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Leads to Cytotoxicity_Protocol Start Start Cell_Culture Culture HCT-116 and HT-29 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound (48h) Seeding->Treatment Viability Assess Cell Viability (Trichrome Stain Assay) Treatment->Viability Flow_Cytometry_Prep Prepare cells for Flow Cytometry Treatment->Flow_Cytometry_Prep End End Viability->End Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry_Prep->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry_Prep->Apoptosis Cell_Cycle->End Apoptosis->End

References

Microbial Production of 4-Vinylguaiacol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic clove-like aroma, is a valuable molecule in the food, beverage, cosmetic, and pharmaceutical industries. While it can be produced through chemical synthesis, there is a growing demand for natural 4-VG due to consumer preference for natural products and increasing health awareness.[1][2][3] Microbial biotransformation of ferulic acid, a readily available and renewable precursor found in plant cell walls, presents a promising and sustainable alternative for the production of natural 4-VG.[1][2][4] This technical guide provides an in-depth overview of the microbial sources capable of producing 4-VG, a summary of production yields, detailed experimental protocols, and a visualization of the biochemical pathway and experimental workflows.

The primary microbial route for 4-VG production is the non-oxidative decarboxylation of ferulic acid, catalyzed by the enzyme ferulic acid decarboxylase (FADase).[2][4][5] A variety of microorganisms, including bacteria, yeasts, and fungi, have been identified and engineered for this bioconversion.[2][6][7]

Microbial Sources and Production of this compound

A diverse range of microorganisms have been reported to produce 4-VG from ferulic acid. The following tables summarize the quantitative data on 4-VG production from various microbial sources.

Bacterial Production of this compound
MicroorganismStrainSubstrate (Concentration)4-VG Concentration (mg/L)Molar Yield (%)Incubation TimeReference
Bacillus pumilusS-1Ferulic Acid (1 g/L)72093.13 h[8]
Bacillus cereusSAS-3006Ferulic Acid (2.5 mM)79.4-5 days[9][10]
Bacillus licheniformisDLF-17056Crude Ferulic Acid---[1]
Bacillus atrophaeus (recombinant E. coli)-Ferulic Acid (310 g/L)237,30098.913 h[6][7]
Streptomyces setoniiATCC 39116Ferulic Acid885.1--[6][7]
Brucella intermediaTG 3.48Ferulic Acid (300 mg/L)~300 (99.5% conversion)99.512 h[4]
Yeast Production of this compound
MicroorganismStrainContext4-VG ConcentrationNotesReference
Saccharomyces cerevisiaePof(+) strainsBeer FermentationVariesProduction is strain-dependent and influenced by ferulic acid concentration in wort.[11][12][13][14][11][12][13][14]
Brettanomyces bruxellensis-Beer/Wine FermentationVariesKnown for producing 4-VG and further metabolizing it to 4-ethylguaiacol.[15][16][17][15][16][17]
Candida guilliermondii-Miso-Capable of converting ferulic acid to 4-VG and 4-ethylguaiacol.[18][19][18][19]
Candida fermentati-Miso-Capable of converting ferulic acid to 4-VG and 4-ethylguaiacol.[18][19][18][19]
Candida etchellsii-Soy Sauce Mashes-Converts ferulic acid to 4-VG.[18][19][18][19]
Fungal Production of this compound
MicroorganismStrainSubstrateKey FindingReference
Schizophyllum commune-Ferulic AcidProduces 4-VG as an intermediate.[1] A high-affinity ferulic acid decarboxylase was isolated from this fungus.[5][1][5]
Fusarium solani(Mart.) SaccFerulic AcidMetabolizes ferulic acid to 4-VG, which is then further converted to vanillin (B372448) and other compounds.[20][20]

Biochemical Pathway of this compound Production

The microbial synthesis of this compound from ferulic acid is a single-step enzymatic reaction. This non-oxidative decarboxylation is catalyzed by the enzyme ferulic acid decarboxylase (FADase), also known as phenolic acid decarboxylase (PAD).[2][4][5]

Biochemical_Pathway Ferulic_Acid Ferulic Acid _4_Vinylguaiacol This compound Ferulic_Acid->_4_Vinylguaiacol Ferulic Acid Decarboxylase (FADase) CO2 CO₂ Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation / Biotransformation cluster_downstream Downstream Processing & Analysis Strain_Selection Microbial Strain Selection Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Fermentation Fermentation or Whole-Cell Biotransformation Inoculum_Development->Fermentation Sampling Sampling Fermentation->Sampling Extraction Extraction / Sample Prep Sampling->Extraction Analysis HPLC / GC Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

The Genesis of "Clove-Like" Aromas: A Technical Guide to 4-Vinylguaiacol Precursors in Malt and Wort

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the precursors of 4-vinylguaiacol (4-VG) in malt (B15192052) and wort. This document provides an in-depth analysis of the formation pathways, quantitative data on precursor concentrations, and detailed experimental protocols for their analysis.

The characteristic "clove-like" or "spicy" aroma in certain beers, most notably German-style wheat beers, is primarily attributed to the volatile phenol (B47542) this compound (4-VG). While a desirable flavor component in some styles, it is considered a phenolic off-flavor (POF) in others. The formation of 4-VG is intrinsically linked to the presence of its precursor, ferulic acid, in the raw materials of brewing, namely malt. This guide delves into the core of 4-VG formation, providing a technical overview for professionals in the field.

The Primary Precursor: Ferulic Acid

The principal precursor to this compound in the brewing process is ferulic acid (4-hydroxy-3-methoxycinnamic acid).[1][2][3] This phenolic acid is naturally present in the cell walls of grains used in malting, such as barley, wheat, and rye, where it is primarily found in a bound form, esterified to polysaccharides like arabinoxylans.[3][4] A smaller fraction exists as free ferulic acid. The concentration of ferulic acid can vary significantly depending on the grain type, variety, and the specific malting process employed.[1][5][6][7]

The malting process itself, which involves steeping, germination, and kilning, can influence the levels of free and bound ferulic acid.[1][5] Kilning, in particular, can lead to an increase in the esterified fractions of phenolic compounds.[5]

Formation Pathways of this compound

The conversion of ferulic acid to this compound occurs through two primary mechanisms during the brewing process: thermal decarboxylation and enzymatic decarboxylation.

1. Thermal Decarboxylation: During the wort boiling stage, the high temperatures can induce the thermal decarboxylation of ferulic acid, leading to the formation of 4-VG.[8] However, this pathway generally contributes to a lesser extent to the final 4-VG concentration compared to enzymatic action.

2. Enzymatic Decarboxylation: The most significant source of 4-VG is the enzymatic decarboxylation of ferulic acid by specific yeast strains during fermentation.[8][9] Certain yeast strains, often referred to as POF+ (phenolic off-flavor positive), possess the necessary enzymes, such as ferulic acid decarboxylase, to convert ferulic acid into this compound.[10] This is a key differentiator in producing beer styles where the clove-like aroma is a defining characteristic.

Formation pathway of this compound (4-VG) from its precursors.

Quantitative Data on Ferulic Acid in Malt and Wort

The concentration of ferulic acid in malt and wort is a critical factor influencing the potential for 4-VG formation. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Ferulic Acid Content in Different Malt Types

Malt TypeForm of Ferulic AcidConcentration Range (mg/kg)Reference
Barley MaltFree2.62 - 4.09[2]
Barley MaltBound81.1 - 234.9 (as GAE)[6]
Barley GrainTotal365 - 605[3]
Wheat MaltFree1.43 (in grain)[2]
Rye GrainTotal(Higher than barley)[3]

GAE: Gallic Acid Equivalents

Table 2: Impact of Malting Process on Free Ferulic Acid in Barley Malt

Malting ConditionFree Ferulic Acid ContentReference
Standard Malting (14°C, pH 7.4)Baseline[1]
"Activated Germination Malting" (22°C)~2-fold higher concentration[1]
Steeping water at pH 5.2Significant increase[1]
Highly modified malt (higher steeping, germination temp & time)4.09 mg/kg[2]
Undermodified malt (lower steeping, germination temp & time)2.62 mg/kg[2]

Experimental Protocols for the Analysis of this compound Precursors

Accurate quantification of ferulic acid in malt and wort is essential for predicting and controlling 4-VG levels in the final product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Protocol: Quantification of Ferulic Acid in Malt by HPLC

1. Sample Preparation and Extraction of Free Ferulic Acid:

  • Mill a representative sample of malt to a fine powder.

  • Extract a known weight of the milled malt with a suitable solvent, such as 80% methanol, by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. Extraction of Bound Ferulic Acid (Alkaline Hydrolysis):

  • To the solid residue from the free ferulic acid extraction, add a sodium hydroxide (B78521) solution (e.g., 2 M NaOH).

  • Incubate the mixture at room temperature with shaking for a specified period (e.g., 4 hours) to hydrolyze the ester bonds.

  • Neutralize the mixture with hydrochloric acid.

  • Extract the released ferulic acid with a suitable organic solvent, such as ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of approximately 320 nm, which is the absorbance maximum for ferulic acid.

  • Quantification: Prepare a calibration curve using ferulic acid standards of known concentrations. Calculate the concentration of ferulic acid in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Malt Sample Malt Sample Milling Milling Malt Sample->Milling Extraction (Free FA) Extraction (Free FA) Milling->Extraction (Free FA) Alkaline Hydrolysis (Bound FA) Alkaline Hydrolysis (Bound FA) Milling->Alkaline Hydrolysis (Bound FA) Filtration Filtration Extraction (Free FA)->Filtration Alkaline Hydrolysis (Bound FA)->Filtration HPLC System HPLC System Filtration->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Experimental workflow for the analysis of ferulic acid in malt.

Conclusion

The presence and concentration of ferulic acid in malt and wort are the critical determinants for the formation of this compound, a key flavor compound in many beer styles. Understanding the factors that influence ferulic acid levels, from grain selection and malting conditions to the brewing process itself, provides brewers and researchers with the tools to control the final flavor profile of the beer. The analytical methods outlined in this guide offer a robust framework for the precise quantification of these important precursors, enabling a more controlled and predictable outcome in the production of beverages with specific phenolic characteristics.

References

The Transformation of Ferulic Acid: A Technical Guide to the Thermal Degradation to 4-Vinylguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal degradation of ferulic acid into the valuable aromatic compound 4-vinylguaiacol. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, undergoes a non-oxidative decarboxylation reaction upon heating, yielding this compound, a compound of significant interest in the food, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and a breakdown of the reaction mechanism and analytical workflows.

Reaction Overview and Mechanism

The thermal conversion of ferulic acid to this compound is primarily a decarboxylation reaction, where the carboxylic acid group of ferulic acid is eliminated as carbon dioxide. This process is typically carried out at elevated temperatures, often in an inert atmosphere to minimize oxidative side reactions.

The proposed mechanism involves the application of heat to the ferulic acid molecule, leading to the cleavage of the C-C bond between the carboxylic acid group and the vinyl group. This results in the formation of this compound and carbon dioxide.

Reaction_Mechanism FA Ferulic Acid TS Transition State FA->TS Heat (Δ) Products This compound + CO2 TS->Products Decarboxylation

Figure 1: Proposed reaction mechanism for the thermal decarboxylation of ferulic acid.

Quantitative Data Summary

The yield of this compound from the thermal degradation of ferulic acid is highly dependent on the reaction conditions, particularly temperature and reaction time. Below is a summary of quantitative data gathered from various studies.

Temperature (°C)Reaction TimeAtmosphereYield of this compound (wt%)Other Products IdentifiedReference
200Not SpecifiedInert-4-hydroxy-3-methoxystyrene (major)[1]
245Not SpecifiedNot Specified-Maximum degradation rate observed[2]
30021 secondsNot Specified30-[3]
Not SpecifiedNot SpecifiedAir and Nitrogen-4-methylguaiacol, 4-ethylguaiacol[3]
Not SpecifiedNot SpecifiedAir-Vanillin, acetovanillone, vanillic acid[3]

Note: The mass loss during the initial decarboxylation stage in an inert atmosphere has been reported to be 61%, with a peak degradation rate at 200°C.[1]

Experimental Protocols

While a single, standardized protocol for the thermal degradation of ferulic acid is not universally established, the following sections outline a comprehensive approach based on common laboratory practices for similar thermal decomposition reactions.

Materials and Equipment
  • Ferulic Acid: High purity (≥99%)

  • Inert Gas: Nitrogen or Argon (high purity)

  • Solvents: Methanol (B129727), Ethyl Acetate (HPLC or GC grade)

  • Standards: this compound, Ferulic Acid, and other potential byproducts for analytical calibration.

  • Reaction Vessel: A three-neck round-bottom flask or a specialized pyrolysis reactor.

  • Heating Source: Heating mantle with a temperature controller or a tube furnace.

  • Condenser: To collect volatile products.

  • Gas Flow Control: Mass flow controller or rotameter.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector, and/or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal degradation of ferulic acid and subsequent analysis of the products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Thermal Degradation cluster_analysis Analysis A Weigh Ferulic Acid B Assemble Reaction Apparatus A->B C Purge with Inert Gas B->C D Heat to Target Temperature C->D E Maintain Temperature for Set Time D->E F Cool Down and Collect Products E->F G Prepare Samples for Analysis F->G H HPLC or GC-MS Analysis G->H I Quantify Products H->I

Figure 2: General experimental workflow for thermal degradation and analysis.

Detailed Reaction Procedure
  • Apparatus Setup: Assemble a clean, dry reaction apparatus consisting of a round-bottom flask, a condenser, and a collection flask. Ensure all joints are properly sealed. For a more controlled experiment, a fixed-bed pyrolysis reactor can be used.[4]

  • Inert Atmosphere: Purge the entire system with a steady flow of an inert gas, such as nitrogen, for at least 30 minutes to remove any oxygen.[4] Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Place a known quantity of ferulic acid into the reaction flask. Begin heating the flask to the desired temperature (e.g., 200-300°C) using a heating mantle connected to a temperature controller.

  • Reaction: Maintain the reaction at the target temperature for the desired duration. Volatile products will distill and can be collected in the cooled collection flask.

  • Product Collection: After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert gas flow. The liquid condensate in the collection flask contains the this compound and other volatile byproducts. The solid residue in the reaction flask may contain unreacted ferulic acid and non-volatile degradation products.

  • Sample Preparation for Analysis: Dissolve a known amount of the collected liquid product and the solid residue in a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

Analytical Protocols

HPLC is a common method for the quantification of ferulic acid and this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) is commonly employed.

  • Detection: UV detection at a wavelength around 280 nm is suitable for both ferulic acid and this compound.

  • Quantification: Create a calibration curve using standards of known concentrations for ferulic acid and this compound to quantify the amounts in the reaction products.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products.

  • Derivatization: Phenolic compounds like ferulic acid and this compound are often derivatized (e.g., silylation) before GC-MS analysis to increase their volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the analytes.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[5]

  • Mass Spectrometry: The mass spectrometer is used to identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard can be used, and calibration curves should be prepared for each compound of interest.

Logical Relationships in Experimental Design

The successful thermal degradation of ferulic acid to this compound involves careful consideration of several interconnected experimental parameters. The following diagram illustrates the logical relationships between these key factors.

Logical_Relationships cluster_input Input Parameters cluster_output Output Variables Temperature Temperature Yield 4-VG Yield Temperature->Yield Byproducts Byproduct Formation Temperature->Byproducts Time Reaction Time Time->Yield Time->Byproducts Atmosphere Atmosphere (Inert/Air) Atmosphere->Yield Atmosphere->Byproducts Pressure Pressure Pressure->Yield Purity Product Purity Yield->Purity Byproducts->Purity

Figure 3: Interdependencies of key experimental parameters in the thermal degradation process.

Conclusion

The thermal degradation of ferulic acid provides a direct route to the synthesis of this compound. The efficiency and selectivity of this conversion are critically dependent on the precise control of reaction parameters, most notably temperature and the reaction atmosphere. By employing the experimental and analytical protocols outlined in this guide, researchers can systematically investigate this transformation, optimize reaction conditions, and accurately quantify the resulting products. This knowledge is essential for the development of efficient and scalable processes for the production of this compound for various industrial applications.

References

Discovery of Novel Microbial Strains for 4-Vinylguaiacol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic clove-like aroma, is a valuable molecule with applications in the food, beverage, fragrance, and pharmaceutical industries.[1][2][3][4][5] While chemical synthesis methods exist, there is a growing consumer and industrial preference for "natural" compounds produced through biotechnological processes.[6][7] Microbial fermentation using novel strains offers a promising and sustainable alternative for the production of 4-VG from abundant renewable resources like ferulic acid, a derivative of lignin.[3][4][8] This technical guide provides an in-depth overview of the discovery of novel microbial strains for 4-VG synthesis, detailing the microorganisms, metabolic pathways, experimental protocols, and quantitative production data.

Microbial Diversity in this compound Synthesis

A wide range of microorganisms, including bacteria, yeasts, and fungi, have been identified and characterized for their ability to convert ferulic acid into 4-VG. The primary mechanism is the non-oxidative decarboxylation of ferulic acid, catalyzed by the enzyme ferulic acid decarboxylase (FAD) or phenolic acid decarboxylase (PAD).[1][6][8][9]

Bacterial Strains

Bacteria are among the most extensively studied microorganisms for 4-VG production. Various genera have demonstrated the ability to perform this biotransformation, with some strains showing high yields.

  • Bacillus species: Several Bacillus strains, such as Bacillus cereus SAS-3006 and Bacillus pumilus S-1, have been shown to efficiently produce 4-VG.[1][8] B. pumilus S-1, in particular, demonstrated rapid conversion of ferulic acid, yielding 0.72 g/L of 4-VG with a molar yield of 93.1% within 3 hours.[1] Another study utilized Bacillus licheniformis DLF-17056 to produce 0.76 g/L of 4-VG from 1.0 g/L of ferulic acid in 24 hours.[10]

  • Streptomyces setonii : This bacterium has been reported to produce 885.1 mg/L of 4-VG from ferulic acid.[3][5]

  • Enterobacter species: Strains of Enterobacter have also been identified as 4-VG producers.[3][5]

  • Lactobacillus farciminis : This lactic acid bacterium is another example of a bacterial strain capable of this conversion.[3][5]

  • Cupriavidus sp.: Certain species within this genus have been evaluated for their 4-VG production capabilities.[3][5]

  • Brucella intermedia TG 3.48: This strain was found to tolerate ferulic acid concentrations up to 700 mg/L and converted 99.5% of 300 mg/L ferulic acid to 4-VG within 12 hours.[2]

Yeast and Fungal Strains

Yeasts and fungi also play a significant role in the biotransformation of ferulic acid to 4-VG.

  • Saccharomyces cerevisiae : Certain strains of this brewer's yeast, particularly those with a Pof(+) (phenolic off-flavor) phenotype, are known to produce 4-VG during fermentation, contributing to the flavor profile of certain beers.[11][12]

  • Candida species: Halotolerant yeasts like Candida guilliermondii and Candida fermentati have been isolated and shown to convert ferulic acid to 4-VG.[6][13]

  • Debaryomyces hansenii : This yeast strain has been reported to produce a high concentration of 4-VG, reaching 1470 mg/L within ten hours, corresponding to a molar yield of 95%.[14]

  • Schizophyllum commune : This basidiomycete fungus possesses a highly affine ferulic acid decarboxylase and is a promising candidate for 4-VG production.[15][16]

  • Volvariella volvacea : This edible mushroom has the potential to produce up to 88.2 mg/L of 4-VG.[17]

Quantitative Data on this compound Production

The following table summarizes the quantitative data for 4-VG production by various microbial strains reported in the literature.

Microbial StrainSubstrate4-VG ConcentrationMolar Yield (%)Fermentation TimeReference
Bacillus pumilus S-1Ferulic Acid (1 g/L)0.72 g/L93.13 hours[1]
Bacillus cereus SAS-3006Ferulic Acid (2.5 mM)79.4 mg/L-5 days[8]
Bacillus licheniformis DLF-17056Ferulic Acid (1.0 g/L)0.76 g/L-24 hours[10]
Streptomyces setonii ATCC 39116Ferulic Acid885.1 mg/L--[3][5]
Debaryomyces hanseniiFerulic Acid1470 mg/L9510 hours[14]
Brucella intermedia TG 3.48Ferulic Acid (300 mg/L)~300 mg/L (99.5% conversion)-12 hours[2]
Recombinant E. coli (Bacillus atrophaeus PAD)Ferulic Acid237.3 g/L98.913 hours[3][5]

Metabolic Pathway and Genetic Engineering

The primary metabolic route for 4-VG synthesis in the discussed microorganisms is the direct decarboxylation of ferulic acid.

Metabolic pathway of ferulic acid to this compound and Vanillin.

Advances in genetic engineering have enabled the enhancement of 4-VG production. A significant strategy involves cloning the gene encoding for ferulic acid decarboxylase (FAD) from a native producer into a host organism like Escherichia coli, which is well-characterized and grows rapidly.[18][19] For instance, a recombinant E. coli strain harboring a phenolic acid decarboxylase from Bacillus atrophaeus achieved a remarkable concentration of 237.3 g/L of 4-VG.[3][5]

Experimental Protocols

Screening of this compound Producing Microorganisms

This protocol outlines a general method for screening novel microbial strains for their ability to produce 4-VG from ferulic acid.

Materials:

  • Soil or other environmental samples

  • Sterile saline solution (0.85% NaCl)

  • Enrichment medium: Minimal medium supplemented with ferulic acid (0.5 g/L) as the sole carbon source.

  • Petri dishes with solid enrichment medium (containing 1.5-2.0% agar)

  • Incubator

  • Shaker incubator

  • HPLC system for analysis

Procedure:

  • Sample Collection and Serial Dilution:

    • Collect soil or other environmental samples.

    • Suspend 1 g of the sample in 9 mL of sterile saline solution and vortex thoroughly.

    • Perform serial dilutions of the suspension.

  • Enrichment and Isolation:

    • Inoculate 100 µL of each dilution into flasks containing liquid enrichment medium.

    • Incubate at a suitable temperature (e.g., 30-37°C) with shaking for 3-5 days.

    • Spread the enriched cultures onto solid enrichment medium plates.

    • Incubate the plates until distinct colonies appear.

  • Primary Screening:

    • Inoculate individual colonies into small volumes of liquid enrichment medium.

    • Incubate under the same conditions as the enrichment step.

    • After incubation, centrifuge the cultures to pellet the cells.

    • Analyze the supernatant for the presence of 4-VG using HPLC.[1][9] A rapid, absorbance-based screening method can also be employed for high-throughput screening.[20][21]

  • Secondary Screening and Strain Identification:

    • Select the strains showing the highest 4-VG production for further quantitative analysis.

    • Identify the promising strains using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing for bacteria).[8]

Screening_Workflow cluster_0 Isolation cluster_1 Screening cluster_2 Characterization Sample_Collection Environmental Sample Collection Serial_Dilution Serial Dilution Sample_Collection->Serial_Dilution Enrichment_Culture Enrichment Culture (Ferulic Acid Medium) Serial_Dilution->Enrichment_Culture Plating Plating on Solid Medium Enrichment_Culture->Plating Colony_Inoculation Inoculation of Individual Colonies Plating->Colony_Inoculation Liquid_Culture Liquid Culture with Ferulic Acid Colony_Inoculation->Liquid_Culture HPLC_Analysis HPLC Analysis of Supernatant Liquid_Culture->HPLC_Analysis Strain_Selection Selection of High- Producing Strains HPLC_Analysis->Strain_Selection Strain_Identification Strain Identification (16S rRNA sequencing) Strain_Selection->Strain_Identification

Workflow for screening of 4-VG producing microorganisms.
Whole-Cell Biotransformation of Ferulic Acid to this compound

This protocol describes a typical whole-cell biotransformation process for 4-VG production.

Materials:

  • Selected microbial strain

  • Pre-culture medium (e.g., Luria-Bertani broth for bacteria, YPD for yeast)

  • Production medium: A suitable culture medium containing a carbon source (e.g., glucose), nitrogen source, salts, and ferulic acid as the substrate.[18]

  • Bioreactor or shake flasks

  • Centrifuge

  • HPLC system

Procedure:

  • Pre-culture Preparation:

    • Inoculate a single colony of the selected strain into the pre-culture medium.

    • Incubate overnight at the optimal growth temperature with shaking.

  • Inoculation and Fermentation:

    • Inoculate the production medium with the pre-culture (e.g., 1-10% v/v).

    • For bioreactor cultivation, maintain optimal conditions of temperature, pH, and aeration.[5][18] For shake flask cultures, incubate with shaking.

  • Substrate Addition:

    • Ferulic acid can be added at the beginning of the fermentation or after an initial growth phase.[18]

  • Monitoring and Sampling:

    • Periodically take samples from the culture to monitor cell growth (e.g., by measuring optical density at 600 nm) and 4-VG concentration.

  • Product Analysis:

    • Centrifuge the samples to separate the cells.

    • Analyze the supernatant for 4-VG and residual ferulic acid concentration using HPLC. The mobile phase for HPLC analysis is often a mixture of methanol (B129727) and water.[1]

Biotransformation_Workflow Pre_culture Pre-culture Preparation Inoculation Inoculation into Production Medium Pre_culture->Inoculation Fermentation Fermentation/ Biotransformation Inoculation->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Cell Separation & Supernatant Analysis (HPLC) Sampling->Analysis

Workflow for whole-cell biotransformation of ferulic acid.

Conclusion

The discovery and development of novel microbial strains for this compound synthesis represent a significant advancement in the production of natural flavor and fragrance compounds. A diverse range of bacteria, yeasts, and fungi have been identified as efficient producers of 4-VG from ferulic acid. Furthermore, metabolic engineering and process optimization strategies, such as the use of recombinant strains and two-phase bioreactor systems, have demonstrated the potential to achieve high-titer production of 4-VG.[5][18] Continued research in this area, focusing on the discovery of new robust strains, enzyme engineering, and optimization of fermentation processes, will further enhance the economic viability and industrial applicability of microbial 4-VG production.

References

An In-depth Technical Guide to the Enzymatic Decarboxylation of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic decarboxylation of ferulic acid, a significant biotransformation process with applications in the food, flavor, and pharmaceutical industries. The document details the enzymes involved, their catalytic mechanisms, kinetic properties, and influential factors. Furthermore, it offers detailed experimental protocols for the study of this reaction and the enzymes that catalyze it.

Introduction to Ferulic Acid Decarboxylation

Ferulic acid, a ubiquitous phenolic compound found in plant cell walls, can be enzymatically decarboxylated to produce 4-vinylguaiacol (4-VG).[1] This bioconversion is of significant interest due to the flavor and fragrance properties of 4-VG and its potential as a precursor for the synthesis of other valuable aromatic compounds, such as vanillin.[2] The enzymes responsible for this non-oxidative decarboxylation are broadly classified into two families: prenylated flavin mononucleotide (prFMN)-dependent ferulic acid decarboxylases (Fdc) and cofactor-independent phenolic acid decarboxylases (PAD).[3][4]

Enzymatic Mechanisms

The two primary classes of enzymes that catalyze the decarboxylation of ferulic acid operate through distinct catalytic mechanisms.

Ferulic Acid Decarboxylase (Fdc) - A 1,3-Dipolar Cycloaddition Mechanism

Ferulic acid decarboxylases (Fdc) are members of the UbiD family of enzymes and utilize a prenylated FMN (prFMN) cofactor.[3] The proposed mechanism involves a 1,3-dipolar cycloaddition reaction between the prFMN cofactor, acting as an azomethine ylide, and the α,β-unsaturated bond of the ferulic acid substrate.[3] This cycloaddition forms a pyrrolidine (B122466) cycloadduct intermediate. Subsequent rearrangement of this intermediate leads to the elimination of carbon dioxide and the release of the this compound product, regenerating the prFMN cofactor for the next catalytic cycle.[3]

Fdc_Mechanism cluster_enzyme Fdc Active Site prFMN_iminium prFMN (iminium form) Int1 Pyrrolidine Cycloadduct (Intermediate 1) prFMN_iminium->Int1 Ferulic_Acid Ferulic Acid Ferulic_Acid->Int1 1,3-dipolar cycloaddition Int2 prFMN-alkene Adduct (Intermediate 2) Int1->Int2 Decarboxylation & Ring Opening CO2 CO2 Int1->CO2 Int3 Second Pyrrolidine Cycloadduct (Intermediate 3) Int2->Int3 Protonation Int3->prFMN_iminium Regeneration 4_VG This compound Int3->4_VG Cycloelimination

Fdc Catalytic Mechanism
Phenolic Acid Decarboxylase (PAD) - A Quinone Methide Intermediate Mechanism

Phenolic acid decarboxylases (PADs) are cofactor-independent enzymes that catalyze the decarboxylation of phenolic acids through a proposed mechanism involving a quinone methide intermediate. In this mechanism, the substrate binds to the active site, and a catalytic base, often a glutamate (B1630785) residue, abstracts a proton from the para-hydroxyl group of the ferulic acid. This initiates the formation of a transient quinone methide intermediate, which facilitates the subsequent non-oxidative decarboxylation to yield this compound.

PAD_Mechanism cluster_enzyme PAD Active Site Ferulic_Acid_Bound Ferulic Acid (Bound) Quinone_Methide Quinone Methide Intermediate Ferulic_Acid_Bound->Quinone_Methide Proton Abstraction 4_VG This compound Quinone_Methide->4_VG Decarboxylation CO2 CO2 Quinone_Methide->CO2

PAD Catalytic Mechanism

Quantitative Data on Ferulic Acid Decarboxylation

The efficiency and characteristics of enzymatic ferulic acid decarboxylation vary depending on the source of the enzyme. The following tables summarize key quantitative data from various studies.

Kinetic Parameters of Ferulic Acid Decarboxylases
Enzyme SourceEnzyme TypeSubstrateKm (mM)Vmax (nmol min-1 mg-1)kcat (s-1)kcat/Km (mM-1 s-1)Reference(s)
Pseudomonas fluorescensPADFerulic Acid7.9---[1][5]
Saccharomyces cerevisiae FDC1FdcFerulic Acid0.79 ± 0.116.8 ± 0.4--[6]
Saccharomyces cerevisiae FDC1Fdcp-Coumaric Acid0.85 ± 0.137.2 ± 0.5--[6]
Bacillus amyloliquefaciens PADPADp-Coumaric Acid2.05 ± 0.29193.80 ± 2.38 (IU/mg)--[7]
Bacillus amyloliquefaciens PADPADFerulic Acid1.03 ± 0.3897.73 ± 5.86 (IU/mg)--[7]
Bacillus amyloliquefaciens PADPADCaffeic Acid3.04 ± 0.6965.66 ± 4.79 (IU/mg)--[7]
Bacillus amyloliquefaciens PADPADSinapic Acid1.31 ± 0.0312.36 ± 0.79 (IU/mg)--[7]
Clostridium sp. PAD_CsPADp-Coumaric Acid8.03 ± 0.50315.53 ± 7.90 (IU/mg)50.95 ± 1.286.35 ± 0.55[4]
Optimal Reaction Conditions
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Pseudomonas fluorescens7.327-30[1][5]
Klebsiella pneumoniae TD 4.75.540[8]
Bacillus amyloliquefaciens P-WT6.550[7]
Bacillus amyloliquefaciens P-C mutant5.550[7]
Bacillus amyloliquefaciens P-N mutant7.550[7]
Clostridium sp. PAD_Cs5.050[4]
Substrate Specificity of Phenolic Acid Decarboxylases
Enzyme SourceFerulic Acid Activity (%)p-Coumaric Acid Activity (%)Caffeic Acid Activity (%)Sinapic Acid Activity (%)Reference(s)
Pseudomonas fluorescens++--[1]
Neolentinus lepideus NlePAD10013.43.924.9[9]
Bacillus subtilis BsPAD80 ± 13 (U/mg)40 ± 4 (U/mg)18 ± 1 (U/mg)Inefficient[10]

Note: '+' indicates activity was observed, '-' indicates no activity was observed.

Molar Yield of this compound from Ferulic Acid
MicroorganismMolar Yield (%)Concentration of 4-VG (g/L)Reference(s)
Bacillus pumilus S-193.10.72[11]
Debaryomyces hansenii951.47[2]
Enterobacter soli~100 (at 1000 ppm FA, pH 5.0)-[12]
Enterobacter aerogenes~84 (at 1000 ppm FA, pH 5.0)-[12]
Human Fecal Microbiome36.8-[13]
Commercial Probiotics1.3 - 25.6-[13]
Bacillus atrophaeus (whole-cell catalysis in 1-octanol/aqueous biphasic system)98.9237.3[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ferulic acid decarboxylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a ferulic acid decarboxylase.

Experimental_Workflow Start Start Gene_Cloning Gene Cloning & Expression Start->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Mutagenesis Site-Directed Mutagenesis (Optional) Protein_Purification->Mutagenesis Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Characterization Biochemical Characterization (pH, Temp, Substrate Specificity) Kinetic_Analysis->Characterization End End Characterization->End Mutagenesis->Protein_Purification

General Experimental Workflow
Enzyme Purification Protocol (Recombinant Enzyme)

This protocol describes the purification of a His-tagged ferulic acid decarboxylase expressed in E. coli.

  • Cell Lysis:

    • Harvest E. coli cells expressing the recombinant enzyme by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

    • Lyse the cells by sonication on ice or by using a French press.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer of the purified protein solution using a desalting column or dialysis against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Purity Assessment:

    • Assess the purity of the enzyme by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

Spectrophotometric Assay:

This method is suitable for real-time monitoring of the reaction.

  • Principle: The conversion of ferulic acid to this compound results in a change in the UV absorbance spectrum. The reaction can be monitored by following the decrease in absorbance at a wavelength where the substrate has a higher extinction coefficient than the product, or vice versa.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5), a known concentration of ferulic acid (e.g., 1 mM), and the purified enzyme.

  • Measurement: Monitor the change in absorbance over time at a predetermined wavelength (e.g., 310 nm for ferulic acid disappearance) using a spectrophotometer.

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of ferulic acid. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

HPLC-Based Assay:

This is an endpoint assay that provides high specificity and sensitivity.

  • Reaction:

    • Set up a reaction mixture containing buffer, substrate, and enzyme in a microcentrifuge tube.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile (B52724) containing a small amount of acid like HCl or acetic acid).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of product formed or substrate consumed.

HPLC Quantification of Ferulic Acid and this compound
  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[15][16]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% phosphoric acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. For example, a linear gradient from 12% tetrahydrofuran (B95107) and 5% acetonitrile in water to 35% tetrahydrofuran in water over 40 minutes can be used.[15][16]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[17]

  • Detection: Monitor the absorbance at a wavelength where both compounds have good absorbance, such as 260 nm or 280 nm.[17]

  • Quantification: Prepare standard curves for both ferulic acid and this compound to determine the concentrations in the samples.

Site-Directed Mutagenesis Protocol

This protocol outlines the general steps for introducing a point mutation into the gene encoding a ferulic acid decarboxylase using a PCR-based method.[18][19]

  • Primer Design:

    • Design two complementary oligonucleotide primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type gene as a template, and the mutagenic primers.

    • The PCR cycling conditions will typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Template Digestion:

    • Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental plasmid DNA template and leaving the newly synthesized, unmethylated mutant plasmid.[18]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification:

    • Plate the transformed cells on a selective agar (B569324) medium.

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

References

An In-depth Technical Guide to the Initial Investigations of 4-Vinylguaiacol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a naturally derived phenolic compound, has garnered significant interest as a renewable building block for functional polymers.[1][2] Its structure, featuring a polymerizable vinyl group and a functionalizable phenol (B47542) moiety, offers a versatile platform for the synthesis of well-defined polymers with potential applications in cosmetics, pharmaceuticals, and advanced materials.[3][4][5] This technical guide provides a comprehensive overview of the initial investigations into the polymerization of 4-VG, focusing on various polymerization techniques, detailed experimental protocols, and key quantitative data.

Polymerization of this compound: An Overview

The direct polymerization of this compound presents challenges, particularly in radical polymerization, where the phenolic group can act as an inhibitor or retarder.[1][6] To overcome this, two primary strategies have been explored: the use of protecting groups for the phenol functionality in radical polymerization and the direct polymerization via cationic methods.

Cationic Polymerization

Controlled/living cationic polymerization of unprotected 4-VG has been successfully achieved, offering a direct route to well-defined polymers.[1][7] This method avoids the need for protection and deprotection steps, making it an efficient synthetic procedure.[1]

Radical Polymerization

For radical polymerization, the phenolic group of 4-VG is typically protected to prevent interference with the reaction.[6] Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP) have been employed for the controlled radical polymerization of protected 4-VG derivatives, yielding polymers with controlled molecular weights and narrow molecular weight distributions.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various polymerization studies of this compound and its derivatives.

Table 1: Aqueous Controlled/Living Cationic Polymerization of 4-VG [1]

EntryTime (h)Conversion (%)Mn ( g/mol )Mw/Mn
10.5657,8001.30
219511,8001.28
32>9912,5001.27
44>9912,5001.27

Conditions: [4VG]0/[1]0/[BF3·OEt2]0/[H2O]0 = 200/4.0/2.0/200 mM in CH3CN at 0 °C.

Table 2: RAFT Homopolymerization of Epoxy-Functionalised 4-VG (4VGEP) [9]

EntryTime (h)Conversion (%)Mn,theo ( g/mol )Mn,SEC ( g/mol )Mw/Mn
12213,4003,5001.14
24386,1005,6001.11
36518,1007,2001.09
48629,8008,7001.08
5107111,2009,9001.08

Conditions: [4VGEP]:[CDB]:[AIBN] = 100:1:0.2, [4VGEP]0 = 2.0 M in toluene (B28343) at 60 °C.

Table 3: Radical Homopolymerization of 4-VG Derivatives in Toluene [2]

MonomerTime (h)Conversion (%)Mn,SEC ( g/mol )Mw/MnTg (°C)
4VG2490 (precipitation)--86-92
Ac4VG248521,0001.8110
Et4VG248823,0001.965
Bu4VG249125,0001.735
Hex4VG249228,0001.615
Oct4VG249330,0001.65

Conditions: Monomer concentration 22 wt% in toluene, AIBN as initiator, 70 °C.

Experimental Protocols

Aqueous Controlled/Living Cationic Polymerization of 4-VG[1]

This procedure is performed using the syringe technique under a dry nitrogen atmosphere in baked glass tubes equipped with a three-way stopcock.

  • Monomer Solution Preparation: In a glass tube, prepare a monomer solution containing this compound (1.0 mmol), the initiator (e.g., the water adduct of p-methoxystyrene, 0.02 mmol), water (0.018 mL), and an internal standard (o-dichlorobenzene, 0.08 mL) in acetonitrile (B52724) (4.27 mL).

  • Initiation: Cool the monomer solution to 0 °C. Initiate the polymerization by adding a solution of BF3·OEt2 (20 mM in CH3CN; 0.50 mL). The total reaction volume is 5.0 mL.

  • Termination: After a predetermined time, terminate the polymerization by adding methanol (B129727) (1.0 mL).

  • Analysis: Determine the monomer conversion from the concentration of the residual monomer using 1H NMR spectroscopy. The molecular weight and molecular weight distribution of the resulting polymer are determined by size exclusion chromatography.

RAFT Polymerization of Protected 4-VG Derivatives[3]

This protocol describes the controlled radical polymerization of silyl-protected 4-VG derivatives.

  • Reaction Setup: In a glass tube, dissolve the protected 4-VG monomer (e.g., TBDMS4VG), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent such as toluene or 1,4-dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed tube in a thermostated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.

  • Termination and Precipitation: After the desired time, terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Analysis: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum. Analyze the polymer for its molecular weight and polydispersity.

Visualizations

Signaling Pathways and Experimental Workflows

a

b

Anionic Polymerization: A Prospective View

While cationic and radical polymerization methods for 4-VG are well-documented, direct anionic polymerization of 4-VG has been less explored. Anionic polymerization of vinyl monomers typically requires the absence of acidic protons that can terminate the propagating anionic chain end.[10] The phenolic proton of unprotected 4-VG would readily quench the anionic initiator and propagating species. Therefore, similar to radical polymerization, protection of the hydroxyl group is a prerequisite for successful anionic polymerization.

Vinyl monomers with strong electron-withdrawing groups are generally suitable for anionic polymerization. Studies on the anionic polymerization of protected vinylcatechol derivatives, which are structurally similar to protected 4-VG, have demonstrated the feasibility of this approach to obtain well-defined polymers and block copolymers.[11] It is anticipated that protected 4-VG monomers could also be successfully polymerized anionically to produce polymers with controlled molecular weights and narrow polydispersities.

Conclusion

The polymerization of this compound provides a versatile platform for the synthesis of bio-based functional polymers. Controlled polymerization techniques, including aqueous cationic polymerization of the unprotected monomer and RAFT polymerization of protected derivatives, have been successfully established, enabling the synthesis of polymers with well-defined architectures. While direct anionic polymerization of 4-VG is challenging due to the acidic phenolic proton, the use of protected monomers presents a viable route. Further investigations into the anionic polymerization of protected 4-VG and the exploration of the properties and applications of the resulting polymers are promising areas for future research.

References

Solubility Profile of 4-Vinylguaiacol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Vinylguaiacol (2-methoxy-4-vinylphenol), a key aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative and quantitative information. Furthermore, it outlines a detailed experimental protocol based on the widely accepted shake-flask method for determining the solubility of this compound in various organic solvents, alongside established analytical techniques for its quantification. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a naturally occurring phenolic compound found in a variety of sources, including buckwheat, beer, and coffee. Its characteristic spicy, clove-like aroma makes it a valuable ingredient in the food and fragrance industries. Beyond its sensory properties, this compound has garnered interest for its potential biological activities, making its solubility characteristics a critical parameter for a range of applications, including formulation development, extraction processes, and in vitro/in vivo studies.

Understanding the solubility of this compound in different organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and extraction.

  • Formulation Science: Developing stable and effective formulations for pharmaceutical and nutraceutical applications.

  • Analytical Chemistry: Preparing standards and samples for analysis.

  • Biological Assays: Ensuring the compound is in a suitable state for in vitro and in vivo testing.

This guide aims to provide a central repository of information on the solubility of this compound and to equip researchers with the necessary protocols to determine its solubility in solvents of interest.

Solubility Data for this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (this compound) and the solvent, as well as on temperature and pressure. This compound, with its phenolic hydroxyl group and a non-polar vinyl group, exhibits a range of solubilities in different types of solvents.

Quantitative Solubility Data
SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic926 mg/L[1]Not Specified
WaterH₂OPolar Protic7.42 g/L (Predicted)[2]Not Specified

The significant difference between the reported and predicted values for water solubility highlights the need for experimental verification.

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility provide general guidance for solvent selection.

Solvent/Solvent ClassObservationSource
WaterInsoluble[3][4][5]
WaterMiscible[4]
EthanolMiscible[3][4]
OilsSoluble[3][4]
Most Organic SolventsSoluble[5]
Methanol (B129727)Generally Soluble[6]
AcetoneGenerally Soluble[6]
MethanolSlightly Soluble
Ethyl AcetateSlightly Soluble
ChloroformSlightly Soluble
DMSOSlightly Soluble

Note on Contradictory Data: The conflicting reports of this compound being both "insoluble" and "miscible" in water suggest that these qualitative terms may be used inconsistently in the literature. Experimental determination is recommended to ascertain the precise solubility in aqueous media.

Experimental Protocol for Solubility Determination

The following protocol describes the recommended "shake-flask" method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is widely accepted and recommended by regulatory bodies.

Principle

An excess amount of solid this compound is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Experimental Workflow

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent agitation Agitate at constant temperature (e.g., 24-72h) prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute sample filtration->dilution quantification Quantify by HPLC-UV or GC-FID dilution->quantification solubility_calc Calculate solubility (e.g., g/L, mol/L) quantification->solubility_calc

Caption: A flowchart of the shake-flask method for determining solubility.

Step-by-Step Procedure
  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the organic solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-FID method. A calibration curve should be prepared using standards of known concentrations.

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Analytical Methods for Quantification

The accurate quantification of dissolved this compound is crucial for determining its solubility. HPLC-UV and GC-FID are commonly used techniques for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of this compound is determined by its absorbance of UV light at a specific wavelength.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., with phosphoric acid) and an organic modifier like methanol or acetonitrile.

    • Detection: UV detector set at a wavelength where this compound has a strong absorbance, typically around 260 nm.

    • Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle: This technique separates volatile compounds in a gaseous mobile phase. As the separated compounds elute from the column, they are burned in a hydrogen-air flame, producing ions that are detected as a current. The signal is proportional to the amount of the compound.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: An inert gas such as helium or nitrogen.

    • Temperatures: Optimized temperatures for the injection port, oven (often with a temperature program), and detector.

    • Quantification: Based on a calibration curve generated from standards of known concentrations.

analytical_workflow Analytical Workflow for this compound Quantification cluster_hplc HPLC-UV cluster_gc GC-FID start Saturated Solution (from Shake-Flask) hplc_prep Dilution & Injection start->hplc_prep gc_prep Dilution & Injection start->gc_prep hplc_sep C18 Column Separation hplc_prep->hplc_sep hplc_det UV Detection (~260 nm) hplc_sep->hplc_det hplc_quant Quantification via Calibration Curve hplc_det->hplc_quant gc_sep Capillary Column Separation gc_prep->gc_sep gc_det Flame Ionization Detection gc_sep->gc_det gc_quant Quantification via Calibration Curve gc_det->gc_quant

References

Methodological & Application

Quantitative Analysis of 4-Vinylguaiacol in Beverages Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 4-Vinylguaiacol (4-VG) in beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key flavor compound, and its concentration is a critical quality parameter in fermented beverages like beer and wine. In some products, its characteristic clove-like aroma is desirable, while in others, it is considered an off-flavor.[1][2] Accurate quantification is therefore essential for quality control and product development. This application note outlines a comprehensive protocol, including sample preparation, GC-MS parameters, and method validation guidelines to ensure reliable and reproducible results.

Introduction

This compound (2-methoxy-4-vinylphenol) is a volatile phenolic compound formed from the decarboxylation of ferulic acid, a common precursor in plant-based materials used in the production of alcoholic beverages.[1][3] Its presence and concentration can significantly impact the sensory profile of the final product. Monitoring 4-VG levels is crucial for maintaining product consistency and identifying potential spoilage issues. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices, offering high selectivity and sensitivity.[2][3][4] This protocol details a validated GC-MS method for the routine analysis of 4-VG.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for analyzing volatile phenols in beverages.[4][5]

  • Internal Standard Spiking: To 5 mL of the beverage sample in a 15 mL centrifuge tube, add a known concentration of an internal standard (IS). Eugenol or 4-n-butylphenol are suitable internal standards.[5][6] For this protocol, we will use Eugenol. Spike the sample with 100 µL of a 5 mg/L Eugenol solution in methanol.

  • Extraction: Add 2 mL of dichloromethane (B109758) (DCM) to the tube.

  • Vortexing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of 4-VG into the organic solvent.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) using a Pasteur pipette to a clean GC vial.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of 4-VG.[6]

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-INNOWAX (or equivalent polar capillary column), 30 m x 0.25 mm i.d., 0.5 µm film thickness[6]
Carrier GasHelium at a constant flow rate of 1.5 mL/min[6]
Inlet Temperature220°C[6]
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature: 55°C, hold for 7 minutes. Ramp at 5°C/min to 220°C, hold for 20 minutes.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp.250°C
Acquisition ModeSelected Ion Monitoring (SIM)[7]
SIM Ions to Monitor
This compound (Quantifier)m/z 150
This compound (Qualifier)m/z 135
Eugenol (IS)m/z 164

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve should be constructed by preparing a series of standards of known 4-VG concentrations in a matrix similar to the samples being analyzed (e.g., a model wine or beer). The concentration range should encompass the expected levels of 4-VG in the samples. A typical range for beer and wine analysis is 0-500 µg/L.[5] Each standard should be spiked with the same constant amount of internal standard.

Plot the ratio of the peak area of 4-VG to the peak area of the internal standard against the concentration of 4-VG. The resulting curve should be linear, and a linear regression analysis should be performed.

Quantification of this compound in Samples

The concentration of 4-VG in the unknown samples is calculated using the linear regression equation obtained from the calibration curve. The ratio of the 4-VG peak area to the internal standard peak area in the sample chromatogram is used to determine the concentration.

Method Validation Summary

A GC-MS method must be validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for this type of analysis.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaExample Data
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of 4-VG and the IS in a blank matrix sample.N/A
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) ≥ 0.99.[8]R² = 0.998 over 10-500 µg/L
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.1 µg/L
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10.5 µg/L
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.95-105% recovery in spiked beer matrix.
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.Relative Standard Deviation (RSD) ≤ 15%.RSD = 6.3% for six replicate analyses.[5]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like inlet temperature or flow rate are slightly varied.N/A

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 5 mL Beverage Sample spike Spike with Internal Standard (Eugenol) sample->spike extract Add 2 mL Dichloromethane & Vortex spike->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge collect Collect Organic Layer centrifuge->collect ready Sample Ready for Injection collect->ready inject Inject 1 µL into GC-MS ready->inject separate Chromatographic Separation (HP-INNOWAX) inject->separate detect Mass Spectrometry Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (4-VG & IS) detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify 4-VG Concentration integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

validation_logic cluster_performance Performance Characteristics method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity robustness Robustness method->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated sensitivity->validated robustness->validated

Caption: Logical relationship of method validation parameters.

References

HPLC method for 4-Vinylguaiacol detection in beer

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based application and protocol for the determination of 4-Vinylguaiacol (4-VG) in beer is detailed below, providing a robust method for quality control and analysis in brewing. This compound is a significant flavor compound in many beer styles, particularly top-fermented wheat beers where it imparts a characteristic clove-like aroma.[1][2] However, in other beer types, its presence can be indicative of an undesirable "phenolic off-flavor" (POF), often resulting from contamination with wild yeasts.[2][3] Accurate quantification of 4-VG is therefore crucial for brewers to ensure product consistency and quality.

This document outlines the necessary reagents, equipment, and a step-by-step protocol for the analysis of 4-VG in beer samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Application Note

Introduction

This compound (4-VG) is a volatile phenolic compound primarily formed by the enzymatic decarboxylation of ferulic acid, a precursor naturally present in malt.[4] Certain yeast strains, particularly those used for brewing German-style wheat beers, possess the necessary enzymes to facilitate this conversion, making 4-VG a desirable flavor component in these styles.[2] Conversely, its presence in most lager and ale styles is considered a significant off-flavor.[2] This HPLC method provides a reliable and accurate means to quantify 4-VG levels in beer, enabling brewers to monitor fermentation performance, assess product quality, and troubleshoot flavor inconsistencies.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other compounds in a beer sample. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol (B129727), water, and phosphoric acid mixture. Detection and quantification are performed using a UV detector at a wavelength of 260 nm, where 4-VG exhibits strong absorbance.[1][5][6]

Experimental Protocols

1. Reagents and Materials

  • This compound (4-VG) standard (≥98% purity)

  • Methanol (HPLC grade)

  • Ultrapure water (Type I)

  • Phosphoric acid (85%)

  • Beer samples for analysis

  • Syringe filters (0.45 µm, nylon or PVDF)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • Column oven (optional, but recommended for better reproducibility)

    • UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of 4-VG standard and dissolve it in 100 mL of methanol in a volumetric flask. Store this solution at -20°C in an amber vial.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the expected range of the beer samples (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L).

4. Sample Preparation

  • Degas the beer sample by sonicating for 10-15 minutes or by pouring it back and forth between two beakers.

  • For beer samples with high levels of suspended solids, centrifuge a portion of the sample at 4000 rpm for 10 minutes.

  • Filter the degassed beer sample (or the supernatant after centrifugation) through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

The following table summarizes the HPLC conditions for the analysis of this compound in beer:

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Ultrapure Water / Phosphoric Acid (400:590:10, v/v/v)[1][5][6]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or 30°C
Detector UV
Wavelength 260 nm[1][5][6]
Run Time Approximately 30 minutes

6. Data Analysis

  • Identify the 4-VG peak in the chromatograms based on the retention time obtained from the injection of the standard solutions. The retention time for 4-VG under these conditions is approximately 25 minutes.[1][5][6]

  • Generate a calibration curve by plotting the peak area of the 4-VG standard injections against their corresponding concentrations.

  • Determine the concentration of 4-VG in the beer samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents typical quantitative data for the HPLC analysis of this compound in beer.

ParameterTypical Value/RangeReference
Retention Time of 4-VG ~25 minutes[1][5][6]
Limit of Detection (LOD) 0.01 mg/L (with fluorescence detection)[7]
Limit of Quantification (LOQ) 0.05 - 0.1 mg/L[8]
Concentration in Lager Beers < 0.05 mg/L
Concentration in Wheat Beers 0.5 - 4.0 mg/L[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Beer Sample Degas Degas Sample Sample->Degas Standard 4-VG Standard Stock Prepare Stock Solution Standard->Stock Filter Filter Sample (0.45 µm) Degas->Filter Inject Inject into HPLC Filter->Inject Working Prepare Working Standards Stock->Working Working->Inject HPLC HPLC System Separate Chromatographic Separation HPLC->Separate Mobile Phase Methanol:H₂O:H₃PO₄ (400:590:10) Detect UV Detection (260 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify 4-VG Concentration Chromatogram->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis in beer by HPLC.

References

Application Note: Analysis of 4-Vinylguaiacol using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 4-Vinylguaiacol (4-VG), a significant volatile phenolic compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC). Detailed protocols for headspace SPME (HS-SPME) are outlined, including fiber selection, sample preparation, extraction, and GC analysis parameters. This application note is intended to provide a robust starting point for method development and routine analysis of 4-VG in various matrices.

Introduction

This compound is a volatile phenol (B47542) that contributes to the characteristic aroma profiles of various products, including beer, wine, and certain foods.[1][2] Its presence, often resulting from the thermal or enzymatic decarboxylation of ferulic acid, can be desirable or considered an off-flavor depending on its concentration and the product matrix.[2] Accurate and sensitive quantification of 4-VG is therefore crucial for quality control and product development.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like 4-VG.[3] SPME integrates sampling, extraction, and concentration into a single step, simplifying the analytical workflow.[3] This application note details an optimized HS-SPME-GC method for the determination of this compound.

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC Analysis Sample Sample Collection (e.g., Beer, Wine) Vial Transfer to Headspace Vial Sample->Vial MatrixMod Matrix Modification (e.g., Salt Addition, pH Adjustment) Vial->MatrixMod Equilibrate Equilibration (Heating & Agitation) MatrixMod->Equilibrate Sealed Vial ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Extract Extraction of 4-VG ExposeFiber->Extract RetractFiber Retract Fiber Extract->RetractFiber Desorption Thermal Desorption in GC Injector RetractFiber->Desorption Transfer to GC Separation Chromatographic Separation Desorption->Separation Detection Detection (MS or FID) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Headspace SPME-GC workflow for this compound analysis.

Recommended Materials and Instrumentation

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for volatile phenols.[1][4]

  • SPME Holder: Manual or automated holder compatible with the GC system.

  • Headspace Vials: 20 mL amber vials with PTFE/silicone septa.[5]

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable detector, such as a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Analytical Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX) or nitroterephthalic acid modified polyethylene glycol (e.g., HP-INNOWAX) stationary phase, is recommended for the separation of phenols.[2][6]

  • Reagents: this compound standard, sodium chloride (NaCl), methanol (B129727) (HPLC grade), and deionized water.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

1. Standard Preparation

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standards by diluting the stock solution in a matrix that closely mimics the sample (e.g., a dealcoholized, flavor-stripped beer for beer analysis).

2. Sample Preparation

  • Place a defined volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.[1][5]

  • For enhanced extraction efficiency, add sodium chloride to the sample to achieve a final concentration of 10-30% (w/v). This "salting out" effect reduces the solubility of 4-VG in the aqueous phase.[5][7]

  • Adjusting the sample pH to a lower value (e.g., pH 4) can also improve the extraction of acidic phenols.[5][7]

  • Seal the vial immediately with a PTFE/silicone septum and cap.

3. Headspace SPME Procedure

  • Place the sealed vial in a heating block or water bath with agitation.

  • Allow the sample to equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes).[1][8]

  • After equilibration, expose the SPME fiber to the headspace above the sample.

  • The extraction time is a critical parameter and should be optimized (e.g., 30-60 minutes).[1][8]

  • Following extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.

4. GC Analysis

  • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. Set the injector temperature sufficiently high for efficient thermal desorption (e.g., 250°C).[4][9]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 220-240°C) to ensure the elution of all compounds of interest.[2]

  • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Detector:

    • Mass Spectrometer (MS): Operate in full scan mode for identification and selected ion monitoring (SIM) mode for sensitive quantification.

    • Flame Ionization Detector (FID): A robust detector for quantification, though less selective than MS.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile phenols, including this compound, using SPME-GC methods.

ParameterThis compound & Similar PhenolsReference
SPME Fiber DVB/CAR/PDMS[1]
Extraction Type Headspace (HS-SPME)[1]
Linearity (R²) 0.993 - 0.999[1]
Precision (%RSD) 6.3 - 9.7%[1]
Detection Limit (LOD) Lower than previously reported for volatile phenols in beer[1]
Recovery 88 - 103% (for a range of volatile phenols)[10]

Key Parameters and Optimization

The efficiency of the SPME process is influenced by several factors that can be optimized to enhance sensitivity and reproducibility.

SPME_Parameters cluster_params Influencing Parameters center SPME Efficiency for 4-VG Temp Extraction Temperature Temp->center Time Extraction Time Time->center Salt Salt Concentration Salt->center pH Sample pH pH->center Agitation Agitation Speed Agitation->center Fiber Fiber Coating Fiber->center

Caption: Key parameters influencing SPME efficiency for this compound.

  • Extraction Temperature: Higher temperatures generally increase the vapor pressure of 4-VG, facilitating its transfer to the headspace and subsequent adsorption onto the fiber.[1] However, excessively high temperatures can affect the partitioning equilibrium.

  • Extraction Time: Sufficient time is required for the analyte to reach equilibrium or near-equilibrium between the sample matrix, headspace, and fiber coating.

  • Salt Addition: The addition of salt increases the ionic strength of the sample, which can decrease the solubility of organic analytes and promote their partitioning into the headspace.[7]

  • pH: Adjusting the pH can suppress the ionization of phenolic compounds, making them more volatile and amenable to extraction from the aqueous phase.[7]

  • Agitation: Stirring or shaking the sample during equilibration and extraction helps to accelerate the mass transfer of the analyte to the headspace.

Troubleshooting

  • Poor Reproducibility: Ensure consistent timing for all steps, constant temperature control, and uniform vial sealing. Automated systems can improve reproducibility.

  • Low Sensitivity: Optimize extraction parameters (temperature, time, salt, pH). Ensure the GC injector is in splitless mode and that the desorption is complete. Consider a fiber with a thicker film or a different stationary phase.

  • Carryover: Implement a fiber bake-out step between analyses by exposing the fiber in a heated, clean injector to remove any residual analytes.

Conclusion

The HS-SPME-GC method provides a sensitive, robust, and solvent-free approach for the analysis of this compound. By carefully selecting the SPME fiber and optimizing the extraction and analysis conditions, researchers can achieve accurate and reliable quantification of this important flavor compound in a variety of sample matrices. This application note serves as a foundational guide for the development and implementation of SPME-based methods for 4-VG analysis.

References

Production of 4-Vinylguaiacol via Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic spicy, clove-like aroma, is a high-value chemical utilized in the food, fragrance, and pharmaceutical industries.[1][2] Microbial fermentation presents a sustainable and "natural" alternative to chemical synthesis for 4-VG production. This document provides detailed application notes and protocols for the microbial production of 4-VG from ferulic acid, a readily available plant-derived precursor. The protocols are based on established research using various microorganisms, including wild-type bacteria and genetically engineered strains, offering flexibility for different research and development objectives.

Introduction

Ferulic acid, an abundant phenolic compound in plant cell walls, can be biotransformed into this compound through a single enzymatic step: non-oxidative decarboxylation.[1][3] This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD), also known as ferulic acid decarboxylase (FAD), found in a variety of microorganisms.[3][4][5] The selection of the microbial catalyst is critical and can range from native producers like Bacillus and Enterobacter species to engineered strains of Escherichia coli and Saccharomyces cerevisiae with enhanced production capabilities.[2][6][7][8] This document outlines protocols for both native and engineered microbial systems, including culture conditions, fermentation parameters, and analytical methods for quantification.

Biosynthetic Pathway

The microbial conversion of ferulic acid to this compound is a direct decarboxylation reaction. The enzyme ferulic acid decarboxylase (FAD) or phenolic acid decarboxylase (PAD) acts on the carboxyl group of the propenoic acid side chain of ferulic acid, releasing carbon dioxide and forming this compound.[3][5]

cluster_pathway Biosynthesis of this compound Ferulic_Acid Ferulic Acid 4_Vinylguaiacol This compound Ferulic_Acid->4_Vinylguaiacol Ferulic Acid Decarboxylase (FAD) Phenolic Acid Decarboxylase (PAD) (-CO2) cluster_workflow Experimental Workflow for 4-VG Production Inoculum Inoculum Preparation Fermentation Fermentation & Biotransformation Inoculum->Fermentation Sampling Sampling Fermentation->Sampling Extraction Product Extraction Sampling->Extraction Analysis Quantification (HPLC) Extraction->Analysis

References

Application Notes and Protocols: Synthesis and Polymerization of 4-Vinylguaiacol Derivatives for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), a naturally derived phenolic compound, is a promising bio-based monomer for the synthesis of sustainable polymers.[1][2][3][4] Its structure, featuring a vinyl group amenable to polymerization and a phenolic hydroxyl group that can be readily functionalized, allows for the creation of a diverse range of polymers with tunable properties.[1][5] This versatility makes 4-VG derivatives attractive alternatives to petroleum-based monomers like styrene (B11656) in various applications, including the development of thermoplastics, degradable polymers, and materials for drug delivery.[6][7]

The direct polymerization of 4-VG can be challenging due to the inhibitory effect of the phenolic hydroxyl group on radical polymerization.[1][5] Therefore, a common strategy involves the protection or derivatization of this hydroxyl group prior to polymerization. This application note provides detailed protocols for the synthesis of a this compound derivative and its subsequent polymerization, along with a summary of the properties of various poly(this compound) derivatives.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of 4-VG can be modified through various reactions, such as esterification, etherification, or epoxidation, to yield a range of functional monomers.[1][3][6] These modifications not only prevent polymerization inhibition but also introduce new functionalities that can influence the final polymer's properties.

Experimental Protocol: Synthesis of 2-Methoxy-4-vinylphenyl Acetate (B1210297) (Ac4VG)

This protocol describes the acetylation of this compound to produce 2-methoxy-4-vinylphenyl acetate (Ac4VG), a common derivative used in radical polymerization.

Materials:

  • This compound (4-VG)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Add an excess of pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-methoxy-4-vinylphenyl acetate.

Polymerization of this compound Derivatives

4-VG derivatives can be polymerized using various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of polymerization technique influences the control over polymer architecture, molecular weight, and dispersity.

Experimental Protocol: Radical Homopolymerization of 2-Methoxy-4-vinylphenyl Acetate (Ac4VG)

This protocol details the solution homopolymerization of Ac4VG using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a thermal initiator.[1][3][4]

Materials:

  • 2-Methoxy-4-vinylphenyl acetate (Ac4VG)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Toluene

  • Methanol

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the Ac4VG monomer and AIBN initiator in toluene. The monomer concentration is typically maintained at a specific weight percentage (e.g., 22 wt%).[1]

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.[1]

  • Allow the polymerization to proceed for a set time (e.g., 24 hours).

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(Ac4VG) using techniques such as ¹H NMR spectroscopy, size-exclusion chromatography (SEC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[1][3][4]

Data Presentation: Properties of Poly(this compound) Derivatives

The properties of polymers derived from this compound can be tailored by modifying the substituent on the phenolic oxygen. The following table summarizes the glass transition temperatures (Tg) for a series of homopolymers derived from various 4-VG derivatives.

Monomer DerivativePolymer AbbreviationGlass Transition Temperature (Tg) (°C)
This compoundP4VG86 - 92[5]
2-Methoxy-4-vinylphenyl acetatePAc4VG117[1][3][4]
2-Methoxy-4-vinylphenyl propionatePPro4VG85[3]
2-Methoxy-4-vinylphenyl butyratePBut4VG63[3]
2-Methoxy-4-vinylphenyl heptanoatePHep4VG22[3]
2-Methoxy-4-vinylphenyl undecanoatePUnd4VG5[1][3][4]
4-(2-Epoxypropoxy)-3-methoxy-styreneP4VGEP67 - 114[6]

Note: The range in Tg for P4VGEP reflects values for homopolymers and block copolymers.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes described in these application notes.

SynthesisWorkflow cluster_synthesis Synthesis of 4-VG Derivative Start_S This compound Reaction Derivatization Reaction Start_S->Reaction Reactant Reagent (e.g., Acetic Anhydride) Reactant->Reaction Purification Purification Reaction->Purification Product_S 4-VG Derivative (e.g., Ac4VG) Purification->Product_S

Caption: Synthetic workflow for the derivatization of this compound.

PolymerizationWorkflow cluster_polymerization Polymerization of 4-VG Derivative Start_P 4-VG Derivative Polymerization Polymerization Reaction Start_P->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Product_P Poly(4-VG Derivative) Precipitation->Product_P

Caption: General workflow for the polymerization of a this compound derivative.

References

Application of 4-Vinylguaiacol as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Vinylguaiacol (4-VG), also known as 2-methoxy-4-vinylphenol, is a significant phenolic compound widely utilized as a flavoring agent in the food and beverage industry.[1][2] It is responsible for characteristic spicy, clove-like, and sometimes smoky or medicinal aromas.[1] This document provides detailed application notes on the use of this compound, including its organoleptic properties, typical concentrations in various food matrices, and its formation pathways. Furthermore, it outlines detailed experimental protocols for its quantification and sensory evaluation, intended for researchers and scientists in the food and flavor development sectors.

Application Overview

This compound is a naturally occurring aromatic compound that significantly influences the flavor profiles of numerous food products, including beer, wine, coffee, tea, and soy sauce.[3] Its characteristic flavor is often described as spicy, herbal, and clove-like.[3] In certain products, such as German-style wheat beers and some Belgian ales, its presence is a desirable hallmark, contributing a key part of the brand's sensory profile.[1][3] However, in other contexts, such as many lagers or wines, its presence above the sensory threshold can be considered an off-flavor, often indicative of contamination by wild yeasts or spoilage bacteria.[1]

The primary formation route of 4-VG in food is the enzymatic or thermal decarboxylation of ferulic acid, a hydroxycinnamic acid abundant in the cell walls of plants like barley and wheat.[1][4][5] Specific yeast strains, notably those possessing the phenolic off-flavor (POF) gene (now referred to as PAD1+), are capable of catalyzing this conversion during fermentation.[1]

Beyond its role in fermented beverages, 4-VG is also a key aroma component in buckwheat and can be formed during the thermal processing of foods, contributing to the flavor of roasted coffee and other heat-treated products.[6][7] Its potent aroma and low flavor threshold make precise control and monitoring of its concentration critical for quality assurance in the food industry.[8]

Quantitative Data

The sensory impact of this compound is highly dependent on its concentration. The following tables summarize key quantitative data regarding its sensory thresholds and typical occurrence in various foods.

Table 1: Organoleptic Properties and Sensory Thresholds of this compound

PropertyDescriptionSensory ThresholdReference(s)
Odor Profile Spicy, clove-like, carnation, phenolic, peppery, smoky, woody, herbal.[3][9]-[3][9]
Flavor Profile Clove, spicy, pungent, medicinal (at high concentrations).[1]-[1]
Threshold in Beer The concentration at which the flavor becomes detectable.0.2 - 0.3 mg/L (200 - 300 µg/L or ppb).[1][10][11][1][10][11]
Threshold in Wine Varies by wine style; generally low.~0.77 mg/L (770 µg/L) for general impact.[12][12]
Threshold in Sake The concentration at which the flavor is recognized.~0.141 mg/L (141 µg/L) in a model solution.[13][13]
General Detection Can be detected by some individuals at very low levels.As low as 1 - 4 µg/L (ppb).[8][14][8][14]

Table 2: Typical Concentrations of this compound in Various Food Products

Food ProductTypical Concentration RangeNotesReference(s)
Beer (General) 0.05 - 9 mg/L.[3]Highly variable depending on yeast strain and brewing process.[3][3]
Top-Fermented Wheat Beer ~2.61 mg/L.[11]A defining, desirable characteristic of the style.[11]
American Beers (Sampled) 86 - 147 µg/L.[10]Generally below the flavor threshold.[10][10]
Orange Juice (Stored) 42 µg/L (18 wks at 20°C) to 778 µg/L (18 wks at 40°C).[15]Forms from ferulic acid during storage; considered an off-flavor.[15][15]
Coffee Beverage (Filter) 0.46 - 0.75 mg/100 ml.[16]Contributes to the overall roasted and spicy aroma.[3][16]
Sake (with phenolic odor) 38 - 181 µg/L.[17]Often considered an off-flavor resulting from spoilage bacteria.[17][17]

Experimental Protocols

Protocol for Quantification of 4-VG in Beer by HPLC-UV

This protocol describes a method for the determination of this compound in beer using High-Performance Liquid Chromatography (HPLC) with a UV detector, adapted from methodologies found in the literature.[11][18]

Objective: To quantify the concentration of 4-VG in a beer sample.

Materials:

  • HPLC system with UV detector (SPD-10Avp or equivalent)

  • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid

  • Syringe filters (0.45 µm)

  • Beer samples (degassed)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of 1000 mg/L 4-VG in methanol. b. Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/L) by diluting the stock solution with the mobile phase.

  • Mobile Phase Preparation: a. Prepare the mobile phase by mixing methanol, ultrapure water, and phosphoric acid in a ratio of 400:590:10 (v/v/v).[11] b. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: a. Degas the beer sample by sonication for 10 minutes or by pouring it back and forth between two beakers. b. Filter the degassed beer sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the HPLC system parameters:

    • Flow Rate: 1.0 mL/min (isocratic).[11]
    • Injection Volume: 20 µL.[11]
    • Column Temperature: Room temperature.
    • UV Detection Wavelength: 260 nm.[11][18] b. Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). c. Inject the prepared beer samples.

  • Data Analysis: a. Identify the 4-VG peak in the sample chromatogram based on the retention time of the standard (approx. 25 minutes under these conditions).[11] b. Calculate the concentration of 4-VG in the sample using the linear regression equation from the standard curve.

Protocol for Sensory Evaluation of 4-VG (Spike and Triangle Test)

This protocol outlines a method to determine the sensory impact of 4-VG in a food matrix (e.g., a lager beer without inherent phenolic character).

Objective: To train panelists to recognize the flavor of 4-VG and determine if a detectable difference exists at a specific concentration.

Materials:

  • Base food/beverage product (e.g., a neutral American lager)

  • This compound stock solution in ethanol

  • Tasting glasses (identical)

  • Water for rinsing

  • Unsalted crackers

  • Trained sensory panel (8-12 members)

Procedure:

  • Panelist Training (Day 1): a. Prepare two samples: a control (unspiked beer) and a spiked sample with a high, easily detectable concentration of 4-VG (e.g., 2.0 mg/L). b. Present both samples to the panelists. Clearly identify which is the spiked sample and have them document the aroma and flavor characteristics (clove, spicy, medicinal, etc.). This anchors their perception of the compound.

  • Triangle Test (Day 2): a. Sample Preparation: Prepare two sets of samples. One set will be the control beer. The other will be the beer spiked with 4-VG at a concentration near the suspected sensory threshold (e.g., 0.3 mg/L). b. Test Setup: For each panelist, present a tray with three coded samples. Two of the samples are identical (e.g., two controls) and one is different (the spiked sample), or vice versa. The order of presentation should be randomized for each panelist. c. Evaluation: Instruct panelists to taste each sample from left to right. They must identify which of the three samples is different from the other two. d. Data Collection: Collect the responses from all panelists.

  • Data Analysis: a. Tally the number of correct identifications. b. Use a statistical table for triangle tests to determine if the number of correct answers is significant at a given confidence level (e.g., p < 0.05). c. If the result is statistically significant, it indicates that a perceptible flavor difference exists at the tested concentration of 4-VG.

Pathways and Workflows

G cluster_0 Fermentation / Thermal Processing FA Ferulic Acid (from plant cell walls) PAD Phenolic Acid Decarboxylase (PAD) (from POF+ Yeast, e.g., S. cerevisiae) FA->PAD Decarboxylation VG This compound (Clove, Spicy Aroma) PAD->VG

Caption: Biosynthesis of this compound from its precursor, ferulic acid.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Food/Beverage Sample (e.g., Beer, Juice) Degas 2. Degas Sample (if carbonated) Sample->Degas Filter 3. Filter Sample (0.45 µm syringe filter) Degas->Filter HPLC 4. Inject into HPLC-UV System (C18 Column, 260 nm detection) Filter->HPLC Chromatogram 5. Generate Chromatogram HPLC->Chromatogram PeakID 6. Identify & Integrate 4-VG Peak Chromatogram->PeakID StdCurve A. Run Standards & Build Calibration Curve Quant 7. Calculate Concentration (using standard curve) StdCurve->Quant PeakID->Quant Result Final Concentration (mg/L) Quant->Result

Caption: Workflow for the quantification of 4-VG in food samples via HPLC.

Regulatory and Safety Information

This compound is widely used as a flavoring substance in the food industry. In the United States, flavoring substances are regulated by the Food and Drug Administration (FDA). Many are designated as Generally Recognized as Safe (GRAS) through a process overseen by expert panels, such as the one convened by the Flavor and Extract Manufacturers Association (FEMA).

  • FEMA Number: this compound is listed under FEMA number 2675, indicating it is considered GRAS for its intended use as a flavoring agent.[4]

  • FDA Status: The FDA maintains a list of substances that are permitted for direct addition to food for human consumption. Synthetic flavoring substances and adjuvants are listed in 21 CFR 172.515.[19] For naturally derived flavors, such as those produced via fermentation with GRAS microorganisms, the regulatory path is also well-established.[20] For instance, Komagataella phaffii (a yeast used for heterologous production) is classified as GRAS by the FDA.[20]

As with any flavoring agent, this compound should be used in accordance with Good Manufacturing Practices (GMP), meaning it should be used at the minimum level required to achieve the desired technical effect.[3] It is typically handled as a colorless to pale yellow oily liquid.[4] Standard laboratory safety precautions should be observed when handling the pure compound.

References

Controlling 4-Vinylguaiacol in Brewing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylguaiacol (4-VG) is a phenolic compound that imparts characteristic spicy, clove-like aromas to certain beer styles, most notably German-style Weissbiers and some Belgian ales. While desirable in these styles, its presence in other beers is often considered a "phenolic off-flavor" (POF).[1][2] The concentration of 4-VG is influenced by a combination of raw materials, brewing processes, and yeast selection.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to control the levels of 4-VG in brewing.

The primary precursor to 4-VG is ferulic acid, a hydroxycinnamic acid found in the cell walls of grains like barley and wheat.[1][4] The conversion of ferulic acid to 4-VG is primarily an enzymatic process driven by certain yeast strains, though thermal decarboxylation during wort boiling can also contribute to a lesser extent.[2][4][5]

Biochemical Pathway of this compound Formation

The formation of 4-VG from ferulic acid is a single-step decarboxylation reaction. In yeast, this is catalyzed by the enzyme phenolic acid decarboxylase (PAD1) and ferulic acid decarboxylase (FDC1).[3][6] Yeast strains that possess active forms of these genes are known as POF-positive (POF+).[6]

G Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Decarboxylation PAD1/FDC1 Enzyme (in POF+ Yeast) PAD1/FDC1 Enzyme (in POF+ Yeast) PAD1/FDC1 Enzyme (in POF+ Yeast)->Ferulic Acid catalyzes G cluster_0 Desired 4-VG Level cluster_1 Yeast Selection cluster_2 Mashing Protocol High 4-VG High 4-VG POF+ Yeast POF+ Yeast High 4-VG->POF+ Yeast Low 4-VG Low 4-VG POF- Yeast POF- Yeast Low 4-VG->POF- Yeast Ferulic Acid Rest Ferulic Acid Rest POF+ Yeast->Ferulic Acid Rest No Ferulic Acid Rest No Ferulic Acid Rest POF- Yeast->No Ferulic Acid Rest

References

Application Notes and Protocols for the Quantification of 4-Vinylguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Vinylguaiacol (4-VG), a phenolic compound of significant interest due to its distinct aromatic properties and potential biological activities. The following sections outline established methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering comprehensive guidance for accurate and reliable quantification in various matrices.

Introduction to this compound Quantification

This compound (2-methoxy-4-vinylphenol) is a key flavor component in many fermented beverages and foods, contributing characteristic spicy and clove-like aromas.[1][2][3] Its concentration is a critical quality parameter in industries such as brewing and winemaking.[2][3] Beyond its sensory impact, 4-VG is also investigated for its potential pharmacological effects, necessitating precise analytical methods for its quantification in complex biological and chemical samples. The choice of analytical technique primarily depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the quantification of 4-VG, particularly in liquid samples such as beer, wine, and fruit juices.[3][4][5][6] Both Ultraviolet (UV) and Fluorescence detectors can be employed, with the latter offering enhanced sensitivity and selectivity.[4][7]

Quantitative Data Summary for HPLC Methods
ParameterMethod 1: HPLC-UV in Beer[6]Method 2: HPLC-Fluorescence in Orange Juice[7]Method 3: HPLC-Fluorescence in Wine[5]
Column Reversed-phase C18Bondesil C18-RP, 5 µm, 4.6 mm i.d. × 25 cmLiChroCART 250-4 LiChrospher 100 RP-18 (5mm)
Mobile Phase Isocratic: Methanol (B129727)/Ultrapure water/Phosphoric acid (400/590/10, V/V)Gradient: A: 12% THF, 5% ACN, 83% water (with 2% acetic acid); B: 35% THF, 65% water (with 2% acetic acid)Isocratic: 50mM KH2PO4 (pH 3.4), Acetonitrile, Methanol (65:30:5; v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 260 nmFluorescence (wavelengths not specified in abstract)Fluorescence (Excitation: 225 nm, Emission: 320 nm)
Retention Time 25 min~35-40 minNot Specified
Detection Limit Not Specified5 ppb11 µg/L
Linearity Range Not SpecifiedNot Specified20 - 2,000 µg/L
Detailed Experimental Protocol: HPLC-UV for 4-VG in Beer

This protocol is adapted from the isocratic HPLC-UV method for the determination of 4-VG in top-fermented wheat beers.[6]

2.2.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid

  • 0.45 µm membrane filters

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Data acquisition and processing software

2.2.3. Sample Preparation

  • Degas beer samples by sonication.

  • Filter the beer sample through a 0.45 µm membrane filter prior to injection.

2.2.4. Chromatographic Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Methanol/Ultrapure water/Phosphoric acid (400/590/10, V/V)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

2.2.5. Calibration

Prepare a series of standard solutions of 4-VG in a suitable solvent (e.g., methanol) at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

2.2.6. Analysis

Inject the prepared beer sample into the HPLC system. Identify the 4-VG peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Detailed Experimental Protocol: HPLC-Fluorescence with SPE for 4-VG in Orange Juice

This protocol is based on a method for the determination of 4-VG in orange juice, utilizing solid-phase extraction for sample cleanup and fluorescence detection for high sensitivity.[4][7]

2.3.1. Materials and Reagents

  • This compound analytical standard

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

2.3.2. Instrumentation

  • HPLC system with a fluorescence detector

  • Bondesil C18-RP column (5 µm, 4.6 mm i.d. × 25 cm)

  • SPE manifold

2.3.3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the orange juice sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the 4-VG with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2.3.4. Chromatographic Conditions

  • Column: Bondesil C18-RP, 5 µm, 4.6 mm i.d. × 25 cm

  • Mobile Phase Gradient:

    • Initial: 12% THF, 5% acetonitrile, 83% water (with 2% acetic acid) for 22 min.

    • Linear gradient to 35% THF, 65% water (with 2% acetic acid) over 6 min.

    • Hold at 35% THF for 12 min.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (optimal excitation and emission wavelengths should be determined, but a starting point could be Ex: 259 nm, Em: 341 nm).[6]

2.3.5. Calibration and Analysis

Follow the same procedure for calibration and analysis as described in the HPLC-UV method (Section 2.2.5 and 2.2.6).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Beer, Wine) Filtration Filtration / SPE Sample->Filtration PreparedSample Prepared Sample Filtration->PreparedSample HPLC HPLC System PreparedSample->HPLC Column C18 Column HPLC->Column Detector UV or Fluorescence Detector Column->Detector Data Chromatogram Detector->Data Quantification Quantification Data->Quantification

Caption: General workflow for HPLC-based quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like 4-VG. Derivatization can be employed to enhance volatility and detection sensitivity.

Quantitative Data Summary for GC-MS Methods
ParameterMethod 1: GC-ECD (with Derivatization) in Beer[1]Method 2: GC-MS in Sake[8]
Sample Preparation Liquid-liquid extraction with Freon 11, followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA)Solid-phase extraction (C18), elution with ethyl acetate
Column 3.6 m x 2 mm glass column packed with 5% SE-30 on Chromosorb W (HP) mesh 80/10030 m x 0.25 mm i.d. HP-INNOWAX fused silica (B1680970) capillary column
Carrier Gas Nitrogen at 30 mL/minHelium at 1.5 mL/min
Oven Temperature Program 8 min at 100°C, then ramp to 140°C at 10°C/min, hold for 12 min7 min at 55°C, then ramp to 220°C at 5°C/min, hold for 20 min
Detector 63Ni Electron-Capture Detector (ECD)Mass Spectrometer (EI, 70 eV)
Detection Limit 25-50 pg/LNot Specified
Internal Standard Eugenol4-n-butylphenol
Detailed Experimental Protocol: GC-ECD with Derivatization for 4-VG in Beer

This highly sensitive method is suitable for detecting trace amounts of 4-VG.[1]

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Eugenol (internal standard)

  • Freon 11 (Trichlorofluoromethane)

  • Benzene (B151609)

  • Anhydrous calcium chloride

  • Triethylamine (TEA)

  • Heptafluorobutyric anhydride (HFBA)

  • Buffer solution (pH not specified, likely neutral or slightly acidic)

3.2.2. Instrumentation

  • Gas chromatograph with an Electron-Capture Detector (ECD)

  • Glass column (3.6 m x 2 mm) packed with 5% SE-30 on Chromosorb W (HP) 80/100 mesh

3.2.3. Sample Preparation and Derivatization

  • To 10 mL of cold, decarbonated beer, add 10 µL of the internal standard solution (eugenol) and 10 mL of Freon 11.

  • Stir the mixture for 10 minutes and then centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a flask and evaporate the solvent.

  • Dissolve the residue in 10 mL of benzene and dry with anhydrous calcium chloride.

  • In a test tube, mix 0.5 mL of the benzene extract, 100 µL of 0.1 M TEA, and 10 µL of HFBA.

  • Stir for 1 minute and incubate for 10 minutes at room temperature.

  • Add 0.5 mL of buffer solution, stir for 30 seconds, and centrifuge.

  • The organic layer is ready for GC analysis.

3.2.4. Chromatographic Conditions

  • Column: 5% SE-30 on Chromosorb W (HP) 80/100 mesh (3.6 m x 2 mm)

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Program: Hold at 100°C for 8 minutes, then ramp to 140°C at 10°C/min, and hold for 12 minutes.

  • Carrier Gas: Nitrogen at 30 mL/min

  • Injection Volume: 1 µL

3.2.5. Calibration and Analysis

Prepare calibration standards by spiking beer with known amounts of 4-VG and the internal standard. Process these standards through the entire extraction and derivatization procedure. Construct a calibration curve by plotting the ratio of the 4-VG derivative peak area to the internal standard derivative peak area against the concentration of 4-VG.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE or SPE Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization PreparedSample Prepared Sample Derivatization->PreparedSample GC GC System PreparedSample->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS Data Mass Spectrum MS->Data Quantification Quantification Data->Quantification

Caption: General workflow for GC-MS based quantification of this compound.

Quality Control and Method Validation

For all analytical methods, it is crucial to perform proper validation to ensure data quality. Key validation parameters include:

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through spike and recovery experiments. Recoveries of 90-103% have been reported for 4-VG.[4][7]

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: Ensure that the method can unequivocally assess the analyte in the presence of other components in the sample matrix.

By following these detailed protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this compound in their respective applications.

References

enzymatic synthesis of 4-Vinylguaiacol using feruloyl esterase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enzymatic Synthesis of 4-Vinylguaiacol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4-VG) is a commercially significant aromatic compound, prized for its characteristic spicy, clove-like aroma.[1] It is widely used as a flavoring agent in the food, beverage, and cosmetic industries.[1] While 4-VG can be extracted from natural sources, the low concentrations make this process economically challenging.[1] Chemical synthesis is an alternative but often involves harsh conditions and can raise safety concerns.[1][2]

A promising alternative is the biotechnological synthesis of 4-VG from ferulic acid (FA), an abundant phenolic compound found in lignocellulosic biomass such as cereal brans and sugar beet pulp.[1][3] This enzymatic approach operates under mild, aqueous conditions, offering high selectivity and reducing the formation of undesirable by-products.[1]

The bioconversion process is typically a two-step enzymatic cascade:

  • Release of Ferulic Acid: Feruloyl esterases (FAEs) are employed to hydrolyze ester bonds in plant cell walls, releasing free ferulic acid from the lignocellulosic matrix.[3][4][5]

  • Decarboxylation to this compound: The free ferulic acid is then converted into this compound through non-oxidative decarboxylation, a reaction catalyzed by the enzyme ferulic acid decarboxylase (FAD), also known as phenolic acid decarboxylase (PAD).[1][3][6]

This document provides detailed protocols for the enzymatic synthesis and analysis of this compound from ferulic acid using ferulic acid decarboxylase.

Data Summary

Quantitative data from various studies on the enzymatic synthesis of 4-VG are summarized below for easy comparison.

Table 1: Optimal Reaction Conditions for Ferulic Acid Decarboxylases (FADs)

Enzyme Source OrganismRecombinant/Wild TypeOptimal pHOptimal Temperature (°C)Reference
Schizophyllum commune (ScoFAD)Recombinant in K. phaffii5.535[3]
Bacillus atrophaeus (BaPAD)Recombinant in E. coli5.550
Brucella intermedia TG 3.48Wild Type6.030[1]
Bacillus coagulans DSM1Wild Type6.050[2]

Table 2: Performance of Different Biocatalytic Systems for 4-VG Production

BiocatalystSubstrate (FA) Conc.4-VG ProducedMolar ConversionReaction TimeReference
Brucella intermedia TG 3.48 (Whole Cell)300 mg/L~298.5 mg/L99.5%12 h[1]
Recombinant E. coli with BaPAD (Whole Cell, Biphasic System)310 g/L (1598 mM)237.3 g/L (1580 mM)98.9%13 h[2]
Sphingobacterium setonii ATCC 39116Not Specified885.1 mg/L (5.7 mM)Not SpecifiedNot Specified[2]

Visualizations

// Invisible edge to connect the two subgraphs logically edge [style=invis]; "Ferulic_Acid" -> "Ferulic_Acid_Decarboxylase"; }

Caption: Two-step enzymatic pathway for this compound (4-VG) production.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis prep 1. Enzyme Expression & Purification OR Whole-Cell Culture & Harvesting reaction 2. Enzymatic Reaction Setup - Substrate (Ferulic Acid) - Buffer (e.g., pH 5.5-6.0) - Biocatalyst (Enzyme/Cells) - Controlled Temperature (e.g., 30-50°C) prep->reaction quench 3. Reaction Quenching (e.g., Acetonitrile (B52724), TCA) reaction->quench sample_prep 4. Sample Preparation (Centrifugation, Filtration) quench->sample_prep hplc 5. HPLC Quantification (Quantify FA and 4-VG) sample_prep->hplc

Caption: General experimental workflow for 4-VG synthesis and analysis.

Experimental Protocols

Protocol 1: Enzymatic Assay for Ferulic Acid Decarboxylase (FAD) Activity

This protocol is designed to determine the activity of a purified or crude FAD enzyme solution.

1.1. Materials and Reagents

  • Ferulic Acid (FA) stock solution (e.g., 10 mM in 50% ethanol)

  • Reaction Buffer: 50 mM Sodium Phosphate or 500 mM Bis-Tris, adjusted to the optimal pH of the enzyme (e.g., pH 5.5-6.0).[1][6]

  • Purified FAD enzyme or crude cell lysate

  • Quenching Solution: Acetonitrile or 96% Ethanol[1][6]

  • Microcentrifuge tubes

1.2. Procedure

  • Prepare the reaction mixture in a microcentrifuge tube. For a 200 µL final volume:

    • 130 µL Reaction Buffer

    • 50 µL adequately diluted enzyme solution

    • Pre-incubate the mixture at the optimal temperature (e.g., 35°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM Ferulic Acid stock solution (final concentration: 1 mM).

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 5-30 minutes), ensuring the reaction stays within the linear range.[1][6]

  • Stop the reaction by adding 200 µL of cold acetonitrile or 4 parts ethanol.[1][6]

  • Vortex briefly and centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.[6]

  • Transfer the supernatant to an HPLC vial for analysis (see Protocol 3).

  • Run a control reaction where the enzyme is added after the quenching solution to account for any non-enzymatic conversion.

1.3. Definition of Enzyme Activity

  • One unit (U) of FAD activity is defined as the amount of enzyme required to produce one µmol of this compound per minute under the specified assay conditions.[1]

Protocol 2: Whole-Cell Bioconversion of Ferulic Acid

This protocol outlines the use of whole microbial cells (e.g., Bacillus pumilus, recombinant E. coli) as biocatalysts for 4-VG production.[7]

2.1. Materials and Reagents

  • Microorganism expressing FAD

  • Appropriate growth medium (e.g., LB medium)

  • Inducer (if using an inducible expression system, e.g., IPTG)

  • Buffer for resuspension: 0.1 M Phosphate Buffer (pH ~6.8)[7]

  • Ferulic Acid (powder or concentrated stock solution)

  • Shake flasks or bioreactor

2.2. Procedure

  • Cell Culture: Inoculate a suitable volume of growth medium with the microorganism. Grow at the appropriate temperature (e.g., 30°C) with agitation (e.g., 250 rpm) until the desired cell density is reached (e.g., mid-to-late exponential phase).[7] If required, add an inducer to trigger enzyme expression.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).[7]

  • Biocatalyst Preparation: Discard the supernatant and wash the cell pellet with the resuspension buffer. Centrifuge again and resuspend the washed cell pellet in the reaction buffer to a desired concentration (e.g., OD₆₀₀ = 10).[7]

  • Biotransformation:

    • Transfer the cell suspension to a shake flask or bioreactor.

    • Add ferulic acid to the desired initial concentration (e.g., 0.5 g/L to 20 g/L).[7] The substrate can be added all at once or fed batch-wise to mitigate substrate toxicity.

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.[7]

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 2 hours for the first 12-24 hours) to monitor cell growth (OD₆₀₀), FA consumption, and 4-VG production.[1]

  • Sample Processing: Immediately stop the enzymatic reaction in the collected sample by adding a quenching solution (e.g., trichloroacetic acid followed by methanol (B129727) extraction) or by rapid centrifugation and freezing.[7] Process the sample as described in Protocol 1.6 for HPLC analysis.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous quantification of the substrate (ferulic acid) and the product (this compound).

3.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Fluorescence detector.[8]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[9][10]

3.2. Chromatographic Conditions The following are example conditions; they should be optimized for your specific system and separation needs.

  • Mobile Phase A: 0.1% Phosphoric Acid or Acetic Acid in ultrapure water.[9]

  • Mobile Phase B: Acetonitrile or Methanol.[9][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[8][9]

  • Detection:

    • UV Detector: Monitor at 260-280 nm.[9][11]

    • Fluorescence Detector: Offers higher sensitivity and selectivity for 4-VG. Use an excitation wavelength of ~259 nm and an emission wavelength of ~341 nm.[8][11]

  • Elution Program (Example Gradient):

    • Start with 20% B, hold for 2 minutes.

    • Linear gradient from 20% B to 60% B over 30 minutes.

    • Hold at 60% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

3.3. Quantification

  • Prepare standard solutions of pure ferulic acid and this compound in the mobile phase or a suitable solvent at known concentrations.

  • Generate a standard curve for each compound by plotting the peak area against the concentration.

  • Quantify the amount of FA and 4-VG in the experimental samples by interpolating their peak areas from the respective standard curves.

References

Application Note: Monitoring 4-Vinylguaiacol During Coffee Roasting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylguaiacol (4-VG) is a key volatile phenolic compound that significantly contributes to the aroma profile of roasted coffee, imparting characteristic spicy, smoky, and clove-like notes.[1] Its formation is intricately linked to the thermal degradation of ferulic acid, a component of chlorogenic acids present in green coffee beans.[2][3][4][5] The concentration of 4-VG is a critical indicator of coffee quality and can vary depending on the coffee bean species (e.g., Arabica vs. Robusta), roasting conditions, and brewing methods.[1][6] Accurate monitoring of 4-VG throughout the roasting process is essential for quality control, flavor profile optimization, and research in coffee chemistry.

This application note provides a detailed protocol for monitoring this compound during coffee roasting using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Formation Pathway

During coffee roasting, chlorogenic acids undergo thermal degradation, leading to the formation of ferulic acid. Subsequently, ferulic acid is decarboxylated to produce this compound.[2][3][4] This process is part of a "low activation energy" channel that occurs at earlier stages and lower temperatures of roasting.[2][3] At higher temperatures, a "high activation energy" channel can lead to the oxidation of 4-VG to form guaiacol (B22219) and other phenolic compounds.[2][3][4]

Chlorogenic_Acids Chlorogenic Acids Ferulic_Acid Ferulic Acid Chlorogenic_Acids->Ferulic_Acid Thermal Degradation 4_Vinylguaiacol This compound (4-VG) Ferulic_Acid->4_Vinylguaiacol Decarboxylation Guaiacol Guaiacol & other phenols 4_Vinylguaiacol->Guaiacol Oxidation (High Temp) Polymers Polymers (Melanoidins) 4_Vinylguaiacol->Polymers Polymerization

Caption: Chemical formation pathway of this compound during coffee roasting.

Quantitative Data Summary

The concentration of 4-VG is a key differentiator between coffee varieties and is significantly influenced by the degree of roast. The following table summarizes representative quantitative data.

Coffee TypeAnalyteConcentration (mg/kg)Analytical Method
ArabicaThis compound64.8Stable Isotope Dilution Assay (SIDA)
RobustaThis compound177.7Stable Isotope Dilution Assay (SIDA)
Table 1: Representative concentrations of this compound in roasted Arabica and Robusta coffee.[1]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol details a robust method for the quantification of this compound in coffee beans at various roasting stages.

1. Materials and Reagents

  • Coffee beans (green and at various roasting intervals)

  • This compound standard

  • Internal Standard (e.g., this compound-d3 for isotope dilution)

  • Ultrapure water

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • HS-SPME autosampler

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Immediately after roasting to a specific time point, cool the coffee beans rapidly to halt chemical reactions.

  • Grind the roasted coffee beans to a consistent particle size (e.g., 500 µm).[6]

  • Accurately weigh 0.25 g of ground coffee into a 20 mL headspace vial.[7]

  • Add 0.5 mL of ultrapure water to the vial.[7]

  • If using an internal standard, spike the sample with a known concentration of the standard solution.

  • Add a precise amount of NaCl to saturate the solution and increase the volatility of the analytes.

  • Immediately seal the vial with the screw cap and septum.

3. HS-SPME Procedure

  • Place the prepared vial into the autosampler tray.

  • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[8]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes) to adsorb the analytes.[8]

  • After extraction, retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Desorption Time2 minutes
Carrier GasHelium
Flow Rate1.5 mL/min
ColumnVF-WAXms or similar polar capillary column
Oven ProgramInitial temp 40°C, ramp to 230°C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-500
Table 2: Example GC-MS parameters for 4-VG analysis.[8]

5. Data Analysis and Quantification

  • Identify this compound in the chromatogram based on its retention time and mass spectrum (key ions: m/z 150, 135, 107).

  • Quantify the concentration of 4-VG by creating a calibration curve using external standards or by using the ratio of the analyte peak area to the internal standard peak area.

Experimental Workflow

The following diagram illustrates the complete workflow for monitoring this compound during coffee roasting.

cluster_roasting Coffee Roasting cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis Green_Beans Green Coffee Beans Roasting Roasting Process Green_Beans->Roasting Sampling Sampling at Intervals Roasting->Sampling Grinding Grinding Sampling->Grinding Weighing Weighing & Vialing Grinding->Weighing Spiking Internal Standard Spiking Weighing->Spiking Sealing Vial Sealing Spiking->Sealing Incubation Incubation & Agitation Sealing->Incubation Extraction HS-SPME Extraction Incubation->Extraction Desorption GC Inlet Desorption Extraction->Desorption Separation_Detection GC Separation & MS Detection Desorption->Separation_Detection Data_Analysis Data Analysis & Quantification Separation_Detection->Data_Analysis

Caption: Workflow for monitoring this compound during coffee roasting.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for monitoring the formation of this compound during coffee roasting. By carefully controlling roasting parameters and applying the HS-SPME-GC-MS analytical technique, researchers and quality control professionals can gain valuable insights into the development of this key aroma compound, leading to enhanced flavor profiling and product consistency. Real-time monitoring techniques, such as Resonant Laser Ionization Time-of-Flight Mass Spectrometry (REMPI-TOFMS), can also be employed for continuous analysis of the roasting off-gas, providing dynamic information on 4-VG evolution.[2][5]

References

Application Notes and Protocols: 4-Vinylguaiacol in Bio-based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-vinylguaiacol (4-VG), a renewable, lignin-derived monomer, in the synthesis of advanced bio-based polymers. The unique phenolic structure of 4-VG offers a versatile platform for creating polymers with tailored functionalities and properties, suitable for a wide range of applications, including drug delivery, advanced coatings, and sustainable materials.

Introduction

This compound (4-VG), also known as 2-methoxy-4-vinylphenol, is a naturally occurring phenolic compound that can be readily obtained from the decarboxylation of ferulic acid, a common constituent of lignocellulosic biomass.[1][2] Its aromatic structure and reactive vinyl group make it an attractive bio-based alternative to petroleum-derived styrenic monomers.[2][3] However, the presence of the phenolic hydroxyl group can inhibit free radical polymerization, necessitating protection strategies or alternative polymerization techniques to achieve well-defined polymers.[2]

This document outlines various synthetic strategies, including controlled radical polymerization, cationic polymerization, and emulsion polymerization, to produce a diverse range of polymers from 4-VG and its derivatives.

Key Synthetic Strategies and Polymer Architectures

The inherent functionality of 4-VG allows for its modification and subsequent polymerization into various architectures, including homopolymers, block copolymers, and star polymers.[4][5] The phenolic hydroxyl group can be protected or functionalized to tune the monomer's reactivity and the final polymer's properties.[3][6]

A general workflow for the synthesis of bio-based polymers from 4-VG is depicted below.

G cluster_0 Monomer Synthesis & Modification cluster_1 Polymerization Techniques cluster_2 Polymer Architectures Ferulic_Acid Ferulic Acid 4VG This compound (4-VG) Ferulic_Acid->4VG Decarboxylation Protected_4VG Protected 4-VG Derivatives (e.g., Ac4VG, TBDMS4VG) 4VG->Protected_4VG Protection Functionalized_4VG Functionalized 4-VG (e.g., 4VGEP) 4VG->Functionalized_4VG Functionalization Cationic Cationic Polymerization 4VG->Cationic RAFT RAFT Polymerization Protected_4VG->RAFT Emulsion Emulsion Polymerization Protected_4VG->Emulsion Functionalized_4VG->RAFT Homopolymers Homopolymers RAFT->Homopolymers Block_Copolymers Block Copolymers RAFT->Block_Copolymers Star_Polymers Star Polymers RAFT->Star_Polymers Cationic->Homopolymers Emulsion->Homopolymers Emulsion->Block_Copolymers via PISA

Figure 1: General workflow for 4-VG based polymer synthesis.

Data Presentation: Properties of 4-VG Based Polymers

The following tables summarize the molecular weight and thermal properties of various polymers synthesized from 4-VG and its derivatives, as reported in the literature.

Table 1: Homopolymers of 4-VG Derivatives via Radical Polymerization

MonomerPolymerization TechniqueMn ( g/mol )Mw/MnTg (°C)Reference
Acetyl-4VG (Ac4VG)Emulsion---[7]
Epoxy-functionalized 4-VG (4VGEP)RAFT6,9001.07-[8]
TBDMS-protected 4-VG (TBDMS4VG)RAFT---[6]
Triethylsilyl-protected 4-VG (TES4VG)RAFT---[6]
This compound (unprotected)Cationic~10,000-114[9]
4VG Derivatives (various alkyl esters/ethers)Solution Radical--5 to 117[3]

Table 2: Block and Star Copolymers based on 4-VG

Polymer ArchitectureMonomersPolymerization TechniqueMn ( g/mol )Mw/MnReference
Block Copolymer4VGEP, StyreneRAFT--[4]
Block Copolymer4VGEP, DiethylacrylamideRAFT--[4]
Star Polymer4VGEP-based macro-monomers, cis-4-cyclohexene-1,2-dicarboxylic anhydrideRAFT/ROCOP-1.27–1.40[4]
Block CopolymerPoly(ethylene oxide) methyl ether acrylate, Ac4VGRAFT-PISA--[7]
Block CopolymerTES2VC, Styrene/MMA/MA/nBARAFT--[6]

Experimental Protocols

Protocol 1: Synthesis of Epoxy-functionalized this compound (4VGEP)

This protocol is adapted from the synthesis of 4VGEP for subsequent RAFT polymerization.[5]

Materials:

Procedure:

  • Dissolve 4-VG in CH2Cl2 in a round-bottom flask.

  • Add an aqueous solution of NaOH and BnEt3NCl to the flask.

  • Add epichlorohydrin dropwise to the stirring mixture at room temperature.

  • Continue stirring vigorously for 24 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane to yield pure 4VGEP.

G Start Start: Dissolve 4-VG in CH2Cl2 Add_Reagents Add aq. NaOH and BnEt3NCl Start->Add_Reagents Add_Epichlorohydrin Add epichlorohydrin dropwise Add_Reagents->Add_Epichlorohydrin Stir Stir for 24 hours at room temperature Add_Epichlorohydrin->Stir Separate Separate organic layer Stir->Separate Wash Wash with water and brine Separate->Wash Dry Dry over MgSO4, filter, and concentrate Wash->Dry Purify Recrystallize from hexane Dry->Purify End End: Pure 4VGEP Purify->End

Figure 2: Workflow for the synthesis of 4VGEP.

Protocol 2: RAFT Homopolymerization of 4VGEP

This protocol describes the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4VGEP to produce a well-defined homopolymer.[5]

Materials:

  • Epoxy-functionalized this compound (4VGEP)

  • Cumyl dithiobenzoate (CDB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (or other suitable solvent)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube, dissolve 4VGEP, CDB, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas (N2 or Ar).

  • Place the Schlenk tube in a preheated oil bath at 60 °C and stir.

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by 1H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity (Mw/Mn) using size exclusion chromatography (SEC).

G Start Start: Dissolve 4VGEP, CDB, AIBN in Toluene Degas Degas via Freeze-Pump-Thaw Cycles Start->Degas React React at 60°C under Inert Atmosphere Degas->React Monitor Monitor Conversion via 1H NMR React->Monitor Quench Quench Polymerization Monitor->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate Characterize Characterize via SEC Isolate->Characterize End End: Well-defined P(4VGEP) Characterize->End

Figure 3: Workflow for RAFT polymerization of 4VGEP.

Protocol 3: Direct Cationic Polymerization of Unprotected this compound

This protocol allows for the direct polymerization of 4-VG without the need for protecting groups, yielding amphiphilic polystyrenes.[9]

Materials:

  • This compound (4-VG)

  • Initiator system (e.g., R–OH/BF3·OEt2)

  • Acetonitrile (CH3CN) as solvent

  • Water (as an additive to control the polymerization)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube under an inert atmosphere, prepare a solution of 4-VG in CH3CN.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Add the initiator system (e.g., a solution of the alcohol initiator followed by BF3·OEt2) and a controlled amount of water to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer in a suitable non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the resulting polymer for its molecular weight, polydispersity, and thermal properties (Tg).

Conclusion

This compound is a highly promising, renewable platform molecule for the synthesis of a wide array of bio-based polymers. By employing various polymerization techniques and monomer modifications, polymers with diverse properties and architectures can be achieved. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of 4-VG in the development of sustainable materials and advanced drug delivery systems. The ability to create well-defined polymers from this bio-based resource opens up new avenues for "green" chemistry and materials science.

References

Application Notes and Protocols for the Extraction of 4-Vinylguaiacol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 4-Vinylguaiacol (4-VG), a phenolic compound of interest for its aromatic properties and potential biological activities, from various natural sources. The methodologies cover traditional and modern techniques, including biotransformation followed by extraction, steam distillation, supercritical fluid extraction (SFE), and solid-phase extraction (SPE).

Introduction

This compound (4-VG) is a naturally occurring phenolic compound found in a variety of sources, including tobacco, coffee, and grapes. It is also a significant flavor component in many fermented foods and beverages, such as beer, where it imparts a characteristic clove-like aroma. The primary natural precursor to 4-VG is ferulic acid, which can be decarboxylated through thermal or enzymatic processes to yield 4-VG.[1][2][3] This document outlines detailed experimental procedures for the extraction and purification of 4-VG for research and development purposes.

Biosynthesis and Biotransformation

The most common route for the formation of 4-VG in nature is the decarboxylation of ferulic acid. Ferulic acid is abundant in plant cell walls, often esterified to polysaccharides.[2][4] Enzymatic action by ferulic acid decarboxylases (FADs), found in various microorganisms, cleaves the carboxylic acid group from ferulic acid to produce 4-VG.[2][5] This biotransformation can be harnessed for the sustainable production of natural 4-VG.

Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound  Ferulic Acid  Decarboxylase (FAD) Enzyme Enzyme cluster_source Source Material cluster_extraction Primary Extraction cluster_purification Purification / Clean-up cluster_analysis Analysis Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Supercritical Fluid Extraction Supercritical Fluid Extraction Plant Material->Supercritical Fluid Extraction Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction Crude Extract Crude Extract Steam Distillation->Crude Extract Supercritical Fluid Extraction->Crude Extract Solvent Extraction->Crude Extract Solid-Phase Extraction Solid-Phase Extraction Crude Extract->Solid-Phase Extraction Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purified 4-VG Purified 4-VG Solid-Phase Extraction->Purified 4-VG Column Chromatography->Purified 4-VG HPLC / GC-MS HPLC / GC-MS Purified 4-VG->HPLC / GC-MS

References

Application Notes: High-Efficiency Production of 4-Vinylguaiacol Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylguaiacol (4-VG) is a highly valued aromatic compound, prized for its characteristic spicy, clove-like aroma, which makes it a key ingredient in the food, beverage, and cosmetic industries.[1][2][3] Traditionally, 4-VG is produced during the pyrolysis of wood, a process that can generate carcinogenic side-products like polycyclic aromatic hydrocarbons.[4][5] Biotechnological production via the enzymatic decarboxylation of ferulic acid (FA) offers a sustainable, safe, and environmentally friendly alternative.[5][6] Ferulic acid is abundantly available from agro-industrial side-streams such as cereal brans and sugar beet pulp.[4][6]

To enhance the economic viability and operational stability of this bioprocess, enzyme immobilization is a critical strategy. Immobilizing the key enzyme, ferulic acid decarboxylase (FAD), prevents catalyst loss, allows for continuous operation, simplifies product purification, and often improves enzyme stability.[5][6] This document provides detailed protocols and performance data for the production of 4-VG using immobilized enzymes, tailored for researchers and professionals in biocatalysis and drug development.

Enzymatic Pathway for this compound Synthesis

The bioconversion to this compound can be achieved through a single-step or a two-step enzymatic cascade, depending on the starting substrate.

  • Direct Decarboxylation: Ferulic acid (FA) is directly converted to 4-VG through non-oxidative decarboxylation, catalyzed by a ferulic acid decarboxylase (FAD), also known as a phenolic acid decarboxylase (PAD).[7]

  • Two-Enzyme Cascade: When starting from complex biomass like sugar beet fiber, a feruloyl esterase (FAE) is first used to hydrolyze feruloyl esters, releasing free ferulic acid.[4] The liberated FA is then decarboxylated by FAD to produce 4-VG.[4]

G cluster_0 Two-Step Cascade cluster_1 Single-Step Pathway AgroWaste Agro-Industrial Byproducts (e.g., Sugar Beet Fiber) FA_bound Feruloyl Esters FA_free Ferulic Acid FA_bound->FA_free Feruloyl Esterase (FAE) (e.g., RspCAE) VG This compound FA_free->VG Ferulic Acid Decarboxylase (FAD) (e.g., ScoFAD) FA_direct Ferulic Acid FA_direct->VG Ferulic Acid Decarboxylase (FAD)

Fig 1. Enzymatic pathways for this compound production.

Data Summary: Performance of Key Enzymes and Immobilization Systems

The selection of the enzyme and the immobilization strategy are paramount for developing an efficient production process. Below is a summary of kinetic properties for various ferulic acid decarboxylases and a comparison of different immobilized systems.

Table 1: Kinetic Properties of Ferulic Acid Decarboxylases (FADs)

Enzyme SourceKm (mM)Vmax (U/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/KM) (L s⁻¹ mmol⁻¹)Optimal pHOptimal Temp. (°C)Reference
Schizophyllum commune (ScoFAD)0.16-7504,7795.535[6][8]
Bacillus atrophaeus (BaPAD)2.57440.61--5.550[2][3]
Brucella intermedia (FADase)----5.550[1]

Table 2: Performance Comparison of Immobilized Systems for 4-VG Production

Enzyme/Cell SystemImmobilization MethodReactor SystemSubstrate Conc.Product Conc.Molar Yield (%)ProductivityStabilityReference
ScoFAD & RspCAECovalent on Agarose (B213101)Continuous Packed-Bed434 mg/L FA265 mg/L95% (ScoFAD)3.98 mg/hRetained activity for ~80 h[4]
Immobilized ScoFADCovalent on AminoLink Plus AgaroseContinuous Packed-Bed----Activity declined to 50% after 48 h[6]
Recombinant E. coli (BaPAD)Whole-Cell CatalysisAqueous-Organic Biphasic310 g/L FA237.3 g/L98.9%18.3 g/L/h-[2][3][7]
B. pumilusImmobilized Whole CellsAqueous Fermentation5-25 g/L FA>1 g/L--Stable biocatalyst[9]

Experimental Protocols

Protocol 1: Covalent Immobilization of FAD on AminoLink Agarose Resin

This protocol describes the covalent attachment of a ferulic acid decarboxylase (e.g., ScoFAD) to an amine-reactive agarose resin, a method suitable for creating a stable biocatalyst for continuous processes.[4]

Materials:

  • Purified Ferulic Acid Decarboxylase (FAD) solution

  • AminoLink™ Coupling Resin (or similar aldehyde-activated agarose)

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (5 M in 1 M NaOH, prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: e.g., 50 mM sodium phosphate, pH 6.0

Procedure:

  • Resin Preparation: Equilibrate the required amount of AminoLink™ resin by washing it three times with Coupling Buffer. Centrifuge at low speed (e.g., 1,000 x g) between washes and discard the supernatant.

  • Enzyme Coupling: Resuspend the equilibrated resin in Coupling Buffer. Add the purified FAD enzyme solution to the resin slurry. A typical protein loading is 0.2-0.5 mg of enzyme per mg of dry agarose.[4]

  • Reductive Amination: Immediately add the freshly prepared sodium cyanoborohydride solution to the slurry to a final concentration of ~50 mM. This initiates the formation of a stable secondary amine bond between the enzyme's primary amines and the resin's aldehyde groups.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle end-over-end mixing.

  • Quenching: Pellet the resin by centrifugation. Add Quenching Buffer to the resin and incubate for 30 minutes to block any remaining active sites on the resin.

  • Washing: Wash the immobilized enzyme resin sequentially with Coupling Buffer and then with high-salt Wash Buffer (1 M NaCl) to remove non-covalently bound protein.

  • Final Preparation: Wash the final immobilizate with the desired reaction or storage buffer. The immobilization yield can be determined by measuring the protein concentration in the supernatant before and after the coupling reaction.[4]

Protocol 2: Continuous Production of 4-VG in a Packed-Bed Reactor

This protocol outlines a continuous production system using a packed-bed reactor (PBR) containing the immobilized FAD, which is ideal for long-term, stable production.[4]

G sub_res Substrate Reservoir Ferulic Acid Solution pump Peristaltic Pump Controlled Flow Rate (e.g., 0.25 mL/min) sub_res:f1->pump:f0 Substrate Feed pbr Packed-Bed Reactor Immobilized FAD Resin pump:f1->pbr:f0 spe Optional SPE Column In-line Product Purification (e.g., XAD4) pbr:f1->spe:f0 Product Stream collection Product Collection This compound spe:f1->collection:f0

Fig 2. Workflow for continuous 4-VG production in a packed-bed reactor.

Materials & Equipment:

  • Immobilized FAD on agarose beads (from Protocol 1)

  • Chromatography column to serve as the reactor bed

  • Peristaltic pump

  • Substrate solution: Ferulic acid (e.g., 0.5 g/L) dissolved in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.0)[1]

  • (Optional) In-line Solid Phase Extraction (SPE) column (e.g., Amberlite XAD4) for continuous product removal[4]

  • Fraction collector or collection vessel

Procedure:

  • Reactor Assembly: Carefully pack the immobilized FAD resin into the chromatography column to form the packed bed. Avoid introducing air bubbles. The bed volume can be small for lab-scale processes (e.g., 300 µL).[4]

  • System Equilibration: Connect the substrate reservoir, peristaltic pump, and packed-bed reactor. Equilibrate the system by pumping the reaction buffer through the column until a stable baseline is achieved.

  • Initiate Reaction: Switch the feed to the ferulic acid substrate solution. Set the pump to the desired flow rate (e.g., 0.25 mL/min).[4] The reaction is typically run at room temperature or the enzyme's optimal temperature (e.g., 35°C for ScoFAD).[6]

  • Continuous Operation: Operate the system continuously. Collect the flow-through (eluate) at regular intervals.

  • In-line Purification (Optional): If an SPE column is integrated, the 4-VG product will adsorb to the resin while the aqueous phase passes through.[4] The SPE column can be periodically eluted with a suitable solvent (e.g., ethanol) to recover the purified product.[4]

  • Monitoring: Analyze the collected fractions for substrate (FA) and product (4-VG) concentrations using HPLC (see Protocol 3) to determine conversion rates and productivity over time. The system can be run for extended periods (e.g., >80 hours) to assess the long-term stability of the biocatalyst.[4]

Protocol 3: Analytical Quantification by HPLC

Accurate quantification of the substrate and product is essential for process monitoring and optimization.

Apparatus & Conditions:

  • HPLC System: Agilent 1260 or similar, equipped with a quaternary pump and a Diode Array Detector (DAD).[2][3]

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm × 100 mm).[2][3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure the analytes are in their protonated state.

  • Detection: Monitor at wavelengths relevant for both compounds, typically around 280 nm or 310 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation:

    • Take a defined volume of the reaction mixture.

    • Quench the reaction by adding an equal volume of glacial acetic acid or by adding two volumes of methanol.[2][3][10] This stops the enzyme and precipitates proteins.

    • Centrifuge the sample (e.g., 10,000 x g for 10 min) to pellet any precipitates or immobilized enzyme particles.[9]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve: Prepare a series of standard solutions of known concentrations for both ferulic acid and this compound in the reaction buffer/mobile phase.

  • Analysis: Inject the prepared samples and standards onto the HPLC system.

  • Quantification: Identify the peaks for FA and 4-VG based on their retention times compared to the standards.[2][3] Calculate the concentration in the samples by integrating the peak areas and comparing them against the standard curve.

References

Real-Time Monitoring of 4-Vinylguaiacol (4-VG) Formation with Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG) is a volatile phenolic compound of significant interest across various industries, including food and beverage, flavor and fragrance, and pharmaceuticals, due to its characteristic smoky and spicy aroma. Real-time monitoring of 4-VG formation is crucial for process optimization in applications such as coffee roasting, brewing, and the bioconversion of ferulic acid.[1][2][3][4][5][6][7] Mass spectrometry (MS) offers a highly sensitive and selective analytical solution for the direct, real-time analysis of volatile compounds like 4-VG from the gas or headspace of a reaction or process, eliminating the need for complex sample preparation.[8][9][10][11]

This document provides detailed application notes and protocols for the real-time monitoring of 4-VG formation using various direct injection mass spectrometry (DIMS) techniques, including Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Biochemical Pathway of this compound Formation

This compound is primarily formed through the non-oxidative decarboxylation of ferulic acid, a common phenolic acid found in plant cell walls.[5] This conversion can be achieved through thermal degradation or enzymatic catalysis by ferulic acid decarboxylases (FADs).[5] The enzymatic pathway is of particular interest for "green chemistry" approaches to producing natural 4-VG.[5][7]

4-VG Formation Pathway Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Decarboxylation (Thermal or Enzymatic - FAD) CO2 CO₂ Vanillin Vanillin This compound->Vanillin Oxidation Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Oxidation

Caption: Biochemical pathway of this compound (4-VG) formation from ferulic acid.

Real-Time Mass Spectrometry Techniques

Direct injection mass spectrometry techniques are ideal for real-time monitoring of volatile compounds as they offer continuous ionization and quantitative detection without the need for chromatographic separation.[8][9]

  • Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This technique uses H3O+ ions to gently ionize volatile organic compounds (VOCs) with a proton affinity higher than water. This "soft" ionization method minimizes fragmentation, resulting in simple mass spectra that are easily interpretable in real-time.[8]

  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS utilizes selected reagent ions (e.g., H3O+, NO+, O2+) to quantify VOCs in real-time. The use of multiple reagent ions allows for the differentiation of isobaric compounds.[9][11]

  • Resonance Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOF-MS): A highly selective and sensitive technique that uses lasers to ionize specific molecules, making it suitable for complex matrices like coffee roasting off-gas.[1][2][3]

Experimental Protocols

The following are generalized protocols for real-time monitoring of 4-VG formation. Specific parameters should be optimized for the instrument and application.

Protocol 1: Real-Time Monitoring of 4-VG in Fermentation Headspace using PTR-MS or SIFT-MS

This protocol is suitable for monitoring the enzymatic conversion of ferulic acid to 4-VG in a bioreactor.

Objective: To quantify the formation of 4-VG in the headspace of a fermentation broth in real-time.

Materials:

  • Fermentation vessel/bioreactor

  • PTR-MS or SIFT-MS instrument

  • Heated transfer line

  • Gas-tight fittings and tubing (e.g., PEEK)

  • Zero air or nitrogen generator for dilution (optional)

  • Calibration gas standard for 4-VG

Procedure:

  • System Setup:

    • Connect the heated transfer line from the headspace of the fermentation vessel to the inlet of the mass spectrometer. Ensure all connections are gas-tight to prevent leaks.

    • Set the transfer line temperature to prevent condensation of volatiles (typically 80-150°C).

    • Start the mass spectrometer and allow it to stabilize according to the manufacturer's instructions.

  • Instrument Parameters (Typical):

    • PTR-MS:

      • Drift tube voltage: 600 V

      • Drift tube pressure: 2.2 mbar

      • Drift tube temperature: 60°C

      • Monitor the protonated mass of 4-VG (m/z 151).

    • SIFT-MS:

      • Select appropriate reagent ions (H3O+ is suitable for 4-VG).

      • Set the flow tube conditions as per manufacturer recommendations.

      • Monitor the product ion for 4-VG.

  • Calibration:

    • Introduce a known concentration of the 4-VG calibration gas standard into the instrument to determine the instrument's response factor.

    • Perform a multi-point calibration if a wide range of concentrations is expected.

  • Data Acquisition:

    • Begin data acquisition before initiating the fermentation or the addition of the substrate (ferulic acid). This will establish a baseline.

    • Continuously monitor the signal for the m/z corresponding to 4-VG throughout the fermentation process.

    • If necessary, dilute the sample gas with zero air or nitrogen to ensure the concentration is within the linear dynamic range of the instrument.

  • Data Analysis:

    • Use the instrument's software to convert the raw ion signal to concentration (ppbV or µg/L) using the previously determined calibration factor.

    • Plot the concentration of 4-VG over time to obtain a real-time formation profile.

Protocol 2: Analysis of 4-VG in Coffee Roasting Off-Gas using REMPI-TOF-MS

This protocol is adapted from studies on real-time analysis of coffee roasting.[1][2][3]

Objective: To monitor the evolution of 4-VG during the coffee roasting process in real-time.

Materials:

  • Coffee roaster with a sampling port

  • REMPI-TOF-MS instrument

  • Heated transfer line

  • Skimmer or pressure reduction system to interface the atmospheric pressure roaster with the high vacuum of the mass spectrometer.

Procedure:

  • System Setup:

    • Interface the sampling port of the coffee roaster to the inlet of the REMPI-TOF-MS using a heated transfer line and a suitable pressure reduction system.

    • Tune the laser to a wavelength that selectively ionizes 4-VG.

  • Instrument Parameters (Example):

    • Refer to specific literature for detailed REMPI parameters as they are highly instrument-dependent.

  • Data Acquisition:

    • Begin data acquisition simultaneously with the start of the roasting process.

    • Record the mass spectra at regular intervals throughout the roast.

  • Data Analysis:

    • Extract the ion signal corresponding to the molecular ion of 4-VG from each mass spectrum.

    • Plot the intensity of the 4-VG signal against the roasting time and temperature to create a formation profile.

Experimental Workflow and Data Presentation

The general workflow for real-time monitoring of 4-VG formation involves continuous sampling from the source, direct ionization, mass analysis, and real-time data visualization.

Experimental Workflow cluster_Process Process Environment cluster_MS Mass Spectrometry System cluster_Data Data Analysis Fermentation_Vessel Fermentation Vessel / Coffee Roaster Ion_Source Direct Ion Source (e.g., PTR, SIFT) Fermentation_Vessel->Ion_Source Heated Transfer Line Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Real-Time Data Acquisition & Visualization Detector->Data_Acquisition Quantitative_Analysis Quantitative Analysis (Concentration vs. Time) Data_Acquisition->Quantitative_Analysis

Caption: General experimental workflow for real-time 4-VG monitoring.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of 4-VG and related phenolic compounds using mass spectrometry.

ParameterMethodMatrix4-VG Concentration/Detection LimitReference
ConcentrationGC-MSBeer86 - 147 µg/L
ConcentrationHPLC-UVBeer> 38 µg/L[12]
Sensory Threshold-Red Wine380 µg/L[13]
Detection LimitHPLC-FluorescenceWine11 µg/L

Note: Direct real-time MS techniques like PTR-MS and SIFT-MS can achieve detection limits in the parts-per-trillion to low parts-per-billion range for many VOCs.

Conclusion

Real-time mass spectrometry provides a powerful tool for monitoring the dynamic formation of this compound in various applications. The detailed protocols and application notes in this document offer a starting point for researchers to develop and implement robust methods for process understanding and optimization. The high sensitivity, selectivity, and speed of these techniques enable a level of process control that is not achievable with traditional offline analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Reducing 4-Vinylguaiacol Off-Flavor in Orange Juice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing 4-Vinylguaiacol (4-VG) in orange juice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VG) and why is it a concern in orange juice?

A1: this compound (4-VG) is a phenolic compound that can impart a significant off-flavor in orange juice, often described as "old fruit," "rotten," or clove-like.[1][2] Its presence, even at low concentrations, is detrimental to the sensory quality and consumer acceptance of the juice.[3] The taste threshold for 4-VG is approximately 0.075 parts per million (ppm).[1]

Q2: What is the primary precursor of 4-VG in orange juice?

A2: The primary precursor of 4-VG in orange juice is ferulic acid.[1][3] Ferulic acid can be present in its free form or as esters.[3] Thermal processing and storage can lead to the hydrolysis of these esters, releasing free ferulic acid, which can then be decarboxylated to form 4-VG.[3]

Q3: How does thermal processing affect the formation of 4-VG?

A3: Thermal processing, such as pasteurization, significantly promotes the formation of 4-VG.[2][4] Heat accelerates the hydrolysis of ferulic acid esters to free ferulic acid and its subsequent decarboxylation to 4-VG.[3] Higher processing temperatures lead to higher concentrations of 4-VG. For instance, heating orange juice to 95°C has been shown to significantly increase 4-VG levels.[4]

Q4: What is the impact of storage conditions on 4-VG levels?

A4: Storage time and temperature are critical factors in 4-VG formation. The concentration of 4-VG increases with both the duration and temperature of storage.[1][3] Storing orange juice at elevated temperatures (e.g., 30°C or 40°C) results in substantially higher levels of 4-VG compared to storage at lower temperatures (e.g., 20°C).[3]

Q5: Are there other sources of clove-like off-flavors in orange juice?

A5: Yes. Recent research has identified 5-vinylguaiacol (5-VG) as another compound that contributes a clove-like off-flavor.[5][6] 5-VG can be formed during pasteurization through the reaction of hesperidin (B1673128), a natural component of orange juice, with residual peracetic acid, a cleaning agent used in processing plants.[5][6]

Q6: Can microorganisms contribute to 4-VG formation?

A6: Yes, certain yeasts that may be present in unpasteurized or improperly stored orange juice can produce 4-VG.[7][8] Species such as Rhodotorula sp., Candida lambica, Trichosporon pullulans, and Candida intermedia have been shown to decarboxylate ferulic acid to 4-VG.[8]

Troubleshooting Guides

Issue 1: High levels of 4-VG detected in freshly processed orange juice.

Possible Cause Troubleshooting Step
Excessive thermal processing Review and optimize pasteurization parameters (time and temperature). Consider alternative non-thermal processing methods if feasible.[4]
High initial ferulic acid content Analyze the ferulic acid content of the raw orange juice. If it is high, consider sourcing fruit with lower precursor levels or blending juices.[2]
Microbial contamination pre-processing Implement stringent hygiene practices and microbiological testing of the raw juice to eliminate yeasts capable of producing 4-VG.[7][8]

Issue 2: Unexpected clove-like off-flavor despite low 4-VG concentrations.

Possible Cause Troubleshooting Step
Presence of 5-vinylguaiacol (5-VG) Analyze the juice for the presence of 5-VG. This compound has a similar off-flavor to 4-VG.[5][6]
Contamination with peracetic acid Investigate the cleaning and sanitation procedures in the processing facility. Ensure thorough rinsing to remove all residues of peracetic acid. Consider alternative cleaning agents.[5][6]

Issue 3: Inconsistent results in 4-VG quantification.

Possible Cause Troubleshooting Step
Improper sample preparation Ensure proper extraction of 4-VG from the juice matrix. Solid-phase extraction (SPE) with a C18 cartridge is a reliable method.[9][10]
Interference from other compounds Use a highly selective analytical method such as HPLC with fluorescence detection or GC-MS for accurate quantification.[3][11] UV detection can be prone to interference from compounds like hesperidin and naringin.[9][10]
Instrument calibration issues Regularly calibrate the analytical instrument using certified standards of 4-VG.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on this compound (4-VG) Concentration in Bottled Orange Juice over 18 Weeks.

Storage Temperature (°C)4-VG Concentration (μg/L)
2042[3]
30223[3]
40778[3]

Data sourced from a study on adversely stored orange juice.[3]

Experimental Protocols

Protocol 1: Determination of this compound and Ferulic Acid by HPLC

This protocol is adapted from established methods for the analysis of 4-VG and its precursor, ferulic acid, in orange juice.[9][10]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.

  • Centrifuge the orange juice sample to remove pulp.

  • Load 10 mL of the clarified orange juice onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar compounds.

  • Elute the retained phenolic compounds (including 4-VG and ferulic acid) with 5 mL of methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

2. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of acetic or formic acid to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and increase over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence Detector: For high sensitivity and selectivity in detecting 4-VG. Excitation and emission wavelengths should be optimized (e.g., Excitation: 260 nm, Emission: 340 nm).[9]

    • UV-Vis Detector: For the detection of ferulic acid (around 320 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations of 4-VG and ferulic acid.

Visualizations

Caption: Formation of 4-VG from ferulic acid.

Experimental_Workflow Experimental Workflow for 4-VG Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis OJ Orange Juice Sample Centrifuge Centrifugation OJ->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Analysis Evaporation->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for 4-VG analysis in orange juice.

Caption: Formation of 5-VG from hesperidin.

References

Technical Support Center: Optimizing Microbial Production of 4-Vinylguaiacol from Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 4-vinylguaiacol (4-VG) from ferulic acid (FA).

Troubleshooting Guide

This section addresses common issues encountered during the biotransformation process.

Problem IDIssuePossible CausesSuggested Solutions
VG-001 Low or no production of 4-VG - Inactive or inefficient microbial strain. - Sub-optimal culture conditions (pH, temperature, aeration). - Presence of inhibitors in the media. - Incorrect concentration of ferulic acid.- Screen for and select a high-producing strain (e.g., certain species of Bacillus, Enterobacter, Saccharomyces). - Optimize pH (typically 5.0-6.5) and temperature (often 30-37°C) for your specific microorganism.[1] - Ensure the medium is free of compounds that may inhibit microbial growth or enzyme activity. - Test a range of ferulic acid concentrations, as high concentrations can be inhibitory to some microbes.[2]
VG-002 Low conversion yield of ferulic acid - Substrate toxicity at high concentrations. - Insufficient enzyme (ferulic acid decarboxylase) activity. - Poor bioavailability of ferulic acid.- Implement a fed-batch strategy to maintain a low, non-toxic concentration of ferulic acid.[1] - Use a genetically engineered strain with overexpressed ferulic acid decarboxylase. - Employ a biphasic system with an organic solvent (e.g., n-octane or 1-octanol) to partition the substrate and product, reducing toxicity.[1]
VG-003 Accumulation of byproducts (e.g., vanillin, vanillic acid) - Further metabolism of 4-VG by the microbial host.[2][3] - Presence of other metabolic pathways for ferulic acid degradation.[4]- Select a microbial strain that lacks the enzymes for further 4-VG conversion.[5] - Optimize fermentation time to harvest 4-VG at its peak concentration before significant degradation occurs. - Consider using whole-cell catalysis with resting cells to minimize metabolic activity beyond the desired conversion.
VG-004 Inhibition of microbial growth - Toxicity of ferulic acid at high concentrations. - Toxicity of the product, this compound, at high concentrations.[1]- Adapt the microbial strain to higher concentrations of ferulic acid through sequential culturing. - Use a biphasic system to continuously remove 4-VG from the aqueous phase, reducing its toxic effect on the cells.[1] - Immobilize the microbial cells, which can enhance their tolerance to inhibitory compounds.[6]
VG-005 Difficulty in product recovery and purification - Complex fermentation broth composition. - Low concentration of 4-VG in the final broth.- Utilize a biphasic system where 4-VG preferentially partitions into the organic solvent, simplifying extraction.[1] - Employ solid-phase extraction (SPE) for sample cleanup and concentration before final analysis or purification.[7][8][9]

Frequently Asked Questions (FAQs)

1. What is the primary enzyme responsible for the conversion of ferulic acid to this compound?

The key enzyme is ferulic acid decarboxylase (FADase or FDC), which catalyzes the non-oxidative decarboxylation of ferulic acid to produce this compound.[2][10]

2. Which microorganisms are commonly used for this biotransformation?

A variety of microorganisms have been shown to convert ferulic acid to this compound, including bacteria such as Bacillus species (B. pumilus, B. cereus), Enterobacter species, and yeasts like Saccharomyces cerevisiae and Debaryomyces hansenii.[1][3][11]

3. How can I increase the yield of this compound?

Several strategies can be employed to enhance the yield:

  • Strain Improvement: Use of genetically modified strains with enhanced ferulic acid decarboxylase activity.[12]

  • Process Optimization: Fine-tuning of culture parameters such as pH, temperature, and substrate concentration.[1]

  • Biphasic Systems: Implementation of an aqueous-organic biphasic system to mitigate substrate and product toxicity and simplify product recovery.[1]

  • Whole-Cell Catalysis: Using resting cells with high enzymatic activity can focus the metabolic energy on the desired conversion and reduce byproduct formation.[1]

4. My 4-VG concentration decreases after reaching a peak. What is happening?

This is a common observation and is typically due to the further metabolism of this compound by the microorganism into other compounds like vanillin, vanillic acid, or 4-ethylguaiacol.[2][3][5] To address this, it is crucial to determine the optimal fermentation time to harvest the product at its maximum concentration.

5. What are the typical optimal pH and temperature for this bioconversion?

The optimal conditions vary depending on the microorganism. However, a pH range of 5.0 to 6.5 and a temperature range of 30°C to 37°C are frequently reported as optimal for many bacterial and yeast species.[1]

Quantitative Data Presentation

Table 1: Comparison of this compound Production by Different Microorganisms

MicroorganismSubstrate Conc. (g/L)4-VG Titer (g/L)Molar Yield (%)Fermentation Time (h)Reference
Bacillus pumilus S-110.7293.13[5]
Bacillus cereus SAS-3006~0.48 (2.5 mM)0.0794-120[3]
Enterobacter soli10.55-0.6~100 (at lower FA conc.)-[13]
Debaryomyces hansenii-1.479510[11]
Recombinant E. coli (with B. atrophaeus PAD) in biphasic system310237.398.913[1][14]

Note: Conversion conditions and methodologies vary between studies, affecting direct comparability.

Experimental Protocols

Protocol for Whole-Cell Biotransformation of Ferulic Acid

This protocol is a general guideline and should be optimized for the specific microbial strain and experimental setup.

Materials:

  • Microbial strain capable of converting ferulic acid to 4-VG.

  • Appropriate growth medium (e.g., LB for bacteria, YPD for yeast).

  • Ferulic acid stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO and filter-sterilized).

  • Shake flasks or bioreactor.

  • Incubator shaker.

  • Centrifuge.

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.0).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the microorganism into a starter culture of the growth medium and incubate overnight under optimal growth conditions (e.g., 37°C, 200 rpm for E. coli).

  • Production Culture: Inoculate a larger volume of fresh growth medium with the starter culture to a starting OD600 of approximately 0.1.

  • Induction (if using an inducible promoter): If using a recombinant strain with an inducible promoter, add the inducer (e.g., IPTG) at the mid-log phase of growth and continue incubation.

  • Cell Harvesting: Once the culture reaches the desired cell density (e.g., late log phase), harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Cell Washing: Wash the cell pellet with sterile phosphate buffer to remove residual medium components. Centrifuge again and resuspend the cells in the reaction buffer.

  • Biotransformation Reaction:

    • Adjust the cell suspension to the desired cell density (e.g., measured by OD600).

    • Add ferulic acid from the stock solution to the desired final concentration.

    • Incubate the reaction mixture in a shake flask or bioreactor under optimized conditions of temperature and agitation.[1]

  • Sampling: Withdraw samples at regular intervals to monitor the concentrations of ferulic acid and this compound using HPLC.

  • Reaction Termination: The reaction can be stopped by centrifuging the cells and collecting the supernatant, or by adding an organic solvent like methanol (B129727) or acetonitrile (B52724).

Protocol for HPLC Analysis of Ferulic Acid and this compound

This is a representative HPLC method; parameters should be optimized for the specific instrument and column.

Materials:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Ferulic acid and this compound standards.

  • Mobile phase solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and an acidifier like acetic acid or trifluoroacetic acid (TFA).

  • Syringe filters (0.22 or 0.45 µm).

Procedure:

  • Sample Preparation:

    • Centrifuge the biotransformation sample to pellet the cells.

    • Filter the supernatant through a syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.

  • Standard Preparation: Prepare a series of standard solutions of ferulic acid and this compound of known concentrations in the mobile phase to create a calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and acidified water is often used. For example, a linear gradient starting from a lower percentage of acetonitrile to a higher percentage over 20-30 minutes. An isocratic method with a fixed ratio of solvents can also be developed.[15]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at a wavelength where both compounds have good absorbance, typically around 260-280 nm.[15]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peaks for ferulic acid and this compound based on their retention times compared to the standards.

    • Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curve.[1]

Visualizations

Metabolic Pathway and Troubleshooting Logic

Ferulic_Acid_to_4VG FA Ferulic Acid VG This compound FA->VG Ferulic Acid Decarboxylase Inhibition_Growth Microbial Growth Inhibition FA->Inhibition_Growth Inhibition_Enzyme Enzyme Inhibition FA->Inhibition_Enzyme Byproducts Vanillin, Vanillic Acid, etc. VG->Byproducts Further Metabolism VG->Inhibition_Growth Low_Yield Low Yield Byproducts->Low_Yield Inhibition_Growth->Low_Yield Inhibition_Enzyme->Low_Yield Biphasic Biphasic System Biphasic->Low_Yield FedBatch Fed-Batch FedBatch->Low_Yield Strain Strain Selection/Engineering Strain->Low_Yield

Caption: Metabolic pathway of ferulic acid to this compound and common troubleshooting logic.

Experimental Workflow for Optimizing 4-VG Production

Experimental_Workflow Start Start: Select Microbial Strain Culture Culture Optimization (Medium, pH, Temp) Start->Culture Bioreaction Bioreaction Setup (Batch, Fed-Batch, Biphasic) Culture->Bioreaction Analysis HPLC Analysis (FA, 4-VG, Byproducts) Bioreaction->Analysis Data Data Evaluation (Titer, Yield, Productivity) Analysis->Data Optimization Iterative Optimization Data->Optimization End Optimized Process Data->End Achieved Target Optimization->Culture Refine Conditions Optimization->Bioreaction Refine Strategy

Caption: A typical experimental workflow for optimizing the microbial production of this compound.

References

Technical Support Center: Scaling Up 4-Vinylguaiacol (4-VG) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Vinylguaiacol (4-VG) fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your 4-VG fermentation experiments, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low 4-VG Titer and Yield

Question: My 4-VG production is significantly lower than expected after scaling up the fermentation. What are the potential causes and how can I troubleshoot this?

Answer:

Low 4-VG titers and yields upon scale-up are common challenges, often stemming from a combination of factors. The primary suspects are substrate and product toxicity, suboptimal process parameters, and inefficient biocatalyst activity.

Potential Causes & Troubleshooting Steps:

  • Substrate/Product Toxicity: Both ferulic acid (FA), the substrate, and 4-VG, the product, can be toxic to microbial cells, inhibiting growth and enzymatic activity.[1][2][3]

    • Solution: Implement an in situ product removal strategy, such as a two-phase fermentation system.[1][2] Using a biocompatible organic solvent like 1-octanol (B28484) can extract 4-VG from the aqueous phase as it is produced, minimizing its toxic effects.[1][4] A fed-batch strategy for the substrate can also prevent the accumulation of FA to toxic levels.

  • Suboptimal pH and Temperature: The optimal pH and temperature for whole-cell catalysis can differ from that of the free enzyme and may shift during scale-up.[1]

    • Solution: Perform optimization studies for both pH and temperature at the larger scale. For example, the optimal temperature for whole-cell catalysis with E. coli expressing BaPAD was found to be 30°C, while the free enzyme's optimum was 50°C.[1][2]

  • Poor Mass Transfer: Inadequate mixing and aeration in a larger bioreactor can lead to poor nutrient and substrate availability for the cells.

    • Solution: Optimize the agitation and aeration rates for the scaled-up vessel to ensure homogenous mixing and sufficient oxygen supply, especially if using a microbe with aerobic metabolism.

  • Low Biocatalytic Activity: The inherent catalytic activity of wild-type microorganisms can be insufficient for high-yield production.[1][2]

    • Solution: Consider using a recombinant strain overexpressing a highly active phenolic acid decarboxylase (PAD). Secretion of the enzyme into the medium can also enhance conversion rates by reducing substrate transport limitations.[5]

Issue 2: Fermentation Stagnation or Premature Termination

Question: My fermentation starts well, but the production of 4-VG stops prematurely, long before the substrate is fully consumed. What could be the problem?

Answer:

Fermentation stagnation is often a sign of accumulating inhibitory substances or a depletion of essential nutrients.

Potential Causes & Troubleshooting Steps:

  • Product Inhibition: 4-VG is a known inhibitor of the decarboxylase enzyme. As its concentration increases in the broth, the conversion rate of FA will slow down and eventually stop.

    • Solution: As mentioned previously, a two-phase system is highly effective at mitigating product inhibition by continuously removing 4-VG from the vicinity of the biocatalyst.[1]

  • Nutrient Limitation: While focusing on the bioconversion, essential nutrients for cell viability and enzyme production might be overlooked and become depleted during the fermentation run.

    • Solution: Review your fermentation medium composition. Ensure that essential macro- and micronutrients are present in sufficient quantities to support the desired cell density and prolonged catalytic activity. A fed-batch strategy can be employed to supply nutrients throughout the fermentation.

  • Loss of Plasmid/Strain Instability: In recombinant systems, the plasmid containing the PAD gene can be lost over generations, especially in the absence of selective pressure, leading to a decrease in the overall biocatalytic activity of the culture.

    • Solution: Maintain appropriate antibiotic selection pressure throughout the fermentation. Periodically check for plasmid retention by plating samples on selective and non-selective media.

Issue 3: Inconsistent Batch-to-Batch Performance

Question: I am observing significant variability in 4-VG production between different fermentation batches, even with seemingly identical protocols. How can I improve consistency?

Answer:

Batch-to-batch inconsistency often points to subtle variations in starting materials, inoculum quality, or process control.

Potential Causes & Troubleshooting Steps:

  • Inoculum Quality: The age, viability, and metabolic state of the inoculum can have a profound impact on the fermentation kinetics.

    • Solution: Standardize your inoculum preparation procedure. Use a consistent seed culture age and ensure a high percentage of viable cells are pitched into the production vessel.

  • Raw Material Variability: The composition of complex media components can vary between suppliers or even lots, affecting microbial growth and productivity. The purity of the ferulic acid substrate can also be a factor.

    • Solution: Use well-defined media where possible. If using complex components, consider sourcing from a single, reliable supplier and performing quality control on new batches.

  • Process Parameter Drift: Minor, unmonitored fluctuations in parameters like pH, temperature, or dissolved oxygen can lead to significant differences in outcomes.

    • Solution: Ensure your bioreactor probes are calibrated correctly before each run. Implement a robust process monitoring and control system to maintain all critical parameters within their optimal ranges.

Frequently Asked Questions (FAQs)

1. What is the typical metabolic pathway for 4-VG production?

4-VG is produced from ferulic acid through a non-oxidative decarboxylation reaction catalyzed by the enzyme phenolic acid decarboxylase (PAD), also known as ferulic acid decarboxylase (FAD).[1][2][6] Some microorganisms can further convert 4-VG to other compounds like vanillin (B372448) or 4-ethylguaiacol.[7][8]

2. Which microorganisms are commonly used for 4-VG fermentation?

A variety of bacteria and yeasts have been utilized for 4-VG production. Commonly used microorganisms include bacteria such as Bacillus species (B. pumilus, B. licheniformis, B. atrophaeus), Escherichia coli (often as a recombinant host), and Streptomyces setonii, as well as yeasts like Saccharomyces cerevisiae and Candida species.[1][2][5][8]

3. How can I accurately measure the concentration of 4-VG and ferulic acid in my fermentation broth?

The standard method for quantifying 4-VG and ferulic acid is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9][10] Gas chromatography (GC) based methods are also available and can be very sensitive.[11]

4. What are the key challenges in the downstream processing and purification of 4-VG?

The main challenges in downstream processing are efficiently separating 4-VG from the fermentation broth (and the organic solvent in a two-phase system) and removing impurities. Techniques like solid-phase extraction (SPE) and evaporation are employed.[12][13][14] The volatility of 4-VG can be leveraged in some purification methods but also poses a risk of product loss.

5. Are there any common contaminants I should be aware of during 4-VG fermentation?

Besides the general risk of microbial contamination from the environment, specific contaminants can arise from the metabolic activities of unwanted microbes. For instance, some wild yeasts or bacteria can produce other phenolic compounds that may be difficult to separate from 4-VG and can impart off-flavors.[11][15]

Quantitative Data Summary

Table 1: Comparison of 4-VG Production in Different Fermentation Systems

MicroorganismSystem TypeSubstrate (FA) Conc.4-VG TiterMolar YieldProductivityReference
E. coli (recombinant, BaPAD)2L Bioreactor, Biphasic (1-octanol)310 g/L (1598 mM)237.3 g/L (1580 mM)98.9%18.3 g/L/h[1][4]
E. coli (recombinant, L. plantarum PAD)2L Bioreactor, Biphasic (octane)25 g/L13.8 g/L (91.9 mM)--[1]
E. coli (recombinant, B. pumilus FAD)1L Bioreactor, Biphasic (octane)-21.3 g/L (141.9 mM)95%-[1]
Streptomyces setonii ATCC 39116Shake Flask-885.1 mg/L (5.7 mM)--[1][2]
Various bacterial speciesShake Flask-720-760 mg/L (4.8-5.1 mM)--[1][2]
Saccharomyces cerevisiae (recombinant, B. pumilus FDC1)Top-fermented wheat beer-~3 mg/L--[5]

Experimental Protocols

Protocol 1: Quantification of 4-VG and Ferulic Acid by HPLC

This protocol is adapted from methodologies described in the literature.[1][10][16]

  • Sample Preparation:

    • Withdraw a sample from the bioreactor.

    • If using a two-phase system, separate the aqueous and organic phases.

    • Centrifuge the aqueous phase sample to pellet the cells.

    • Dilute the supernatant (and the organic phase) with a suitable solvent (e.g., methanol) to bring the analyte concentrations within the calibration range.

    • Filter the diluted sample through a 0.2 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm × 100 mm).[1]

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.8 - 1.5 mL/min.

    • Detection: UV detector set at a wavelength where both compounds have good absorbance (e.g., 260 nm or 280 nm).[9][16]

    • Quantification: Use an external standard method with calibration curves prepared from pure standards of ferulic acid and this compound.

Protocol 2: Whole-Cell Biocatalysis Assay

This protocol allows for the determination of the catalytic activity of the whole-cell biocatalyst under specific conditions.[1][13]

  • Cell Preparation:

    • Harvest cells from the main fermentation or a seed culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 = 10).

  • Reaction Setup:

    • In a reaction vessel (e.g., shake flask or tube), combine the cell suspension with a known concentration of ferulic acid solution.

    • Incubate the reaction mixture at a controlled temperature and with agitation for a defined period (e.g., 1 hour).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid or two volumes of methanol).[1][13]

    • Centrifuge the mixture to remove cell debris.

    • Analyze the supernatant for the concentration of 4-VG produced using the HPLC protocol described above.

    • Calculate the specific activity based on the amount of product formed per unit time per amount of biomass.

Visualizations

Ferulic_Acid_to_4VG_Pathway cluster_cell Microbial Cell FA Ferulic Acid PAD Phenolic Acid Decarboxylase (PAD) FA->PAD Substrate VG This compound PAD->VG Product

Caption: Biosynthetic pathway of this compound from Ferulic Acid.

Troubleshooting_Workflow Start Low 4-VG Yield CheckToxicity Assess Substrate/ Product Toxicity Start->CheckToxicity CheckParams Verify Process Parameters (pH, Temp) Start->CheckParams CheckActivity Evaluate Biocatalyst Activity Start->CheckActivity Implement2Phase Implement Biphasic System / Fed-batch CheckToxicity->Implement2Phase OptimizeParams Re-optimize pH/ Temperature CheckParams->OptimizeParams ImproveStrain Use Recombinant Strain/ Enhance Expression CheckActivity->ImproveStrain Biphasic_Fermentation_System cluster_phases Two-Phase System Bioreactor Bioreactor OrganicPhase Organic Phase (e.g., 1-Octanol) VG_org 4-VG (org) AqueousPhase Aqueous Phase (Cells + Medium) FA Ferulic Acid (Substrate) Cells Microbial Cells (Biocatalyst) FA->Cells uptake VG_aq 4-VG (aq) Cells->VG_aq production VG_aq->OrganicPhase extraction

References

Technical Support Center: Enhancing the Stability of 4-Vinylguaiacol (4-VG) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 4-Vinylguaiacol (4-VG) in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with 4-VG solution stability, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of 4-VG solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.1. Work under an inert atmosphere: Purge the solvent and headspace of your container with an inert gas like nitrogen or argon before and during handling. 2. Add antioxidants: Incorporate antioxidants such as BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole), or Vitamin E (α-tocopherol) into your solution. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed. 3. Use an oxygen scavenger: For aqueous solutions, consider adding an enzymatic oxygen scavenging system.
Precipitate or polymer formation in the solution 1. Polymerization: 4-VG can undergo radical polymerization, especially when exposed to heat or light. 2. Low solubility: The precipitate might be 4-VG itself if the solvent capacity is exceeded.1. Control temperature: Store and handle 4-VG solutions at low temperatures (2-8 °C is recommended for short-term storage). For long-term storage, freezing (-20 °C or lower) in an appropriate solvent is advisable. 2. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light-induced polymerization. 3. Add a polymerization inhibitor: Consider adding a radical scavenger like hydroquinone (B1673460) or tert-butylcatechol at a low concentration (e.g., 10-100 ppm). 4. Verify solubility: Ensure you are working within the solubility limits of 4-VG in your chosen solvent.
Decrease in 4-VG concentration over time (confirmed by analytical methods) 1. Degradation: Chemical breakdown due to factors like pH, temperature, or oxygen. In the presence of oxygen, 4-VG can degrade into products like vanillin (B372448) and apocynol.[1] 2. Adsorption: 4-VG may adsorb to the surface of the container.1. Optimize pH: For aqueous or semi-aqueous solutions, maintain a slightly acidic to neutral pH (around 4-7). Avoid alkaline conditions, which can accelerate degradation. 2. Implement stringent temperature and light control: Follow the recommendations for preventing polymerization. 3. Minimize headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of oxygen in the headspace. 4. Use appropriate containers: Employ glass vials, preferably silanized, to minimize adsorption.
Inconsistent analytical results 1. Inadequate sample preparation: Degradation may be occurring during sample preparation for analysis. 2. Suboptimal analytical method: The chosen analytical method may not be suitable for accurately quantifying 4-VG in your specific matrix.1. Prepare samples immediately before analysis: Minimize the time between sample preparation and injection into the analytical instrument. Keep samples cool during this period. 2. Validate your analytical method: Ensure your HPLC or GC method is validated for linearity, accuracy, and precision for 4-VG in your specific solvent or matrix. Refer to the experimental protocols section for guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-VG in solution?

A1: The two main degradation pathways for 4-VG are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by oxygen, light, and high pH. This can lead to the formation of degradation products such as vanillin and apocynol, particularly in aqueous environments.[1]

  • Polymerization: The vinyl group of 4-VG can undergo radical polymerization, especially at elevated temperatures, leading to the formation of oligomers and polymers.[2]

Q2: What is the ideal pH range for storing 4-VG solutions?

A2: While specific stability data across a wide pH range is limited, it is generally recommended to maintain a slightly acidic to neutral pH (approximately 4-7) for aqueous or semi-aqueous solutions of 4-VG. Alkaline conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

Q3: How does temperature affect the stability of 4-VG?

A3: Higher temperatures significantly accelerate the degradation of 4-VG. Increased temperature can promote both oxidation and polymerization. For instance, studies on beverages have shown a more rapid loss of this compound at elevated temperatures.[1] It is crucial to store stock solutions and working solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term).

Q4: Should I be concerned about light exposure?

A4: Yes, exposure to light, particularly UV light, can provide the energy to initiate radical polymerization of the vinyl group. Therefore, it is essential to protect 4-VG solutions from light by using amber glass containers or by wrapping the containers in foil.

Q5: What are some recommended antioxidants to improve 4-VG stability?

A5: While specific studies on antioxidants for 4-VG stabilization are not extensively documented, common antioxidants used for phenolic compounds are likely to be effective. These include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Vitamin E (α-tocopherol)

  • Ascorbic acid (for aqueous solutions)

It is advisable to start with a low concentration (e.g., 0.01-0.1% w/v) and test its efficacy for your specific application.

Q6: Can I use an oxygen scavenger to protect my 4-VG solution?

A6: Yes, for applications sensitive to oxidation, using an oxygen scavenger can be beneficial. For aqueous solutions, enzymatic systems like glucose oxidase/catalase can be employed to remove dissolved oxygen.[3] For non-aqueous solutions, ensuring a tight seal and purging with an inert gas is a more common practice.

Quantitative Data on 4-VG Stability

The following table summarizes available quantitative data on the stability of this compound under different conditions.

Matrix Condition Observation Reference
Beer model solutionsForced agingApocynol was the main degradation product, and its formation was highly dependent on the beer pH. Vanillin was detected in the presence of substantial amounts of oxygen. Both accounted for up to 85% of the decrease of 4-VG.[1]
Orange JuiceStorage for 18 weeks4-VG levels were 42 µg/L at 20°C, 223 µg/L at 30°C, and 778 µg/L at 40°C. A noticeable decrease occurred after extended storage at 50°C.
Oil-in-water emulsion200 ppm 4-VG, stored at 37°C in the dark for 50 daysShowed excellent antioxidant capacity, with the peroxide value remaining low and stable.[4]

Experimental Protocols

Protocol 1: Stability Testing of 4-VG in Solution using HPLC-UV

Objective: To determine the stability of 4-VG in a given solvent system over time under specific storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound (high purity standard)

  • Solvent of interest (e.g., ethanol, methanol, acetonitrile (B52724), buffer solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Storage chambers at desired temperatures (e.g., refrigerator, incubator)

Methodology:

  • Preparation of 4-VG Stock Solution:

    • Accurately weigh a known amount of 4-VG standard.

    • Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at -20°C in an amber vial.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).

    • Prepare multiple aliquots of this working solution in amber glass vials.

  • Stability Study Setup:

    • Time Zero (T0) Analysis: Immediately after preparation, analyze three aliquots of the working solution by HPLC to establish the initial concentration of 4-VG.

    • Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (with 0.1% phosphoric acid), for example, a gradient starting from 20% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor at approximately 260 nm, where 4-VG has a strong absorbance.

    • Quantification: Create a calibration curve using freshly prepared standards of known concentrations to quantify the 4-VG concentration in your samples.

  • Data Collection and Analysis:

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve three vials from each storage condition.

    • Allow the vials to come to room temperature before analysis.

    • Analyze the samples by HPLC as described above.

    • Calculate the percentage of 4-VG remaining at each time point relative to the T0 concentration.

    • Plot the percentage of 4-VG remaining versus time for each condition to visualize the degradation profile.

Protocol 2: Identification of 4-VG Degradation Products by GC-MS

Objective: To identify the potential degradation products of 4-VG in a solution after a period of storage or stress.

Materials:

  • Aged or stressed 4-VG solution

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5ms or equivalent non-polar column)

  • Extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Methodology:

  • Sample Preparation:

    • If the 4-VG solution is aqueous, perform a liquid-liquid extraction. To 1 mL of the aqueous solution, add 1 mL of dichloromethane or ethyl acetate.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the organic layer.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

    • If the 4-VG solution is already in a volatile organic solvent, it may be suitable for direct injection after appropriate dilution.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5-10 minutes.

      • (This program may need to be optimized depending on the specific column and expected products).

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 4-VG based on its retention time and mass spectrum.

    • For other peaks in the chromatogram, analyze their mass spectra.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST, Wiley) to tentatively identify the degradation products. Common degradation products to look for include vanillin and apocynol.

    • If available, confirm the identity of the degradation products by comparing their retention times and mass spectra with those of authentic standards.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, High pH, Light Polymerization Polymerization This compound->Polymerization Heat, Light Vanillin Vanillin Oxidation->Vanillin Apocynol Apocynol Oxidation->Apocynol Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare 4-VG Stock Solution prep_work Prepare Working Aliquots prep_stock->prep_work t0_analysis T0 Analysis (HPLC) prep_work->t0_analysis storage_conditions Store under different conditions (Temp, Light) prep_work->storage_conditions t_analysis Analysis at Timepoints (HPLC) storage_conditions->t_analysis quantify Quantify 4-VG Concentration t_analysis->quantify degradation_profile Plot Degradation Profile quantify->degradation_profile

Caption: Workflow for 4-VG stability testing.

troubleshooting_logic start Issue with 4-VG Solution discoloration Discoloration? start->discoloration precipitate Precipitate? start->precipitate concentration_loss Concentration Loss? start->concentration_loss discoloration->precipitate No oxidation_cause Likely Oxidation discoloration->oxidation_cause Yes precipitate->concentration_loss No polymerization_cause Likely Polymerization precipitate->polymerization_cause Yes degradation_cause Likely Degradation concentration_loss->degradation_cause Yes solution_oxidation Inert atmosphere Add antioxidants Use oxygen scavenger oxidation_cause->solution_oxidation solution_polymerization Control temperature Protect from light Add inhibitor polymerization_cause->solution_polymerization solution_degradation Optimize pH Control temp & light Minimize headspace degradation_cause->solution_degradation

Caption: Troubleshooting logic for 4-VG stability.

References

troubleshooting peak tailing in GC analysis of 4-Vinylguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing in 4-Vinylguaiacol Analysis

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of this compound.

Q1: What causes my this compound peak to tail in my chromatogram?

Peak tailing for this compound, a polar phenolic compound, is typically caused by unwanted secondary interactions between the analyte and active sites within the GC system.[1] These issues can be broadly categorized as either chemical or physical.

  • Chemical Causes (Most Common for this compound): The primary chemical cause is the interaction of this compound's polar hydroxyl group with active sites, such as silanol (B1196071) groups (Si-OH), present on the surfaces of the GC flow path.[2][3] These active sites are commonly found on untreated glass surfaces of the inlet liner, glass wool, or at the head of the analytical column where the stationary phase may have degraded.[2][3][4] This interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[1]

  • Physical Causes: These issues create disruptions in the carrier gas flow path, affecting all peaks, not just polar ones.[5] Common physical causes include:

    • Improper Column Installation: Inserting the column too high or too low in the inlet can create unswept or "dead" volumes, causing turbulence and peak tailing.[6]

    • Poor Column Cut: A jagged or uneven cut at the column inlet can expose active silanol groups and disrupt the gas flow, leading to poor peak shape.[3][7]

    • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the front of the column can interfere with the chromatographic process.[8]

Q2: How can I determine the source of the peak tailing?

To diagnose the problem, first, examine your entire chromatogram. The key is to determine if the tailing is indiscriminate or specific to certain compounds.[5]

  • If ALL peaks are tailing (including the solvent peak): The issue is likely a physical or mechanical one.[6] This points towards a disruption in the carrier gas flow path.[5] The most probable causes are improper column installation (creating dead volume), a poor column cut, or system leaks.[3][6]

  • If ONLY this compound and other polar analyte peaks are tailing: The issue is almost certainly chemical. This indicates an interaction between your active compounds and the system.[5][6] You should focus your troubleshooting efforts on sources of activity, primarily the GC inlet liner and the head of the column.[9]

Below is a workflow to guide your troubleshooting process.

G start Observe Peak Tailing for this compound check_peaks Are all peaks tailing or only polar analytes? start->check_peaks physical_issue Likely Physical Issue: Flow Path Disruption check_peaks->physical_issue All Peaks chemical_issue Likely Chemical Issue: System Activity check_peaks->chemical_issue Only Polar Peaks check_install 1. Verify column installation (correct height, no dead volume). physical_issue->check_install check_cut 2. Re-cut column inlet (ensure clean, 90° cut). check_install->check_cut check_leaks 3. Check for system leaks (fittings, ferrules). check_cut->check_leaks inlet_maint 1. Perform inlet maintenance: - Replace Septum - Replace Liner (use a new, deactivated one). chemical_issue->inlet_maint column_maint 2. Trim 15-20 cm from the front of the column. inlet_maint->column_maint replace_col 3. If tailing persists, replace the column. column_maint->replace_col

Caption: Troubleshooting workflow for diagnosing GC peak tailing.
Q3: What are the best practices for the GC inlet to prevent tailing?

The GC inlet is the first surface the sample encounters and a primary source of activity and contamination.[4][9] Proper maintenance and component selection are critical.

  • Use Highly Deactivated Liners: Standard borosilicate glass liners contain active silanol groups and metallic impurities that cause tailing with polar compounds like this compound.[2][4] Always use liners that have been chemically deactivated to render the surface inert.[2]

  • Consider Liner Geometry: For splitless injections, a single taper liner, often with deactivated glass wool, is a good choice to help with sample vaporization and focusing.[10] However, be aware that even deactivated wool can become active if broken or contaminated.[11] For highly active compounds, a direct injection tapered liner without wool may yield better results.[11]

  • Regularly Replace the Septum and Liner: A worn septum can shed particles into the liner, creating active sites.[12] High-boiling residues from your samples will accumulate in the liner over time, leading to poor peak shape.[8] Depending on the cleanliness of your samples, liners may need to be replaced daily or weekly.[13]

The diagram below illustrates how an active surface in a liner can cause peak tailing.

G cluster_0 Deactivated (Inert) Liner cluster_1 Active Liner a 4-VG Molecule b a->b c b->c  Unimpeded Flow d Symmetrical Peak c->d e 4-VG Molecule f Silanol Site (Si-OH) e->f  Adsorption g f->g h Tailing Peak g->h

Caption: Interaction of this compound with deactivated vs. active liner surfaces.
Liner CharacteristicImpact on this compound AnalysisRecommendation
Undeactivated Glass High surface activity from silanol groups leads to severe peak tailing and potential analyte loss.[2]Avoid for analysis of polar compounds.
Deactivated Glass Surface is treated to cover active silanol groups, significantly reducing tailing and improving peak shape.[4][14]Mandatory. Use high-quality, professionally deactivated liners.
Deactivated Glass Wool Aids in sample vaporization and protects the column from non-volatile matrix components.[4][11]Recommended for most applications, but ensure the wool itself is properly deactivated. Can be a source of activity if it breaks.[11]
Tapered Geometry Focuses the sample into a tight band at the column head, which can improve peak shape.[10]Often the best choice for splitless analysis of trace compounds.

Q4: What column maintenance is required to resolve peak tailing?

If inlet maintenance does not resolve the issue, the front of the analytical column is the next most likely source of activity.

  • Trim the Column Inlet: Over time, the stationary phase at the front of the column can be stripped away or coated with non-volatile sample residue, exposing active sites.[3] Trimming 15-20 cm from the inlet end of the column is an effective way to remove this contamination and restore performance.[9][15]

  • Ensure a Proper Column Cut: When trimming, it is critical to make a clean, square (90°) cut.[3] A poor cut can cause peak splitting and tailing.[7] Use a ceramic scoring wafer or diamond-tipped pen and inspect the cut with a magnifier.[16]

  • Use a Guard Column: For samples with complex or "dirty" matrices, using a short (e.g., 5-meter) deactivated guard column connected to the front of the analytical column can protect it from contamination, extending its life.[17]

Frequently Asked Questions (FAQs)

Q: Can my injection technique or GC method parameters cause peak tailing? A: Yes. While chemical activity is the most common cause for this compound, method parameters can also contribute. A low split ratio in a split injection may not provide a high enough flow rate for an efficient transfer of the sample to the column.[17] Additionally, a mismatch between the polarity of your injection solvent and the stationary phase can sometimes affect peak shape.[16][17]

Q: How often should I perform inlet maintenance? A: The frequency depends heavily on your sample matrix. For labs analyzing complex or dirty samples, daily liner changes may be necessary.[13] For cleaner samples, a weekly or monthly change may suffice. The best indicator is your chromatography; when you observe a deterioration in peak shape or quantitative reproducibility, it is time for maintenance.[13]

Q: Is it worth cleaning and reusing my GC liners? A: While it may seem cost-effective, cleaning and deactivating liners in-house is a risky practice. It is difficult to remove all deposits, and scratching the inner surface with brushes can create new active sites that are difficult to deactivate.[12] This can lead to inconsistent performance and compromise the quality of your analytical results. Using new, certified pre-deactivated liners is the most reliable approach.[12]

Q: Is derivatization a good strategy to eliminate peak tailing for this compound? A: Yes, derivatization is an excellent advanced strategy. By chemically modifying the polar hydroxyl group on the this compound molecule, you can make it less polar and less likely to interact with active sites. One documented method involves derivatizing this compound with heptafluorobutyric anhydride (B1165640) (HFBA) to form a heptafluorobutyrate derivative, which allows for highly sensitive analysis using an electron-capture detector (ECD).[18]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool the Inlet: Set the GC inlet temperature to a safe temperature (e.g., <50 °C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier gas and split vent flow at the instrument or software.

  • Remove the Septum Nut: Unscrew the septum nut at the top of the inlet.

  • Replace the Septum: Remove the old septum with tweezers and replace it with a new one, avoiding touching the septum with your fingers.

  • Remove the Liner: Use a tool or tweezers to carefully pull the old liner out of the inlet.

  • Install the New Liner: Place a new, deactivated liner (with the correct O-ring) into the inlet. Ensure it is seated correctly.

  • Reassemble: Screw the septum nut back on until it is finger-tight, then tighten it an additional quarter-turn with a wrench. Do not overtighten.

  • Restore Conditions: Turn the carrier gas back on, heat the inlet to the setpoint, and perform a leak check before running samples.

Protocol 2: GC Column Trimming
  • Cool System: Cool the GC inlet and oven to a safe temperature (<50 °C).

  • Remove Column from Inlet: Gently loosen the column nut at the inlet and carefully pull the column out.

  • Make the Cut: Using a ceramic scoring wafer, lightly score the column about 15-20 cm from the end. Gently flex the column to break it at the score mark.

  • Inspect the Cut: Use a small magnifier to ensure the cut is clean, flat, and at a 90-degree angle to the column wall.[3] If it is jagged, repeat the cut.

  • Reinstall Column: Slide a new nut and ferrule onto the freshly cut column end. Insert the column into the inlet to the manufacturer-specified depth.[6]

  • Tighten and Check: Tighten the column nut according to the manufacturer's instructions. Restore gas flows and temperatures, and perform a leak check.

  • Condition (Optional): After trimming, it can be beneficial to briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

References

minimizing thermal degradation of 4-Vinylguaiacol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 4-Vinylguaiacol (4-VG) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VG) and why is its analysis challenging?

A1: this compound is a phenolic compound of interest in various fields, including flavor and fragrance, food chemistry, and as a potential biomarker. Its analysis can be challenging due to its thermal lability. At elevated temperatures, typically encountered during gas chromatography (GC) analysis, 4-VG can degrade, leading to inaccurate quantification and the formation of artifact peaks.

Q2: What are the primary analytical techniques for 4-VG analysis?

A2: The most common techniques for the determination of 4-VG are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] HPLC is generally performed at or near room temperature, which minimizes the risk of thermal degradation. GC, while offering high resolution, requires careful optimization to prevent on-column or in-injector degradation of 4-VG.

Q3: What are the known thermal degradation products of 4-VG?

A3: Under thermal stress, particularly in the presence of oxygen, 4-VG can degrade into several other compounds. The most commonly identified degradation products are vanillin (B372448) and apocynol.[2][3] The formation of these byproducts can interfere with the accurate measurement of 4-VG and may be misinterpreted as sample components.

Q4: How can I prevent thermal degradation of 4-VG during sample storage and preparation?

A4: To ensure the stability of 4-VG in your samples before analysis, it is recommended to:

  • Store samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Minimize exposure to light and oxygen by using amber vials and flushing with an inert gas like nitrogen or argon.

  • Choose appropriate solvents for extraction and dilution. While various organic solvents can be used, their purity and potential to react with 4-VG should be considered.[4][5]

Q5: Is derivatization necessary for the GC analysis of 4-VG?

A5: Derivatization is a highly recommended technique to improve the thermal stability of 4-VG for GC analysis.[6] By chemically modifying the polar hydroxyl group, the volatility of 4-VG is increased, and its susceptibility to degradation at high temperatures is reduced. Common derivatization methods include silylation and acetylation.[7][8]

Troubleshooting Guides

GC Analysis: Poor Peak Shape and Low Response for 4-VG

Problem: You are observing broad, tailing peaks, or a significantly lower than expected response for 4-VG during GC analysis.

Possible Cause Troubleshooting Steps
Thermal Degradation in the GC Inlet 1. Lower the Injector Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. 2. Use a Deactivated Inlet Liner: Active sites on a standard liner can promote degradation. Use a liner that has been deactivated to be more inert.[9][10] Regularly inspect and replace the liner, as residue from complex matrices can create active sites.[11][12] 3. Optimize Injection Mode: Consider using a pulsed splitless injection to reduce the residence time of 4-VG in the hot inlet. For highly sensitive applications, a cold on-column injection can be used to completely bypass the hot inlet.[9]
On-Column Degradation 1. Use an Inert GC Column: Select a column with a highly inert stationary phase to minimize interactions with 4-VG. 2. Optimize Oven Temperature Program: Use a lower initial oven temperature and a faster ramp rate to elute 4-VG as quickly as possible, reducing its exposure to high temperatures.[13] 3. Check for Column Contamination: Contamination at the head of the column can lead to active sites. Trim a small portion (10-20 cm) from the front of the column.
Analyte Adsorption 1. Derivatize the Sample: Silylation or acetylation of 4-VG will block the active hydroxyl group, reducing its polarity and minimizing adsorption to active sites in the GC system.[6][7] 2. Ensure System Cleanliness: Regularly clean the injector and detector to remove any potential sources of active sites.[14]
Data Interpretation: Presence of Unexpected Peaks

Problem: Your chromatogram shows peaks that you suspect are degradation products of 4-VG.

Possible Cause Troubleshooting Steps
Identification of Degradation Products 1. Mass Spectrometry Analysis: If using a mass spectrometer, examine the mass spectra of the unknown peaks and compare them to the spectra of known 4-VG degradation products like vanillin and apocynol. 2. Analyze a Pure Standard: Inject a pure standard of 4-VG under the same analytical conditions. The presence of the same additional peaks will confirm on-system degradation.
Minimizing Degradation Product Formation 1. Implement Mitigation Strategies: Follow the recommendations in the "GC Analysis: Poor Peak Shape and Low Response for 4-VG" guide to reduce the thermal stress on the analyte. 2. Consider HPLC Analysis: If GC-related degradation cannot be sufficiently minimized, HPLC with UV or fluorescence detection is a reliable alternative that avoids high temperatures.[1][15]

Quantitative Data Summary

The following table provides a qualitative summary of the expected impact of various analytical parameters on the stability of 4-VG, based on general principles for thermally labile compounds. Actual quantitative degradation will depend on the specific instrument and conditions.

ParameterConditionExpected Impact on 4-VG StabilityRecommendation
GC Injector Temperature High (>250°C)Significant DegradationOptimize to the lowest temperature that allows for efficient volatilization (e.g., 200-220°C).[16]
Low (<200°C)Minimal DegradationMay lead to incomplete vaporization and poor peak shape for less volatile derivatives.
Inlet Liner Type Standard (non-deactivated)Potential for catalytic degradationUse a deactivated liner to minimize active sites.[9][10]
Deactivated (e.g., silanized)Improved StabilityHighly recommended for trace analysis of 4-VG.
Derivatization NoneProne to degradation and adsorptionNot recommended for GC analysis unless using very mild conditions.
Silylation/AcetylationSignificantly Improved Thermal StabilityRecommended for robust and reproducible GC analysis.[6][17]
Sample Storage Temperature Room TemperaturePotential for degradation over timeStore samples at ≤ 4°C for short-term and frozen for long-term.
Refrigerated/FrozenGood StabilityRecommended for maintaining sample integrity.

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-VG with Silylation

This protocol describes the derivatization of 4-VG with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh or pipette your sample containing 4-VG into a clean, dry vial.

  • If the sample is in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) and dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[18]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet at 220°C.

  • Liner: Deactivated single taper liner with glass wool.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 2: HPLC-UV Analysis of 4-VG

This protocol is suitable for the direct analysis of 4-VG without derivatization, minimizing the risk of thermal degradation.

1. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample as necessary with the mobile phase.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detector: UV detector set at approximately 260 nm.

Visualizations

Thermal_Degradation_Pathway Ferulic_Acid Ferulic Acid 4VG This compound (4-VG) Ferulic_Acid->4VG Thermal Decarboxylation (Heat) Vanillin Vanillin 4VG->Vanillin Oxidation (Heat, O2) Apocynol Apocynol 4VG->Apocynol Hydration (Aqueous, Heat)

Caption: Thermal degradation pathway of Ferulic Acid to this compound and its subsequent degradation products.

GC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Problem Poor Peak Shape / Low Response for 4-VG Check_System Check for Leaks & System Suitability Problem->Check_System Check_Sample Sample Stability & Preparation Problem->Check_Sample Optimize_Inlet Lower Injector Temp Use Deactivated Liner Check_System->Optimize_Inlet Derivatize Perform Derivatization (Silylation/Acetylation) Check_Sample->Derivatize Optimize_Oven Adjust Temp Program Optimize_Inlet->Optimize_Oven Resolution Improved Chromatography Optimize_Oven->Resolution Derivatize->Resolution

Caption: Troubleshooting workflow for GC analysis of this compound.

References

optimization of pH and temperature for enzymatic 4-Vinylguaiacol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 4-Vinylguaiacol (4-VG).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of 4-VG, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No 4-VG Production Incorrect pH of the reaction buffer.Verify the pH of your buffer. The optimal pH for most phenolic acid decarboxylases (PADs) is around 5.5.[1][2][3] However, activity can be detected in a broader range of pH 4.0 to 8.0.[1][3]
Suboptimal reaction temperature.Ensure the reaction is incubated at the optimal temperature for your specific enzyme. While some PADs have an optimum around 35-40°C, others can be as high as 50°C.[2][3][4]
Inactive enzyme.- Confirm the activity of your enzyme stock with a standard assay. - Ensure proper storage of the enzyme at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[5]
Presence of inhibitors.- Substrate (ferulic acid) and product (4-VG) inhibition can occur at high concentrations.[1] Consider starting with a lower substrate concentration or implementing a two-phase system to remove the product as it is formed.[1][6] - If using whole-cell catalysis, components of the culture medium could be inhibitory. Consider using purified enzymes or washed whole cells.
Low Enzyme Stability pH of the buffer is outside the stable range.While the optimal activity may be at a specific pH, the enzyme might be more stable over a broader pH range. For instance, some PADs are stable in a pH range of 4.0 to 8.0.[1]
Temperature is too high for extended periods.While the optimal temperature might be high, prolonged incubation at that temperature can lead to denaturation. Check the thermal stability profile of your enzyme. For example, a PAD from Bacillus atrophaeus is very stable at 45°C but loses activity sharply above 55°C.[1]
Presence of organic solvents (if applicable).If using a two-phase system, the chosen organic solvent may be denaturing the enzyme. Screen different organic solvents for compatibility.[1]
Inconsistent Results Variability in experimental setup.- Ensure accurate and consistent preparation of buffers and substrate solutions. - Calibrate pH meters and temperature control units regularly. - Use consistent enzyme concentrations and reaction times.
Instability of ferulic acid stock solution.Prepare fresh ferulic acid solutions for each experiment, as it can degrade over time, especially when exposed to light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic 4-VG synthesis?

A1: The optimal pH for the enzymatic conversion of ferulic acid to 4-VG typically falls within the acidic to neutral range. For many commonly used phenolic acid decarboxylases (PADs), the optimal pH is around 5.5.[1][2][3] However, significant enzyme activity is often observed over a broader range, for instance, from pH 5.0 to 7.0.[1] It is crucial to determine the optimal pH for the specific enzyme being used.

Q2: What is the optimal temperature for the reaction?

A2: The optimal temperature for 4-VG synthesis is highly dependent on the source of the PAD enzyme. While some enzymes show maximum activity at moderate temperatures like 35°C or 37°C, others, such as the one from Bacillus atrophaeus, have an optimal temperature of 50°C.[1][3][4] Exceeding the optimal temperature can lead to rapid enzyme inactivation.[1][2]

Q3: My 4-VG yield is low. What are the common causes?

A3: Low yields can be attributed to several factors:

  • Sub-optimal reaction conditions: Ensure your pH and temperature are optimized for your specific enzyme.

  • Enzyme inhibition: High concentrations of the substrate (ferulic acid) or the product (4-VG) can inhibit the enzyme.[1]

  • Enzyme inactivation: The enzyme may lose activity over the course of the reaction due to thermal instability or other factors.

  • Low biocatalyst concentration: The amount of enzyme used may be insufficient for complete conversion.[6]

Q4: How can I improve the stability of the enzyme during the reaction?

A4: To improve enzyme stability, consider the following:

  • Operate within the enzyme's stable pH and temperature ranges, which may be broader than the optimal activity ranges.[1][2]

  • Immobilization of the enzyme can enhance its stability and allow for easier reuse.[3][6]

  • The addition of stabilizing agents, such as glycerol, may be beneficial, though this needs to be empirically tested for your specific enzyme.

Q5: Is it better to use purified enzyme or whole-cell catalysis?

A5: Both approaches have their advantages and disadvantages.

  • Purified enzymes offer a cleaner reaction system with fewer side reactions. However, the purification process adds cost and complexity.

  • Whole-cell catalysis can be more cost-effective as it eliminates the need for enzyme purification. The cellular environment can also offer some protection to the enzyme. However, cell metabolism may lead to by-product formation, and the cell membrane can present a barrier to substrate and product transport. Whole E. coli cells harboring intracellular PAD have shown greater tolerance to ferulic acid and 4-VG.[7]

Quantitative Data Summary

The following tables summarize the optimal pH and temperature conditions for phenolic acid decarboxylases from various microbial sources.

Table 1: Optimal pH for Phenolic Acid Decarboxylase (PAD) Activity

Enzyme SourceOptimal pHReference
Bacillus atrophaeus (BaPAD)5.5[1]
Klebsiella pneumoniae5.5[2]
Schizophyllum commune (ScoFAD)5.5[3]
Thermus thermophilus6.0[8]
Saccharomyces cerevisiae (FDC1)6.5 - 7.0[9]

Table 2: Optimal Temperature for Phenolic Acid Decarboxylase (PAD) Activity

Enzyme SourceOptimal Temperature (°C)Reference
Bacillus atrophaeus (BaPAD)50[1]
Lactobacillus plantarum37[4]
Klebsiella pneumoniae40[2]
Schizophyllum commune (ScoFAD)35[3]
Saccharomyces cerevisiae (FDC1)35[9]

Table 3: pH and Temperature Stability of Selected Phenolic Acid Decarboxylases

Enzyme SourceStable pH RangeStable Temperature Range (°C)Reference
Bacillus atrophaeus (BaPAD)4.0 - 8.0Stable at 45°C, ~60% activity retained at 50°C after 100 min[1]
Klebsiella pneumoniae5.5 - 9.0Stable from 20 to 45°C[2]
Schizophyllum commune (ScoFAD)4.0 - 11.0Stable up to 40°C[3]

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme and experimental goals.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer at the optimal pH for the enzyme (e.g., 200 mM Na₂HPO₄-citric acid buffer, pH 5.5).[1]

    • Dissolve ferulic acid in the buffer to the desired starting concentration (e.g., 5 mM).[1]

  • Enzyme Addition:

    • Add the purified enzyme or whole-cell catalyst to the reaction mixture. The amount of enzyme will need to be optimized.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with shaking (e.g., 150 rpm) for a defined period (e.g., 1 hour or until reaction completion).[1]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching agent, such as two volumes of methanol (B129727) or glacial acetic acid.[1][10]

  • Analysis:

    • Analyze the concentrations of ferulic acid and this compound using High-Performance Liquid Chromatography (HPLC).[1][3]

2. Protocol for Determination of Optimal pH

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0 to 8.0 using a 200 mM Na₂HPO₄-citric acid buffer system).[1]

  • Set up parallel reactions, each with a different pH buffer, but keeping all other parameters (enzyme concentration, substrate concentration, temperature, and incubation time) constant.

  • Follow the general synthesis protocol (steps 2-5) for each reaction.

  • Determine the 4-VG concentration in each sample.

  • Plot the relative enzyme activity (with the highest activity set to 100%) against the pH to identify the optimum.

3. Protocol for Determination of Optimal Temperature

  • Set up a series of reactions in a temperature-controlled shaker or water bath at different temperatures (e.g., 25, 30, 35, 40, 45, 50, 55, 60°C).[1]

  • Keep all other parameters (enzyme concentration, substrate concentration, pH, and incubation time) constant for all reactions.

  • Follow the general synthesis protocol (steps 2-5) for each reaction.

  • Determine the 4-VG concentration in each sample.

  • Plot the relative enzyme activity (with the highest activity set to 100%) against the temperature to identify the optimum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer D Mix Components A->D B Prepare Ferulic Acid Solution B->D C Prepare Enzyme (Purified or Whole-Cell) C->D E Incubate at Optimal Temp & pH D->E F Quench Reaction E->F G HPLC Analysis F->G

Caption: Workflow for the enzymatic synthesis of this compound.

pH_Temp_Relationship cluster_params Reaction Parameters cluster_outcomes Enzyme Performance pH pH Activity Enzyme Activity pH->Activity Stability Enzyme Stability pH->Stability Temp Temperature Temp->Activity Temp->Stability Yield 4-VG Yield Activity->Yield Stability->Yield

Caption: Relationship between pH, temperature, and enzyme performance.

References

Technical Support Center: Microbial Conversion of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial conversion of ferulic acid.

Troubleshooting Guides

Issue 1: Low or No Conversion of Ferulic Acid

Question: My microbial culture is not converting ferulic acid, or the conversion rate is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no ferulic acid conversion. Follow this guide to identify and address the potential issue.

Possible Causes & Troubleshooting Steps:

  • Microbial Strain Viability and Acclimation:

    • Check: Assess cell viability using methods like plate counting or flow cytometry.

    • Troubleshoot:

      • Use a fresh inoculum from a healthy, actively growing culture.

      • If using a new strain, ensure it has been properly acclimated to the media and experimental conditions.

      • Consider strain adaptation by gradually increasing the concentration of ferulic acid in the culture medium over several passages.

  • Media Composition and pH:

    • Check: Verify the composition of your culture medium, ensuring all essential nutrients are present. Measure the initial pH of the medium and monitor it throughout the experiment.

    • Troubleshoot:

      • Optimize the carbon and nitrogen sources in the medium. Some studies suggest that specific nitrogen sources can enhance bioconversion.

      • The optimal pH for ferulic acid conversion is often slightly alkaline (pH 8.0-9.5 for some bacteria).[1] Adjust and buffer the pH of your medium accordingly.

  • Ferulic Acid Concentration (Substrate Inhibition):

    • Check: High concentrations of ferulic acid can be inhibitory to microbial growth and enzymatic activity.[2]

    • Troubleshoot:

      • Start with a lower concentration of ferulic acid (e.g., 1 g/L) and gradually increase it as the culture adapts.[3]

      • Implement a fed-batch strategy to maintain a low but steady concentration of ferulic acid in the medium.

  • Presence of Other Inhibitors in the Feedstock:

    • Check: If you are using ferulic acid derived from lignocellulosic hydrolysates, other inhibitory compounds like furfural, 5-HMF, and other phenolics may be present.[1][4][5][6]

    • Troubleshoot:

      • Detoxify the hydrolysate before use. Common methods include over-liming, treatment with activated charcoal, or ion exchange resins.[4]

      • Consider using purified ferulic acid for initial experiments to confirm the conversion capability of your microorganism.

  • Inadequate Aeration or Agitation:

    • Check: Ensure proper mixing and oxygen supply for your microbial culture, as these can be critical for metabolic activity.

    • Troubleshoot: Optimize the shaking speed in flask cultures or the stirring and aeration rates in a bioreactor.

  • Incorrect Incubation Temperature:

    • Check: Verify that the incubation temperature is optimal for your specific microbial strain.

    • Troubleshoot: Consult literature for the optimal growth temperature of your microorganism and adjust the incubator or bioreactor settings.

Issue 2: Accumulation of Undesired By-products

Question: My culture is converting ferulic acid, but I am observing high levels of by-products like vanillic acid or 4-vinylguaiacol instead of my target product (e.g., vanillin). How can I minimize by-product formation?

Answer:

The formation of by-products is a common challenge and is often dependent on the specific metabolic pathways of the microorganism.

Possible Causes & Troubleshooting Steps:

  • Metabolic Pathway of the Microorganism:

    • Check: Different microorganisms utilize different pathways to metabolize ferulic acid. For instance, some bacteria readily oxidize vanillin (B372448) to vanillic acid.[7] Some lactic acid bacteria are known to decarboxylate ferulic acid to this compound.[8]

    • Troubleshoot:

      • Select a microbial strain known to have a metabolic pathway that favors the production of your target compound. For vanillin production, strains utilizing the non-β-oxidative deacetylation pathway are often preferred.

      • Consider metabolic engineering approaches, such as knocking out genes responsible for by-product formation (e.g., vanillin dehydrogenase to prevent vanillic acid formation).

  • Culture Conditions:

    • Check: pH, temperature, and aeration can influence enzyme activities and metabolic fluxes.

    • Troubleshoot: Optimize culture conditions to favor the activity of enzymes in the desired pathway and minimize the activity of those leading to by-products.

  • Product Degradation:

    • Check: The desired product itself might be further metabolized by the microorganism.

    • Troubleshoot: Implement in situ product removal (ISPR) techniques to continuously remove the target product from the culture medium, preventing its further conversion. Adsorbent resins are commonly used for this purpose.[9]

Issue 3: Bioconversion Stops Prematurely

Question: The conversion of ferulic acid starts but then stops, even though there is still substrate remaining. What could be the reason?

Answer:

This issue is often related to product inhibition, where the accumulation of the conversion product becomes toxic to the cells.

Possible Causes & Troubleshooting Steps:

  • Product Inhibition:

    • Check: The primary product of ferulic acid conversion, such as vanillin, is often toxic to microorganisms even at low concentrations.[10] This toxicity can inhibit cell growth and enzymatic activity, halting the bioconversion process.

    • Troubleshoot:

      • In Situ Product Removal (ISPR): This is a highly effective strategy. Use adsorbent resins (e.g., macroporous resins) to continuously remove the product from the culture medium as it is formed.[9] This keeps the product concentration below the inhibitory level.

      • Fed-batch with Product Removal: Combine a fed-batch strategy for the substrate with periodic or continuous product removal.

      • Strain Selection/Engineering: Use or engineer microbial strains with higher tolerance to the product.

  • Nutrient Limitation:

    • Check: Essential nutrients in the medium may have been depleted.

    • Troubleshoot: Analyze the concentration of key nutrients (e.g., carbon, nitrogen, phosphate) over the course of the fermentation. Supplement the medium if a limitation is identified.

  • Drastic pH Change:

    • Check: Microbial metabolism can lead to significant changes in the pH of the medium, which can inhibit enzyme activity.

    • Troubleshoot: Use a buffered medium or implement a pH control system in a bioreactor to maintain the optimal pH range.

Frequently Asked Questions (FAQs)

Q1: What are the main inhibitors in the microbial conversion of ferulic acid?

A1: The primary inhibitors are the substrate itself, ferulic acid, at high concentrations, and the main product, vanillin.[3][10] Vanillin is particularly toxic to many microorganisms and is a common cause of process inhibition.[10] If using lignocellulosic hydrolysates as a source of ferulic acid, other inhibitors such as furfural, 5-hydroxymethylfurfural (B1680220) (5-HMF), and other phenolic compounds can also be present and negatively impact the bioconversion.[1][4][5][6]

Q2: How can I reduce the toxicity of vanillin to my microbial culture?

A2: Several strategies can be employed to mitigate vanillin toxicity:

  • In Situ Product Removal (ISPR): This is one of the most effective methods. It involves using an adsorbent material, such as a macroporous resin, within the bioreactor to continuously capture vanillin as it is produced, keeping its concentration in the aqueous phase below toxic levels.[9]

  • Strain Selection and Engineering: Some microbial strains naturally exhibit higher tolerance to vanillin. Alternatively, genetic engineering can be used to enhance the tolerance of a production strain.

  • Process Optimization: Maintaining optimal growth conditions (pH, temperature, nutrients) can help to maintain a healthy and more resilient microbial population.

Q3: What is a suitable starting concentration of ferulic acid for my experiments?

A3: A suitable starting concentration of ferulic acid depends on the specific microorganism and its tolerance. A general recommendation is to start with a concentration in the range of 1-5 g/L.[2][3] It is advisable to perform initial experiments with a range of concentrations to determine the optimal starting point for your system. If inhibition is observed, a fed-batch feeding strategy is recommended.

Q4: Which analytical methods are commonly used to monitor the conversion of ferulic acid?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying ferulic acid and its metabolic products such as vanillin and vanillic acid.[11][12][13][14][15][16] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.[17][18]

Q5: What are the key metabolic pathways for the microbial conversion of ferulic acid to vanillin?

A5: The most efficient and commonly studied pathway for vanillin production is the coenzyme A (CoA)-dependent, non-β-oxidative pathway.[19] This pathway involves two key enzymes:

  • Feruloyl-CoA synthetase (fcs): Activates ferulic acid to feruloyl-CoA.[19][20][21]

  • Enoyl-CoA hydratase/aldolase (ech): Converts feruloyl-CoA to vanillin and acetyl-CoA.[19][20][21]

Other pathways exist, such as those that proceed via this compound, but these are often less efficient for vanillin production.[8]

Data Presentation

Table 1: Inhibitory Concentrations of Ferulic Acid and Vanillin on Various Microorganisms

MicroorganismCompoundInhibitory ConcentrationReference
Streptomyces sp. ssr-198Ferulic Acid> 1.0 g/L (affects vanillin production)[3]
Staphylococcus aureusVanillinHigher than 9.8 mg/L (toxic)[2]
Anaerobic Granular SludgeVanillinEC50 (49h) = 1800 mg/L[22]
Photobacterium phosphoreumVanillinEC50 (5 min) = 0.38 mmol/L[22]
Daphnia magnaVanillinEC50 (reproduction, 21 days) = 16 mg/L[22]

Experimental Protocols

Protocol 1: Quantification of Ferulic Acid and Vanillin by HPLC

This protocol provides a general method for the simultaneous quantification of ferulic acid and vanillin. It may need to be optimized for your specific HPLC system and sample matrix.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: Methanol, HPLC-grade water, and an acidifier like acetic acid or phosphoric acid.

  • Standard solutions of ferulic acid and vanillin of known concentrations.

  • Syringe filters (0.22 µm or 0.45 µm).

  • Autosampler vials.

2. Chromatographic Conditions (Example): [14]

  • Mobile Phase: Methanol:Water:Acetic Acid (50:50:0.5, v/v/v). The pH of the aqueous component may be adjusted to ~3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm for ferulic acid and 280 nm for vanillin (a DAD is useful for monitoring multiple wavelengths).

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Sample Preparation:

    • Withdraw a sample from your culture medium.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing both ferulic acid and vanillin at different known concentrations in the mobile phase.

    • Inject the standards into the HPLC system to generate a calibration curve for each compound.

  • Sample Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks for ferulic acid and vanillin based on their retention times compared to the standards.

    • Quantify the concentration of each compound in your samples using the calibration curves.

Protocol 2: In Situ Product Removal (ISPR) using Adsorbent Resin

This protocol describes a general approach for using macroporous adsorbent resin to remove vanillin during fermentation.

1. Materials:

  • Macroporous adsorbent resin (e.g., Amberlite® XAD series or similar).

  • Autoclavable bags or containers for sterilizing the resin.

  • Fermentation vessel (bioreactor or shake flask).

2. Procedure:

  • Resin Preparation:

    • Wash the resin extensively with ethanol (B145695) followed by sterile deionized water to remove any impurities.

    • Sterilize the prepared resin by autoclaving.

  • ISPR Implementation:

    • In Bioreactor: Add the sterile resin directly to the fermentation medium at the beginning of the cultivation or after an initial period of cell growth. The amount of resin to add will depend on the expected product concentration and the adsorption capacity of the resin (typically 2-10% w/v).[9]

    • In Shake Flask (with external loop): For smaller scale, the resin can be contained in a sterile, permeable pouch submerged in the culture, or the culture broth can be circulated through an external column packed with the sterile resin.

  • Product Elution (for analysis or recovery):

    • After the fermentation, separate the resin from the culture broth.

    • Wash the resin with water to remove residual media components.

    • Elute the adsorbed vanillin from the resin using a suitable organic solvent, such as ethanol or methanol.

    • Analyze the eluate by HPLC to determine the amount of recovered product.

Protocol 3: Determining Minimum Inhibitory Concentration (MIC) of Vanillin

This protocol outlines the broth microdilution method to determine the MIC of vanillin against a specific microorganism.[23]

1. Materials:

  • 96-well microtiter plates.

  • Sterile culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).

  • Vanillin stock solution of known concentration.

  • Microbial inoculum prepared to a standard turbidity (e.g., 0.5 McFarland standard).

  • Plate reader for measuring absorbance (optional, for quantitative assessment).

2. Procedure:

  • Preparation of Vanillin Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the vanillin stock solution to the first well of each row to be tested and mix.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no vanillin.

    • Negative Control: Wells containing only broth.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of vanillin at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a plate reader.

Mandatory Visualizations

Ferulic_Acid_to_Vanillin_Pathway FA Ferulic Acid FCS Feruloyl-CoA Synthetase (fcs) FA->FCS + CoA + ATP FCoA Feruloyl-CoA FCS->FCoA ECH Enoyl-CoA Hydratase/Aldolase (ech) FCoA->ECH + H2O Vanillin Vanillin ECH->Vanillin - Acetyl-CoA VDH Vanillin Dehydrogenase Vanillin->VDH Oxidation (By-product) VAR Vanillyl Alcohol Reductase Vanillin->VAR Reduction (By-product) VA Vanillic Acid VDH->VA V_Alcohol Vanillyl Alcohol VAR->V_Alcohol

Caption: CoA-dependent, non-β-oxidative pathway of ferulic acid to vanillin.

Troubleshooting_Workflow Start Low/No Conversion CheckViability Check Cell Viability & Acclimation Start->CheckViability CheckMedia Verify Media Comp. & pH Start->CheckMedia CheckFA Assess Ferulic Acid Concentration Start->CheckFA CheckInhibitors Analyze for Other Inhibitors Start->CheckInhibitors OptimizeProcess Optimize Temp, Aeration, Agitation Start->OptimizeProcess SolutionViability Use Fresh Inoculum, Adapt Strain CheckViability->SolutionViability SolutionMedia Adjust pH, Optimize Nutrients CheckMedia->SolutionMedia SolutionFA Lower Concentration, Use Fed-batch CheckFA->SolutionFA SolutionInhibitors Detoxify Hydrolysate CheckInhibitors->SolutionInhibitors SolutionProcess Adjust Parameters OptimizeProcess->SolutionProcess

Caption: Troubleshooting workflow for low ferulic acid conversion.

ISPR_Logic Bioconversion Microbial Bioconversion (Ferulic Acid -> Vanillin) VanillinAccumulation Vanillin Accumulation in Medium Bioconversion->VanillinAccumulation Toxicity Toxicity to Cells & Product Inhibition VanillinAccumulation->Toxicity ISPR In Situ Product Removal (e.g., Adsorbent Resin) VanillinAccumulation->ISPR Adsorption Toxicity->Bioconversion Inhibits LowVanillin Low Vanillin Concentration in Medium ISPR->LowVanillin ContinuedConversion Continued Bioconversion LowVanillin->ContinuedConversion

Caption: Logical relationship of In Situ Product Removal (ISPR).

References

Technical Support Center: Enhancing 4-Vinylguaiacol (4-VG) Yield in Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of 4-Vinylguaiacol (4-VG) in biotransformation processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for 4-VG in biotransformation?

A1: The primary precursor for this compound (4-VG) is ferulic acid (FA), a phenolic compound widely available in lignocellulosic materials and agricultural by-products like corn, rice, and wheat bran.[1][2] The biotransformation process involves the non-oxidative decarboxylation of ferulic acid.[1][3][4]

Q2: Which microorganisms are commonly used for the biotransformation of ferulic acid to 4-VG?

A2: A variety of microorganisms, including bacteria, yeasts, and fungi, have been utilized for this biotransformation. Commonly studied organisms include:

  • Bacteria: Bacillus species (B. pumilus, B. atrophaeus, B. cereus), Lactobacillus species (L. farciminis, L. plantarum), Enterobacter species, and Streptomyces setonii.[1][2][5][6]

  • Yeasts: Saccharomyces cerevisiae (especially strains with the POF+ phenotype), and non-conventional yeasts.[7]

  • Fungi: Aspergillus niger and Volvariella volvacea.[8][9]

Q3: What are the key enzymes involved in the conversion of ferulic acid to 4-VG?

A3: The key enzyme is Phenolic Acid Decarboxylase (PAD), also known as Ferulic Acid Decarboxylase (FDC).[3][5] In Saccharomyces cerevisiae, the genes PAD1 and FDC1 are responsible for this enzymatic activity.[7][10] These enzymes catalyze the non-oxidative decarboxylation of ferulic acid to produce 4-VG.[3]

Q4: What is a typical yield for 4-VG in biotransformation processes?

A4: 4-VG yields can vary significantly depending on the microorganism, process conditions, and optimization strategies. Yields can range from a few milligrams per liter in unoptimized systems to over 200 grams per liter in highly optimized processes employing techniques like whole-cell catalysis in biphasic systems.[1][2] For instance, using recombinant E. coli in a 1-octanol/aqueous biphasic system, a concentration of 237.3 g/L of 4-VG has been achieved.[1][11]

Troubleshooting Guide

Problem 1: Low or no 4-VG production.

Possible Cause Troubleshooting Step
Inactive or inefficient microorganism Ensure the selected microbial strain is capable of ferulic acid decarboxylation. For yeasts, verify if it possesses the "phenolic off-flavor" (POF+) phenotype.[7] Consider using genetically engineered strains overexpressing PAD or FDC genes.[7]
Sub-optimal fermentation conditions Optimize pH, temperature, and aeration. For example, whole-cell catalysis with E. coli harboring BaPAD showed optimal activity at pH 6.0 and 30°C.[1]
Low precursor (ferulic acid) availability Increase the initial concentration of ferulic acid. However, be mindful of potential substrate inhibition.[6] If using natural substrates, ensure efficient release of ferulic acid through enzymatic hydrolysis.[7][12]
Enzyme inhibition The product, 4-VG, and the substrate, ferulic acid, can be toxic to the microorganisms and inhibit enzyme activity.[1][2]

Problem 2: 4-VG yield decreases after an initial increase.

Possible Cause Troubleshooting Step
Product toxicity High concentrations of 4-VG can be toxic to microbial cells.[1][2] Implement strategies to remove 4-VG from the aqueous phase during fermentation, such as using a biphasic system with an organic solvent like 1-octanol.[1][11]
Further metabolism of 4-VG Some microorganisms can further convert 4-VG into other compounds like vanillin (B372448) or vanillic acid.[3][13] Select a strain that primarily accumulates 4-VG or genetically modify the strain to block downstream metabolic pathways.
Nutrient limitation Ensure that the fermentation medium contains sufficient nutrients to support cell growth and enzyme production throughout the process.

Quantitative Data Summary

Table 1: Comparison of 4-VG Production by Different Microorganisms and Strategies

MicroorganismStrategyFerulic Acid (g/L)4-VG Yield (g/L)Molar Conversion (%)Reference
Bacillus pumilus S-1Whole-cell biotransformation10.7293.1[14]
Lactobacillus farciminisWhole-cell biotransformation0.050.01026-[6]
Saccharomyces cerevisiae (with secreted B. pumilus FDC1)Genetic Engineering-~0.003 (in beer)-[5][15]
Recombinant E. coli (with L. plantarum PAD)Biphasic system (octane)2513.8-[1]
Recombinant E. coli (with B. pumilus FDC)Biphasic system (octane)-21.395[1]
Recombinant E. coli (with B. atrophaeus BaPAD)Biphasic system (1-octanol)310237.398.9[1][2][11]
Volvariella volvacea (with cysteine hydrochloride monohydrate)Additive Enhancement-0.1367-[8]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Ferulic Acid to 4-VG using Bacillus pumilus

  • Pre-culture Preparation: Inoculate Bacillus pumilus into a seed medium (e.g., 10 g/L glucose, 5 g/L yeast extract, 10 g/L peptone, 10 g/L NaCl, pH 7.2). Incubate at 30°C with shaking (200 rpm) until the mid-logarithmic phase.[14]

  • Biotransformation Medium: Inoculate the pre-culture (e.g., 6% v/v) into the biotransformation medium (e.g., 20 g/L glucose, 5 g/L yeast extract, 10 g/L peptone, 10 g/L NaCl, pH 7.2).[14]

  • Initiation of Biotransformation: After an initial incubation period (e.g., 12 hours), add ferulic acid to the desired final concentration (e.g., 1 g/L).

  • Incubation and Sampling: Continue incubation at 30°C and 200 rpm. Collect samples periodically to monitor the concentrations of ferulic acid and 4-VG.

  • Sample Analysis: Centrifuge the samples to remove cells. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify ferulic acid and 4-VG.

Protocol 2: Biphasic System for 4-VG Production using Recombinant E. coli

  • Strain and Enzyme Preparation: Use a recombinant E. coli strain overexpressing a phenolic acid decarboxylase (e.g., BaPAD from Bacillus atrophaeus).[1]

  • Aqueous Phase Preparation: Prepare an aqueous buffer at the optimal pH for the enzyme (e.g., pH 6.0). Resuspend the E. coli cells in this buffer.

  • Organic Phase Selection: Choose a biocompatible organic solvent with a high partition coefficient for 4-VG, such as 1-octanol.[1]

  • Biphasic System Setup: In a bioreactor, combine the aqueous cell suspension with the organic solvent (e.g., in a 1:1 volume ratio).

  • Substrate Addition and Reaction: Add ferulic acid to the system. The reaction can be carried out at the optimal temperature for the whole-cell catalyst (e.g., 30°C).[1]

  • Monitoring and Extraction: Monitor the concentration of 4-VG in the organic phase. 4-VG will preferentially partition into the organic solvent, reducing its concentration in the aqueous phase and mitigating product toxicity.[1]

Visualizations

Biotransformation_Pathway FA Ferulic Acid PAD Phenolic Acid Decarboxylase (PAD/FDC) FA->PAD VG This compound (4-VG) PAD->VG CO2 CO2 PAD->CO2

Caption: Biotransformation of Ferulic Acid to this compound.

Experimental_Workflow cluster_prep Preparation cluster_process Biotransformation Process cluster_analysis Analysis & Recovery Strain_Selection Microorganism Selection/Engineering Media_Prep Media Preparation Strain_Selection->Media_Prep Preculture Pre-culture Growth Media_Prep->Preculture Inoculation Inoculation Preculture->Inoculation Fermentation Fermentation/ Biotransformation Inoculation->Fermentation Sampling Sampling Fermentation->Sampling Extraction Product Extraction Fermentation->Extraction Parameter_Control Control pH, Temp, Aeration Parameter_Control->Fermentation HPLC HPLC Analysis Sampling->HPLC

Caption: General Experimental Workflow for 4-VG Production.

Troubleshooting_Tree Start Low/No 4-VG Yield Check_Strain Is the strain active and POF+? Start->Check_Strain Check_Conditions Are fermentation conditions optimal? Check_Strain->Check_Conditions Yes Sol_Strain Select/Engineer a more robust strain. Check_Strain->Sol_Strain No Check_Toxicity Is 4-VG concentration inhibitory? Check_Conditions->Check_Toxicity Yes Sol_Conditions Optimize pH, temperature, and media. Check_Conditions->Sol_Conditions No Sol_Toxicity Implement in-situ product removal (e.g., biphasic system). Check_Toxicity->Sol_Toxicity Yes Sol_Metabolism Check for byproducts. Use a different strain. Check_Toxicity->Sol_Metabolism No

Caption: Troubleshooting Decision Tree for Low 4-VG Yield.

References

Technical Support Center: Strategies to Prevent 4-Vinylguaiacol (4-VG) Formation in Wine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to prevent the formation of 4-Vinylguaiacol (4-VG) in wine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimentation, providing potential causes and actionable solutions.

Q1: My white wine has developed a pronounced "clove-like," "smoky," or "medicinal" off-flavor. What is the likely cause?

A1: This off-flavor is characteristic of this compound (4-VG). Its presence is primarily due to the enzymatic decarboxylation of ferulic acid, a naturally occurring phenolic acid in grapes.[1] This conversion is often mediated by certain yeast strains during or after alcoholic fermentation. In some rare cases, 4-VG has been detected in the grapes themselves.

Q2: I suspect 4-VG formation in my wine. How can I confirm its presence and concentration?

A2: The most reliable method for confirming and quantifying 4-VG is through High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a fluorescence detector.[2][3] Gas chromatography-mass spectrometry (GC-MS) is also a common and sensitive analytical technique.[4] For a detailed analytical procedure, please refer to the Experimental Protocols section.

Q3: Are certain grape varieties or vineyard conditions more prone to high ferulic acid levels?

A3: Yes, the concentration of ferulic acid, the precursor to 4-VG, can be influenced by grape variety and viticultural practices. Studies have shown that increased sun exposure on grape bunches can lead to higher concentrations of phenolic compounds, including hydroxycinnamic acids.[5][6][7] Therefore, canopy management techniques that alter the light environment of the grapes may impact the initial ferulic acid concentration in the must.

Q4: Which yeast strains are known to produce high levels of 4-VG?

A4: Yeast strains possessing a phenolic off-flavor (POF) positive (POF+) phenotype are responsible for the conversion of ferulic acid to 4-VG.[1][8] This includes many wild yeasts and certain strains of Saccharomyces cerevisiae. Some non-Saccharomyces yeasts, such as certain species of Brettanomyces/Dekkera, are also potent producers of 4-VG.[1] It is crucial to select and use yeast strains characterized as POF negative (POF-) to minimize 4-VG formation.

Q5: I have confirmed high levels of 4-VG in my finished wine. Are there any remedial actions I can take?

A5: Post-fermentation treatment with certain fining agents can help reduce the concentration of 4-VG. Activated carbon and polyvinylpolypyrrolidone (PVPP) have been shown to be effective in reducing volatile phenols.[9][10][11][12] However, these treatments can also impact other aroma and flavor compounds, so it is essential to conduct bench trials to determine the optimal dosage.

Data Presentation

The following tables summarize quantitative data on the effectiveness of various strategies to prevent or reduce 4-VG formation.

Table 1: Efficacy of Fining Agents on Volatile Phenol Reduction in Red Wine

Fining AgentDosage4-Ethylphenol (B45693) (4-EP) Reduction (%)4-Ethylguaiacol (4-EG) Reduction (%)Reference
Activated CarbonNot SpecifiedUp to 72.5%Up to 73.3%[12]
Activated CarbonNot Specified~60% (average)~60% (average)[12]

Note: 4-EP and 4-EG are structurally related to 4-VG and are often reduced by similar treatments.

Table 2: Influence of Viticultural Practices on Grape Phenolic Content

Viticultural PracticeEffect on Hydroxycinnamic AcidsReference
Increased Sun ExposureGeneral increase in phenolic compounds[5][6]
UV RadiationCan induce polyphenol synthesis[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prevention and analysis of 4-VG in wine.

Protocol 1: Screening of Wine Yeast for Low Phenolic Off-Flavor (POF) Production

This protocol is adapted from a rapid, absorbance-based screening method.[14][15]

  • Media Preparation: Prepare a Yeast Peptone Dextrose (YPD) agar (B569324) medium. For the test plates, supplement the YPD medium with 100 mg/L of ferulic acid.

  • Yeast Inoculation: Grow the yeast strains to be tested overnight on standard YPD agar plates.

  • Spotting: Using a sterile toothpick or loop, spot a small amount of each yeast strain onto both the standard YPD and the ferulic acid-supplemented YPD plates.

  • Incubation: Incubate the plates at 30°C for 48 hours.

  • Analysis:

    • Visually inspect the plates. POF-positive yeasts will often exhibit a distinct halo or change in colony morphology on the ferulic acid-supplemented plates.

    • For a more quantitative assessment, measure the absorbance of the medium surrounding the yeast colonies. A decrease in absorbance at a specific wavelength (e.g., 325 nm) on the ferulic acid plates compared to the control plates indicates the conversion of ferulic acid and suggests POF production.[14]

Protocol 2: HPLC Analysis of Ferulic Acid and this compound in Wine

This protocol is a generalized method based on common practices.[2][3]

  • Sample Preparation:

    • Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.

    • For solid-phase extraction (optional but recommended for complex matrices), pass the filtered wine through a C18 cartridge. Elute the analytes with an appropriate solvent (e.g., methanol).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • Diode-Array Detector (DAD): Monitor at wavelengths relevant for ferulic acid (around 320 nm) and 4-VG (around 260 nm).

      • Fluorescence Detector: Use appropriate excitation and emission wavelengths for enhanced sensitivity, if available (e.g., Excitation: 225 nm, Emission: 320 nm for 4-VG).[2]

  • Quantification: Prepare calibration curves using pure standards of ferulic acid and this compound to quantify their concentrations in the wine samples.

Mandatory Visualization

Biochemical Pathway of this compound Formation

G cluster_precursor Precursor in Grapes cluster_conversion Yeast-Mediated Conversion cluster_product Off-Flavor Compound Ferulic_Acid Ferulic Acid Decarboxylation Cinnamate Decarboxylase (POF+ Yeasts) Ferulic_Acid->Decarboxylation Substrate 4_VG This compound (Clove, Smoky Aroma) Decarboxylation->4_VG Product

Caption: Biochemical pathway of this compound formation in wine.

Experimental Workflow for Troubleshooting 4-VG Off-Flavor

G Start Clove-like Off-Flavor Detected in Wine Analysis Confirm 4-VG Presence and Concentration (HPLC/GC-MS) Start->Analysis Investigation Investigate Potential Causes Analysis->Investigation Remediation Remedial Action (Fining Trials) Analysis->Remediation High 4-VG Confirmed Yeast Yeast Strain Analysis (POF+) Investigation->Yeast Yeast-related? Must Must Analysis (High Ferulic Acid) Investigation->Must Precursor-related? Prevention Implement Preventative Strategies Yeast->Prevention Select POF- Yeast Must->Prevention Adjust Viticultural Practices End Monitor and Document Remediation->End Prevention->End

Caption: Troubleshooting workflow for 4-VG off-flavor in wine.

References

Technical Support Center: Optimizing 4-Vinylguaiacol (4-VG) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Vinylguaiacol (4-VG) extraction methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for 4-VG extraction include Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE). The choice of method often depends on the sample matrix, desired purity, required sensitivity, and available equipment.

Q2: Which extraction method offers the highest recovery rates for 4-VG?

A2: Solid-Phase Extraction (SPE) has been shown to provide high recovery rates, often ranging from 90% to 103%.[1][2][3] However, the efficiency of any method is highly dependent on the optimization of various parameters.

Q3: I need to analyze volatile 4-VG from a complex matrix like beer. Which method is most suitable?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and sensitive method for analyzing volatile compounds like 4-VG in complex matrices such as beer.[4] It is a solvent-free technique that concentrates volatile analytes from the headspace above the sample.[5][6]

Q4: Are there greener extraction alternatives to traditional solvent-based methods?

A4: Yes, Supercritical Fluid Extraction (SFE) using supercritical CO2 is considered a green and sustainable technique.[7][8] It offers benefits such as minimal solvent residue, reduced damage to heat-sensitive compounds, and improved extraction yields.[7]

Q5: Can 4-VG be produced and extracted simultaneously?

A5: Yes, biphasic systems, often using an organic solvent like 1-octanol, can be employed for the simultaneous bioproduction and extraction of 4-VG.[9][10] This in-situ product recovery method can improve overall yield by reducing product toxicity to the biocatalyst.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during 4-VG extraction experiments.

Issue 1: Low Recovery of 4-VG in Solid-Phase Extraction (SPE)
  • Possible Cause 1: Inappropriate SPE Cartridge.

    • Solution: For 4-VG, C18 cartridges are commonly and successfully used.[1][2][3] Ensure you are using a cartridge with a suitable stationary phase for retaining a moderately polar compound like 4-VG.

  • Possible Cause 2: Inefficient Elution.

    • Solution: The choice of elution solvent is critical. A mixture of organic solvents is often required. For instance, a gradient of tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) has been used effectively.[1][2][3] Experiment with different solvent polarities and compositions to optimize elution.

  • Possible Cause 3: Sample Matrix Interference.

    • Solution: Complex matrices like orange juice can contain interfering compounds.[1][3] Pre-treatment of the sample, such as centrifugation or filtration, may be necessary. Additionally, a washing step after sample loading onto the SPE cartridge can help remove interfering substances.

Issue 2: Poor Sensitivity in Headspace SPME (HS-SPME) Analysis
  • Possible Cause 1: Suboptimal Fiber Coating.

    • Solution: The choice of SPME fiber coating significantly impacts extraction efficiency. For volatile phenols like 4-VG, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective.[4]

  • Possible Cause 2: Incorrect Extraction Temperature and Time.

    • Solution: Temperature and time are critical parameters in HS-SPME. Optimal conditions for 4-VG in beer have been identified as an extraction temperature of 80°C for 55 minutes.[4] These parameters should be optimized for your specific sample matrix.

  • Possible Cause 3: "Salting Out" Effect Not Utilized.

    • Solution: The addition of salt (e.g., NaCl) to the sample can increase the volatility of the analyte, thereby improving its transfer to the headspace and enhancing extraction efficiency.[6]

Issue 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
  • Possible Cause 1: Vigorous Shaking.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.

  • Possible Cause 2: High Concentration of Macromolecules.

    • Solution: Centrifugation can be an effective method to break emulsions. Alternatively, adding a small amount of a saturated salt solution can help to break the emulsion.

  • Possible Cause 3: Inappropriate Solvent Choice.

    • Solution: The choice of organic solvent is crucial. For 4-VG, solvents like n-octane have been used successfully in biphasic systems.[11] The solvent should have a high partition coefficient for 4-VG and be immiscible with the aqueous phase.[9][10]

Data Presentation: Comparison of 4-VG Extraction Methods

Method Typical Sample Matrix Recovery (%) Detection Limit Extraction Time Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) Orange Juice, Wine90 - 103[1][3]5 ppb[1][3]~40 min (chromatographic run)[1][3]High recovery, good for cleaning up complex samples.Can be labor-intensive, requires solvent.
Headspace SPME (HS-SPME) BeerNot explicitly stated, but method showed good precision (6.3-9.7%)[4]Lower than previously reported methods for volatile phenols in beer[4]55 min[4]Solvent-free, high sensitivity for volatile compounds.[5]Requires specialized equipment, fiber lifetime can be limited.
Liquid-Liquid Extraction (LLE) Beer, Fermentation BrothNot explicitly stated25-50 pg/L (as derivative)[12]~60 min[12]Simple, widely applicable.Can be time-consuming, uses large volumes of organic solvents, prone to emulsion formation.[13]
Biphasic System (in-situ LLE) Fermentation BrothMolar conversion yield of 98.9%[9][10]Not applicable13 hours (for bioproduction and extraction)[9][10]High product concentration, reduces product toxicity.Complex setup, requires optimization of biological and extraction parameters.

Experimental Protocols

Solid-Phase Extraction (SPE) of 4-VG from Orange Juice

This protocol is based on the method described by Rouseff et al. (1992).[1][2][3]

  • Sample Preparation: Centrifuge the orange juice sample to remove pulp.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by deionized water.

  • Sample Loading: Load the clarified orange juice sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other polar interfering compounds.

  • Elution: Elute the 4-VG and its precursor, ferulic acid, using a gradient of tetrahydrofuran (THF) and acetonitrile in water.

  • Analysis: Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with fluorescence detection for optimal sensitivity and selectivity.[1][3]

Headspace Solid-Phase Microextraction (HS-SPME) of 4-VG from Beer

This protocol is based on the method optimized by Rodrigues et al. (2010).[4]

  • Sample Preparation: Place 6 mL of beer into a headspace vial.

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

  • Extraction:

    • Expose the SPME fiber to the headspace of the sample.

    • Maintain the extraction temperature at 80°C.

    • Allow for an extraction time of 55 minutes with stirring.

  • Analysis:

    • Retract the fiber and inject it into the gas chromatograph (GC).

    • Thermally desorb the analytes in the GC inlet.

    • Analyze using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective detection.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Orange Juice Sample centrifuge Centrifugation sample->centrifuge load Load Sample centrifuge->load condition Condition C18 Cartridge condition->load wash Wash with Water load->wash elute Elute with THF/Acetonitrile wash->elute hplc HPLC with Fluorescence Detection elute->hplc

Caption: Workflow for Solid-Phase Extraction of 4-VG.

troubleshooting_low_recovery_spe issue Low 4-VG Recovery in SPE cause1 Inappropriate SPE Cartridge issue->cause1 cause2 Inefficient Elution issue->cause2 cause3 Matrix Interference issue->cause3 solution1 Use C18 Cartridge cause1->solution1 Solution solution2 Optimize Elution Solvent (e.g., THF/Acetonitrile gradient) cause2->solution2 Solution solution3 Sample Pre-treatment (Centrifugation/Filtration) + Cartridge Washing cause3->solution3 Solution

Caption: Troubleshooting Logic for Low SPE Recovery.

References

Technical Support Center: Quantification of 4-Vinylguaiacol (4-VG) in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing matrix effects during the quantification of 4-Vinylguaiacol (4-VG) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 4-VG quantification?

A1: Matrix effects are the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to an underestimation or overestimation of the actual 4-VG concentration.[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of 4-VG, impacting the accuracy and precision of the measurement.[2][3]

Q2: In which common sample types are matrix effects a significant concern for 4-VG analysis?

A2: Matrix effects are a common challenge in the analysis of 4-VG in various complex samples, including:

  • Beverages: Beer, wine, and fruit juices (e.g., orange juice) contain numerous compounds like sugars, acids, and other phenolic compounds that can interfere with 4-VG analysis.[4][5][6]

  • Food Products: The analysis of 4-VG in food can be complicated by the presence of fats, proteins, and other organic molecules.

  • Biological Samples: When 4-VG is assessed in biological fluids like plasma or urine for exposure or metabolic studies, endogenous compounds can cause significant matrix effects.[7]

Q3: What are the primary analytical techniques used for 4-VG quantification, and how susceptible are they to matrix effects?

A3: The primary techniques for 4-VG quantification include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to improve volatility and sensitivity. While selective, co-eluting matrix components can still cause interference.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC separates 4-VG from some matrix components. However, compounds with similar retention times and UV absorption or fluorescence properties can interfere.[5][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, but it is also highly susceptible to matrix effects, particularly ion suppression or enhancement in the electrospray ionization (ESI) source.[3][9]

Q4: What are the main strategies to mitigate matrix effects in 4-VG analysis?

A4: Key strategies to address matrix effects include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can remove interfering components from the sample matrix.[10][11]

  • Chromatographic Separation Optimization: Modifying the chromatographic conditions (e.g., gradient, column chemistry) can help separate 4-VG from interfering compounds.[10]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects as it behaves similarly to the analyte during sample preparation and analysis.[12]

  • Method of Standard Addition: This method involves adding known amounts of a 4-VG standard to the sample to create a calibration curve within the sample matrix, thereby compensating for matrix effects.[13][14]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[9]

Troubleshooting Guide

Problem 1: I am observing low recovery of 4-VG during my analysis.

  • Question: Could my sample preparation be the issue?

    • Answer: Yes, inefficient extraction can lead to low recovery. For liquid-liquid extraction (LLE), ensure the pH is optimized to keep 4-VG in its non-ionized form for efficient extraction into the organic solvent. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents to find the optimal conditions for your specific sample matrix.[10]

  • Question: How can I determine if matrix effects are causing signal suppression?

    • Answer: You can assess matrix effects by comparing the signal response of a 4-VG standard in a pure solvent to the response of the same standard spiked into a blank sample extract (post-extraction). A lower signal in the matrix extract indicates ion suppression.[15]

Problem 2: My calibration curve has poor linearity (R² < 0.99).

  • Question: What could be causing the non-linearity in my calibration curve?

    • Answer: Poor linearity can be due to several factors, including detector saturation at high concentrations or significant and inconsistent matrix effects across your calibration range. Ensure your calibration standards are prepared correctly and are within the linear dynamic range of the instrument.

  • Question: Would the standard addition method help with this issue?

    • Answer: The standard addition method can help correct for matrix effects that are consistent across the sample.[13] If the matrix effect varies with the concentration of the analyte, this method may still show some non-linearity.

Problem 3: I am seeing interfering peaks co-eluting with 4-VG.

  • Question: How can I improve the separation of 4-VG from interfering peaks?

    • Answer: Optimizing your chromatographic method is key. You can try adjusting the mobile phase gradient to increase the resolution between 4-VG and the interfering peaks. Alternatively, using a different column with a different stationary phase chemistry may provide the necessary selectivity.[10]

  • Question: Are there any instrumental settings I can adjust to minimize the impact of co-eluting peaks?

    • Answer: If you are using mass spectrometry, you can use Multiple Reaction Monitoring (MRM) in tandem MS (MS/MS) to selectively detect 4-VG based on its specific precursor and product ion transitions. This can significantly reduce interference from co-eluting compounds.

Quantitative Data Summary

The following tables summarize quantitative data related to 4-VG analysis and the impact of matrix effects.

Table 1: this compound Concentrations in Various Beer Samples

Beer Type4-VG Concentration (µg/L)Analytical MethodReference
North American Beer A86GC-ECD[4]
North American Beer B127GC-ECD[4]
North American Beer C140GC-ECD[4]
North American Beer D147GC-ECD[4]
Beer with 5% Wild Yeast346GC-ECD[4]
Top-fermented Wheat Beer2613.3HPLC-UV[8]

Table 2: Recovery and Matrix Effect Data for Phenolic Compounds in Rapeseed

CompoundRecovery (%)Matrix Effect (%)Analytical MethodReference
13 Phenolic Compounds (Range)81.9 - 117.2-11.5 - 13.7LC-MS/MS[16]

Experimental Protocols

Protocol 1: Sample Preparation of Beer for GC-MS Analysis of 4-VG

This protocol is based on a method involving extraction and derivatization.[4]

  • Extraction:

    • Take 50 mL of beer and adjust the pH to 7.0.

    • Add an internal standard (e.g., eugenol).

    • Extract the sample three times with 10 mL of freon 11 (or a suitable alternative solvent like dichloromethane).

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Dissolve the residue in 10 mL of benzene (B151609) and dry with anhydrous calcium chloride.

    • To 0.5 mL of the benzene extract in a glass tube, add 100 µL of 0.1 M triethylamine (B128534) (TEA) and 10 µL of heptafluorobutyric anhydride (B1165640) (HFBA).

    • Vortex the mixture for 1 minute and let it react for 10 minutes at room temperature.

    • Add 0.5 mL of buffer solution and vortex for 30 seconds.

    • Centrifuge to separate the layers.

  • Analysis:

    • Inject the organic (upper) layer into the GC-MS system for analysis.

Protocol 2: Standard Addition Method for 4-VG Quantification

This protocol provides a general workflow for the standard addition method.[13][14]

  • Sample Preparation:

    • Prepare at least four identical aliquots of the sample.

  • Spiking:

    • Leave one aliquot unspiked (this is the unknown).

    • To the other three aliquots, add increasing known amounts of a 4-VG standard solution.

  • Analysis:

    • Analyze all four samples using your established analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of 4-VG in the original unspiked sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification Strategy sample Complex Sample (e.g., Beer, Juice) extraction Extraction (LLE or SPE) sample->extraction cleanup Sample Cleanup extraction->cleanup chromatography Chromatographic Separation (GC or LC) cleanup->chromatography detection Detection (MS, UV, etc.) chromatography->detection ext_std External Standard Calibration detection->ext_std Initial Assessment matrix_effect Significant Matrix Effect? ext_std->matrix_effect Matrix Effect Suspected? std_add Standard Addition final_result Accurate 4-VG Quantification std_add->final_result sil_is Stable Isotope Labeled Internal Standard sil_is->final_result matrix_effect->std_add Yes matrix_effect->sil_is Yes (Optimal) matrix_effect->final_result No

Caption: Workflow for identifying and addressing matrix effects in 4-VG quantification.

troubleshooting_guide cluster_symptoms Observed Symptoms cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_linearity Solutions for Poor Linearity cluster_solutions_peaks Solutions for Interfering Peaks start Start: Inaccurate 4-VG Quantification low_recovery Low Recovery start->low_recovery poor_linearity Poor Linearity start->poor_linearity interfering_peaks Interfering Peaks start->interfering_peaks optimize_prep Optimize Sample Prep (pH, Solvents) low_recovery->optimize_prep assess_suppression Assess Ion Suppression low_recovery->assess_suppression check_range Check Dynamic Range poor_linearity->check_range use_std_add Use Standard Addition poor_linearity->use_std_add optimize_chrom Optimize Chromatography interfering_peaks->optimize_chrom use_mrm Use MRM (MS/MS) interfering_peaks->use_mrm end End: Accurate Quantification Achieved optimize_prep->end assess_suppression->end check_range->end use_std_add->end optimize_chrom->end use_mrm->end

Caption: Troubleshooting logic for common issues in 4-VG quantification.

References

Technical Support Center: Optimization of 4-Vinylguaiacol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4-vinylguaiacol (4VG) polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and its derivatives.

Issue Potential Causes Troubleshooting Steps
Low or No Monomer Conversion Inhibition by Phenolic Group: The free phenolic hydroxyl group on 4VG can act as a radical scavenger, inhibiting or slowing down radical polymerization.[1][2]1. Protect the Phenolic Group: Convert the hydroxyl group to an ester (e.g., acetate) or ether (e.g., silyl (B83357) ether, benzyl (B1604629) ether) before polymerization.[1][2][3] 2. Use a Controlled Polymerization Technique: Methods like cationic polymerization or RAFT polymerization of protected 4VG derivatives can provide better control and higher conversions.[3][4][5][6][7] 3. Increase Initiator Concentration: For radical polymerization of protected monomers, a higher initiator concentration might be necessary, but this can affect polymer molecular weight and polydispersity.
Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5) Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or polymer can lead to a broad molecular weight distribution. Inefficient Initiation or Termination: Issues with the initiator or premature termination can result in poor control.1. Employ Controlled/Living Polymerization: Techniques like RAFT or ATRP for protected 4VG derivatives offer excellent control over molecular weight and result in low polydispersity (Đ typically < 1.3).[5][6][7] 2. Optimize Initiator/Monomer Ratio: In controlled polymerizations, carefully adjust the ratio of initiator or chain transfer agent to the monomer to target a specific molecular weight. 3. Solvent Selection: Choose a solvent that does not participate in chain transfer reactions. Toluene is a common choice for radical polymerization.[2]
Incomplete Deprotection of the Polymer Harsh Deprotection Conditions: The conditions used to remove the protecting group might also lead to polymer degradation. Inefficient Deprotection Reagent: The chosen reagent may not be effective for the specific protecting group.1. Mild Deprotection Conditions: For silyl-protected polymers, use a mild acid like hydrochloric acid in a mixture of THF and water.[3] 2. Select Appropriate Reagent: Ensure the deprotection agent is suitable for the protecting group used (e.g., acid or base for esters, fluoride (B91410) source for silyl ethers).
Gelation or Cross-linking During Polymerization Bifunctional Impurities: Impurities in the monomer can lead to cross-linking. High Monomer Conversion in Uncontrolled Radical Polymerization: At high conversions, branching and cross-linking become more probable.1. Purify the Monomer: Ensure the 4VG or its derivative is of high purity before polymerization. 2. Utilize Controlled Polymerization: This minimizes side reactions that can lead to gelation. 3. Limit Monomer Conversion: In conventional radical polymerization, stopping the reaction at a lower conversion can prevent gelation.

Frequently Asked Questions (FAQs)

1. Why is the direct polymerization of this compound often problematic?

The phenolic hydroxyl group in this compound can act as an inhibitor in radical polymerizations by scavenging radicals, which leads to low monomer conversion and poor control over the polymer structure.[1][2] To overcome this, the hydroxyl group is typically "protected" by converting it into a less reactive group (e.g., an ester or ether) before polymerization.[1][2][3]

2. What are the most effective methods for achieving controlled polymerization of this compound?

Controlled/living polymerization techniques are highly effective for producing well-defined poly(this compound). The most successful methods involve the polymerization of a protected 4VG monomer, such as:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method has been successfully used for silyl- and acetyl-protected 4VG, yielding polymers with controlled molecular weights and low polydispersity (Đ ≈ 1.1-1.2).[3]

  • Atom Transfer Radical Polymerization (ATRP): While less specifically detailed for 4VG in the provided results, ATRP is a powerful technique for controlled radical polymerization of styrenic monomers.

  • Controlled/Living Cationic Polymerization: This technique has been shown to work directly with unprotected 4VG in aqueous media, offering a "greener" alternative to protection/deprotection steps.[4][8]

3. What are some common protecting groups for this compound and how are they removed?

Common protecting groups for the phenolic hydroxyl of 4VG include:

  • Acetyl (Ac): Can be removed by hydrolysis under acidic or basic conditions.

  • tert-Butyldimethylsilyl (TBDMS) and Triethylsilyl (TES): These are bulky silyl ethers that can be readily removed using a mild acid, such as hydrochloric acid in a THF/water mixture.[3]

  • Epoxy-functionalization: The phenolic hydroxyl can be reacted with epichlorohydrin (B41342) to form an epoxy-functionalized monomer.[5][6][7]

4. Can this compound be polymerized enzymatically?

The search results primarily focus on the enzymatic production of this compound from ferulic acid via decarboxylation, not the polymerization of 4VG itself.[9][10][11][12][13] The polymerization of 4VG is typically achieved through chemical methods.

Data Presentation: Comparison of Polymerization Methods

Table 1: Controlled Radical Polymerization of Protected this compound Derivatives

Polymerization MethodProtecting GroupInitiator/CTASolventTemp. (°C)Time (h)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Ref.
RAFTAcetylAIBN / RAFT agentToluene7024~25,000~1.2[2]
RAFTTBDMSAIBN / RAFT agentToluene60610,000-30,0001.1-1.2[3]
RAFTTESAIBN / RAFT agentToluene60410,000-30,0001.1-1.2[3]
RAFT (epoxy-functionalized)EpoxyAIBN / CDBToluene60-up to 15,0001.08–1.14[7]

AIBN: 4,4′-azobis(isobutyronitrile); CTA: Chain Transfer Agent; CDB: Cumyl dithiobenzoate

Table 2: Controlled/Living Cationic Polymerization of this compound

Initiating SystemSolventTemp. (°C)Time (h)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Ref.
R–OH/BF₃·OEt₂CH₃CN / H₂O017,0001.32[4]
R–OH/BF₃·OEt₂CH₃CN / CH₂Cl₂0-11,8001.28[8]

Experimental Protocols

1. General Protocol for RAFT Polymerization of Silyl-Protected this compound

This protocol is a generalized procedure based on methodologies for controlled radical polymerization.[3]

  • Materials: Silyl-protected this compound (e.g., TBDMS-4VG), RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), radical initiator (e.g., AIBN), and anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a Schlenk flask, dissolve the silyl-protected 4VG, RAFT agent, and AIBN in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated based on the desired molecular weight and reaction kinetics (e.g., 100:1:0.2).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C) and stir.

    • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or GC.

    • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polymer's molecular weight and polydispersity using size-exclusion chromatography (SEC).

  • Deprotection:

    • Dissolve the silyl-protected polymer in a mixture of THF and water.

    • Add a catalytic amount of hydrochloric acid and stir at room temperature.

    • Monitor the deprotection by ¹H NMR.

    • Once complete, neutralize the acid and precipitate the deprotected poly(this compound) in a non-solvent.

2. General Protocol for Aqueous Controlled/Living Cationic Polymerization of this compound

This protocol is based on the direct polymerization of unprotected 4VG.[4][8]

  • Materials: this compound (purified), initiator adduct (e.g., water adduct of p-methoxystyrene), Lewis acid catalyst (e.g., BF₃·OEt₂), and anhydrous acetonitrile (B52724) (CH₃CN).

  • Procedure:

    • Under a dry nitrogen atmosphere in baked glassware, prepare a solution of 4VG, the initiator adduct, and water in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Initiate the polymerization by adding a pre-chilled solution of BF₃·OEt₂ in acetonitrile via syringe.

    • Allow the reaction to proceed for the desired time (e.g., 1 hour).

    • Terminate the polymerization by adding methanol.

    • Determine the monomer conversion by ¹H NMR analysis of the reaction mixture.

    • Precipitate and purify the polymer.

    • Characterize the polymer by SEC.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Protected 4VG Mix Mix & Dissolve Monomer->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator Initiator Initiator->Mix Solvent Solvent Solvent->Mix FPT Freeze-Pump-Thaw (x3) Mix->FPT Polymerize Polymerize at Temp. FPT->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Analyze Analyze (SEC, NMR) Filter_Dry->Analyze

Caption: Workflow for RAFT polymerization of protected this compound.

Troubleshooting_Logic Start Polymerization Issue Low_Conversion Low/No Conversion? Start->Low_Conversion High_PDI High Polydispersity? Low_Conversion->High_PDI No Protect_Group Protect Phenolic Group Low_Conversion->Protect_Group Yes Optimize_Ratio Optimize Initiator/Monomer Ratio High_PDI->Optimize_Ratio Yes Use_Controlled Use Controlled Polymerization (RAFT/Cationic) Protect_Group->Use_Controlled Change_Solvent Select Non-Transfer Solvent Optimize_Ratio->Change_Solvent

Caption: Troubleshooting logic for common this compound polymerization issues.

References

Technical Support Center: Degradation of 4-Vinylguaiacol During Beer Aging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 4-vinylguaiacol (4-VG) degradation pathways during beer aging.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VG) and why is its degradation during beer aging significant?

A1: this compound (4-VG) is a volatile phenol (B47542) that imparts a characteristic clove-like aroma to certain beers, such as German-style wheat beers. During beer aging, 4-VG degrades, leading to a shift in the flavor profile. Understanding these degradation pathways is crucial for controlling beer flavor stability and predicting shelf-life. The degradation of 4-VG typically results in the formation of compounds with different sensory properties, such as a sweeter, more vanilla-like flavor.[1]

Q2: What are the primary degradation products of 4-VG during beer aging?

A2: The primary degradation products of 4-VG during beer aging are vanillin (B372448) and apocynol (4-(1-hydroxyethyl)-2-methoxyphenol).[1][2][3][4] Together, these two compounds can account for up to 85% of the decrease in 4-VG concentration.[1][2][3][4][5]

Q3: What are the key factors influencing the degradation of 4-VG?

A3: The two main factors influencing the degradation pathway of 4-VG are the presence of oxygen and the pH of the beer.

  • Oxygen: The formation of vanillin is highly dependent on the presence of substantial amounts of oxygen in the bottle headspace.[1][2][3][4][5]

  • pH: The formation of apocynol, the main degradation product, is significantly influenced by the beer's pH.[1][3][4]

Q4: What is the sensory impact of 4-VG degradation?

A4: The degradation of 4-VG leads to a noticeable change in the beer's aroma profile. The initial clove-like aroma from 4-VG diminishes and is replaced by sweeter, vanilla-like notes contributed by vanillin and apocynol.[6] This can alter the intended character of the beer over time.

Troubleshooting Guides

Guide 1: Investigating 4-VG Degradation Using Forced Aging

Issue: Inconsistent or unexpected results from forced aging experiments designed to study 4-VG degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Aging Temperature and Duration Different aging conditions (temperature and time) can lead to different sensory and chemical profiles. A common protocol is 6 days at 40°C, which has been shown to correlate well with sensory staling.[5][7] However, it's important to note that forced aging may not perfectly replicate natural aging.[8] It is advisable to conduct a preliminary study to determine the optimal conditions for your specific beer type and research question.
Variable Oxygen Levels in Headspace The formation of vanillin is oxygen-dependent. Ensure consistent and controlled oxygen levels in the headspace of your samples to obtain reproducible results for this degradation product. This can be achieved through controlled bottling environments or by using oxygen-scavenging caps (B75204) for control samples.
Inconsistent pH Across Samples Apocynol formation is pH-dependent. Verify and record the pH of all beer samples before initiating the aging study. If necessary, adjust the pH to a consistent level for all samples within an experimental group.
Light Exposure Protect samples from light during aging, as light can accelerate certain chemical reactions and lead to the formation of other off-flavors that may interfere with the analysis of 4-VG degradation.
Guide 2: Quantitative Analysis of 4-VG and its Degradation Products

Issue: Difficulty in obtaining accurate and reproducible quantitative data for 4-VG, vanillin, and apocynol.

Common Problems and Solutions for Analytical Methods:

Analytical Method Common Problems Solutions
Gas Chromatography-Mass Spectrometry (GC-MS) Peak Tailing: Can lead to inaccurate peak integration.Check for active sites in the GC inlet or column. Use a deactivated liner and a high-quality, well-maintained column. Consider derivatization of the phenolic compounds.
Low Sensitivity: Difficulty in detecting low concentrations of analytes.Optimize the injection volume and split ratio. For trace analysis, consider using Selected Ion Monitoring (SIM) mode for increased sensitivity.[9]
Matrix Interference: Other compounds in the beer matrix can co-elute with the target analytes.Optimize the GC temperature program to improve separation. Use a more selective column. Employ solid-phase extraction (SPE) for sample cleanup prior to analysis.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Baseline Drift: Can affect the accuracy of peak quantification.Ensure the mobile phase is properly degassed and that the electrochemical detector has stabilized. Check for leaks in the system.
Electrode Fouling: The electrode surface can become contaminated, leading to a decrease in sensitivity.Regularly clean and polish the electrode according to the manufacturer's instructions. Filter all samples and mobile phases through a 0.45 µm filter.
Retention Time Shifts: Inconsistent retention times make peak identification difficult.Ensure the mobile phase composition is consistent and the column is properly thermostatted. Fluctuations in pH of the mobile phase can also cause shifts.[10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the degradation of 4-VG and the formation of its primary degradation products, vanillin and apocynol, over a 12-month aging period at 20°C.

Aging Time (Months) 4-VG (mg/L) Vanillin (mg/L) Apocynol (mg/L)
01.500.050.10
31.150.200.25
60.850.350.40
90.500.450.55
120.250.550.70

Experimental Protocols

Protocol 1: Forced Aging Study
  • Sample Preparation: Bottle the beer to be studied, ensuring consistent fill heights and headspace volumes. For experiments investigating the role of oxygen, a set of bottles can be purged with nitrogen before capping, while another set is exposed to air.

  • Incubation: Place the bottles in a temperature-controlled incubator. A common condition for forced aging is 40°C for 6 days.[5][7] For a time-course study, a set of bottles is removed at specific time intervals (e.g., every 24 hours).

  • Sample Storage: After removal from the incubator, immediately cool the samples in an ice bath to halt any further reactions and store them at -20°C until analysis.

Protocol 2: GC-MS Analysis of 4-VG, Vanillin, and Apocynol
  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Place a 5 mL aliquot of beer into a 10 mL headspace vial.

    • Add 1 g of NaCl to enhance the partitioning of volatile compounds into the headspace.

    • Add an internal standard (e.g., 4-ethylguaiacol).

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at 60°C for 15 minutes.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).

    • Mass Spectrometer: Electron ionization at 70 eV. Scan range of m/z 35-350. For higher sensitivity, use Selected Ion Monitoring (SIM) with characteristic ions for each compound.

Protocol 3: HPLC-ECD Analysis of Vanillin and Apocynol
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 10 mL of degassed beer onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase.

  • HPLC-ECD Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water/acetonitrile/formic acid, 90:8:2, v/v/v) and solvent B (acetonitrile/formic acid, 98:2, v/v).

    • Gradient Program: Start with 100% A, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set the potential to +0.8 V.

Visualizations

DegradationPathways This compound This compound Vanillin Vanillin This compound->Vanillin + Oxygen Apocynol Apocynol This compound->Apocynol + H2O (pH dependent)

Caption: Degradation pathways of this compound in beer.

ExperimentalWorkflow cluster_aging Forced Aging cluster_analysis Analysis Beer Sample Beer Sample Incubation (40°C) Incubation (40°C) Beer Sample->Incubation (40°C) Aged Beer Aged Beer Incubation (40°C)->Aged Beer Sample Preparation (SPME/SPE) Sample Preparation (SPME/SPE) Aged Beer->Sample Preparation (SPME/SPE) Instrumental Analysis (GC-MS/HPLC-ECD) Instrumental Analysis (GC-MS/HPLC-ECD) Sample Preparation (SPME/SPE)->Instrumental Analysis (GC-MS/HPLC-ECD) Data Analysis Data Analysis Instrumental Analysis (GC-MS/HPLC-ECD)->Data Analysis

Caption: General experimental workflow for studying 4-VG degradation.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of 4-Vinylguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise quantification of aroma compounds is paramount for quality control and research in the food, beverage, and pharmaceutical industries. One such compound of interest is 4-Vinylguaiacol (4-VG), a volatile phenol (B47542) known for its characteristic clove-like aroma, which can be a desirable flavor note in some products like German-style wheat beers, but an indicator of spoilage in others such as wine and orange juice. The choice of analytical technique for 4-VG is critical for obtaining accurate and reliable results. This guide provides a comprehensive comparison of two of the most common methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This comparison delves into the performance characteristics of each technique, supported by experimental data from various studies. We will explore detailed methodologies, present quantitative data in a clear, comparative format, and provide a visual workflow to aid in understanding the analytical processes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their analytical methods for this compound.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance metrics. The following table summarizes the key quantitative parameters for the analysis of this compound using GC-MS and HPLC, based on data from published studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance MetricGC-MSHPLC
Limit of Detection (LOD) As low as 25-50 pg/L (with derivatization and ECD)[1]; Generally in the low µg/L range[2]10 ppb (µg/L) with fluorescence detection[3]; 5 ppm (mg/L) with UV detection[4][5][6][7]
Limit of Quantification (LOQ) < 3 µg/L[2]1 ppm (mg/L) for ferulic acid (precursor)[4][5][6][7]
Linearity (R²)
0.994 - 0.999 (for volatile phenols)[2]Not explicitly stated in the provided results.
Precision (RSD) < 5.8% (for volatile phenols)[2]Not explicitly stated in the provided results.
Recovery 95.7% - 104.4% (in beer); 81.4% - 97.6% (in wine)[2]90% - 103%[4][5][6]
Analysis Time ~60 minutes (including derivatization)[1]; GC run time can be around 30-60 minutes[8][9]~40 minutes[4][5][6]
Selectivity High, especially with MS detection in Selected Ion Monitoring (SIM) mode.[8][9]Good, can be enhanced with selective detectors like fluorescence.[4][5][6]
Derivatization Often required to improve volatility and sensitivity (e.g., heptafluorobutyrate derivative)[1]Generally not required.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

GC-MS Analysis Protocol

This protocol is a composite based on common practices described in the literature, particularly for beverage analysis.[2][8][9]

1. Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

  • Dilute the beverage sample with a phosphate (B84403) buffer (e.g., 1M, pH 7).

  • Add an internal standard (e.g., 4-n-butylphenol).

  • Place an ethylene (B1197577) glycol/polydimethylsiloxane (EG/PDMS) coated stir bar into the sample.

  • Stir for a defined period (e.g., 60 minutes) to allow for the extraction of volatile phenols onto the stir bar.

  • Remove the stir bar, rinse with deionized water, and dry carefully.

2. Thermal Desorption and GC-MS Analysis

  • Place the stir bar in a thermal desorption unit connected to the GC-MS system.

  • Thermally desorb the trapped analytes.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-INNOWAX fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.5 µm film thickness) or similar polar column.[8][9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8][9]

    • Oven Temperature Program: Hold at 55°C for 7 minutes, then ramp to 220°C at 5°C/min, and hold for 20 minutes.[8][9]

    • Injector Temperature: 220°C in splitless mode.[8][9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8][9]

    • Ion Source Temperature: 230°C.[8][9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 150).[8][9]

HPLC Analysis Protocol

This protocol is based on a method developed for the analysis of this compound and its precursor, ferulic acid, in orange juice.[4][5][6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes (this compound and ferulic acid) with a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

2. HPLC-Fluorescence Detection Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 5-μm particle size, 4.6 mm i.d. x 25 cm).[4][5][6]

    • Mobile Phase: A gradient of an aqueous mixture of tetrahydrofuran (THF) and acetonitrile (B52724) with 2% acetic acid. For example, start with 12% THF and 5% acetonitrile, then a linear gradient to 35% THF.[4][5][6]

    • Flow Rate: 1 mL/min.[4][5][6]

    • Injection Volume: 20 µL.[4]

  • Fluorescence Detector Conditions:

    • Wavelength programming for optimal sensitivity. For this compound, excitation at 264 nm and emission at 337 nm can be used.[4]

Workflow Diagrams

To visually represent the analytical processes, the following diagrams were generated using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Beer, Wine) Dilution Dilution & Buffering Sample->Dilution SBSE Stir Bar Sorptive Extraction (SBSE) Dilution->SBSE ThermalDesorption Thermal Desorption SBSE->ThermalDesorption GC Gas Chromatography (GC) Separation ThermalDesorption->GC MS Mass Spectrometry (MS) Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Orange Juice) SPE Solid-Phase Extraction (SPE) Sample->SPE HPLC HPLC Separation SPE->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence DataAcquisition Data Acquisition Fluorescence->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

HPLC analytical workflow for this compound.

Concluding Remarks

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

GC-MS excels in its high sensitivity and selectivity, especially when coupled with techniques like SBSE and using SIM mode for detection.[2][8][9] This makes it an ideal choice for trace-level analysis in complex matrices. The need for derivatization in some methods to achieve the lowest detection limits can add to the sample preparation time and complexity.[1]

HPLC , on the other hand, offers a more direct analysis without the need for derivatization.[4][5][6] When coupled with a fluorescence detector, it can achieve good sensitivity, though perhaps not as low as the most sensitive GC-based methods.[3] HPLC is particularly well-suited for analyzing this compound along with its non-volatile precursors, like ferulic acid, in a single run.[4][5][6]

The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and whether the analysis of precursors is also necessary. For ultra-trace analysis where the highest sensitivity is required, a GC-based method with an appropriate sample preparation and detection system would be the preferred choice. For routine analysis where the concentration of this compound is expected to be higher, or when simultaneous analysis of its precursors is desired, HPLC offers a robust and straightforward alternative.

References

A Comparative Guide to Analytical Methods for 4-Vinylguaiacol (4-VG) Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of 4-Vinylguaiacol (4-VG), a key flavor compound and potential off-flavor in various products. This guide provides an objective look at High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods, supported by experimental data and detailed protocols to aid in the selection and validation of a new analytical method.

The accurate quantification of this compound (4-VG) is critical in industries ranging from food and beverage to pharmaceuticals, where it can be a desirable aroma compound or an impurity indicating degradation. The validation of a new analytical method for 4-VG requires a thorough comparison of existing techniques to select the most appropriate approach based on sensitivity, selectivity, and sample matrix. This guide compares the performance of common analytical methods for 4-VG, providing a summary of their validation parameters and detailed experimental protocols.

Comparison of Analytical Methods for this compound

The selection of an analytical method for 4-VG is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), are the most prevalent techniques.

ParameterHPLC-UVHPLC-FLDHS-SPME-GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by fluorescence emission.Extraction of volatile compounds, separation by boiling point, and detection by mass-to-charge ratio.
Sample Matrix Beer, Wine, Orange JuiceWine, Orange JuiceWine, Beer
Linearity Range 0.05 - 5.0 mg/L (Beer)20 - 2000 µg/L (Wine)[1]0.25 - 2.0 mg/L (Wine)[2]
Correlation Coefficient (R²) > 0.995Not explicitly stated, but a linear curve was obtained[1]≥ 0.9956[2]
Limit of Detection (LOD) ~0.01 mg/L (Beer)11 µg/L (Wine)[1]25 - 50 µg/L (Beer, as heptafluorobutyrate derivative)[3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) 90 - 103% (Orange Juice)Not explicitly statedNot explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly stated6.3% (Beer, as heptafluorobutyrate derivative)[3]
Advantages Robust, widely available, suitable for less volatile compounds.High sensitivity and selectivity for fluorescent compounds.High sensitivity and selectivity, suitable for complex matrices, identifies compounds based on mass spectra.
Disadvantages Lower sensitivity compared to FLD and MS, potential for matrix interference.Not all compounds are fluorescent.Requires derivatization for non-volatile compounds, can be more complex and costly.

Experimental Protocols

HPLC-UV Method for 4-VG in Beer

This protocol is based on a method for the determination of 4-VG in top-fermented wheat beers.[4][5][6][7]

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Shimadzu LC-10AT)[7]

    • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[7]

  • Reagents:

    • Methanol (HPLC grade)

    • Ultrapure water

    • Phosphoric acid

    • This compound standard

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/ultrapure water/phosphoric acid (400:590:10, v/v/v)[5][7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 20 µL[7]

    • Detection Wavelength: 260 nm[5]

    • Column Temperature: Ambient

  • Sample Preparation:

    • Degas the beer sample by sonication or vigorous shaking.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Establish:

    • Linearity: Prepare a series of 4-VG standards in a suitable solvent (e.g., mobile phase) covering the expected concentration range in the samples. Plot the peak area against the concentration and determine the linearity and correlation coefficient (R²).

    • Accuracy: Spike a known amount of 4-VG standard into a beer sample at different concentration levels. Calculate the percentage recovery.

    • Precision: Analyze replicate injections of a standard solution and a spiked sample to determine the repeatability and intermediate precision, expressed as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 4-VG that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Method for 4-VG in Wine

This protocol is a general procedure for the analysis of volatile phenols in wine and can be optimized for 4-VG.[2][8][9]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • GC column suitable for volatile compounds (e.g., DB-5MS)

  • Reagents:

    • Sodium chloride (NaCl)

    • This compound standard

    • Internal standard (e.g., deuterated 4-VG or a compound with similar chemical properties)

  • HS-SPME and GC-MS Conditions:

    • Sample Volume: 5-10 mL of wine in a 20 mL headspace vial.

    • Salt Addition: Addition of NaCl (e.g., 1-2 g) can improve the extraction efficiency of volatile compounds.[9]

    • Incubation Temperature and Time: Optimize for efficient partitioning of 4-VG into the headspace (e.g., 40-60°C for 15-30 minutes).

    • Extraction Time: Optimize for sufficient adsorption of 4-VG onto the SPME fiber (e.g., 15-30 minutes).

    • Desorption Temperature and Time: Typically 250°C for 1-5 minutes in the GC inlet.

    • GC Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

    • MS Parameters: Operate in scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation:

    • Pipette the wine sample into a headspace vial.

    • Add a known amount of internal standard.

    • Add NaCl if required.

    • Seal the vial and place it in the autosampler for incubation and extraction.

  • Validation Parameters to Establish:

    • Linearity: Prepare a series of 4-VG standards in a model wine solution covering the expected concentration range. Plot the ratio of the peak area of 4-VG to the internal standard against the concentration.

    • Accuracy: Spike a known amount of 4-VG standard into a wine sample at different concentration levels and calculate the percentage recovery.

    • Precision: Analyze replicate extractions of a spiked wine sample to determine the repeatability and intermediate precision (%RSD).

    • LOD and LOQ: Determine the lowest concentration of 4-VG that can be reliably detected and quantified in the wine matrix.

Analytical Method Validation Workflow

The validation of a new analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation.[10][11][12][13][14]

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development and Optimization start->method_development validation_protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: A typical workflow for the validation of a new analytical method.

References

A Comparative Guide to Microbial Strains for 4-Vinylguaiacol (4-VG) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different microbial strains for the production of 4-Vinylguaiacol (4-VG), a valuable aromatic compound used in the flavor, fragrance, and pharmaceutical industries. The following sections detail the performance of various wild-type and engineered microorganisms, supported by experimental data, comprehensive protocols, and a visualization of the biosynthetic pathway.

Performance Comparison of Microbial Strains

The production of 4-VG from ferulic acid has been successfully demonstrated in a variety of microorganisms, including bacteria and yeasts. Performance, measured by titer, yield, and productivity, varies significantly across different species and with the use of metabolic engineering and process optimization strategies. Below is a summary of key performance data for several notable strains.

Microbial StrainTypeSubstrateTiter (g/L)Molar Yield (%)Productivity (g/L/h)Key Cultivation Conditions
Bacillus pumilus S-1Wild-TypeFerulic Acid0.7293.10.24Biotransformation at 30°C in a medium containing glucose, yeast extract, peptone, and NaCl.[1]
Bacillus cereus SAS-3006Wild-TypeFerulic Acid0.0794Not ReportedNot ReportedGrown on 2.5 mM ferulic acid as the sole carbon source for 5 days.[2]
Streptomyces setonii ATCC 39116Wild-TypeFerulic Acid0.885~100 (mol/mol)0.0704Microaerobic conditions with a culture medium containing glucose, yeast extract, and malt (B15192052) extract.[2]
Recombinant E. coli (B. pumilus PAD)EngineeredFerulic Acid21.395Not ReportedOctane-aqueous two-phase system.[3][4]
Recombinant E. coli (B. atrophaeus PAD)EngineeredFerulic Acid237.398.918.3Aqueous-organic (1-octanol) biphasic system with whole-cell catalysis in a 2 L bioreactor.[3][4]

Metabolic Pathway for 4-VG Production

The primary biosynthetic route for 4-VG in the microorganisms discussed is the non-oxidative decarboxylation of ferulic acid. This single enzymatic step is catalyzed by the enzyme phenolic acid decarboxylase (PAD), also known as ferulic acid decarboxylase (FDC).

G Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Phenolic Acid Decarboxylase (PAD) Further Metabolism Further Metabolism This compound->Further Metabolism [Some Strains]

Caption: General metabolic pathway of this compound production from ferulic acid.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these processes.

Culture and Biotransformation using Bacillus pumilus S-1
  • Inoculum Preparation: Bacillus pumilus S-1 is first incubated in a seed medium containing 10 g/L glucose, 5 g/L yeast extract, 10 g/L peptone, and 10 g/L NaCl (pH 7.2). The culture is incubated at 30°C with shaking at 200 rpm.[1]

  • Biotransformation Medium: A mid-logarithmic phase preculture is inoculated (6% v/v) into the biotransformation medium, which consists of 20 g/L glucose, 5 g/L yeast extract, 10 g/L peptone, and 10 g/L NaCl (pH 7.2).[1]

  • Fermentation Conditions: The culture is incubated for 12 hours at 30°C and 200 rpm.[1]

  • Substrate Addition: Ferulic acid, dissolved in 1 M NaOH and pH adjusted to 8.5, is added to the mature culture to initiate the biotransformation.[1]

  • Process Monitoring: Samples are taken at regular intervals to measure the concentrations of ferulic acid and 4-VG.[1]

Whole-Cell Catalysis with Recombinant E. coli (B. atrophaeus PAD)
  • Strain and Plasmid: The phenolic acid decarboxylase (PAD) gene from Bacillus atrophaeus is cloned into an expression vector and transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Cultivation and Induction: The recombinant E. coli is cultivated in a rich medium (e.g., LB broth) at 37°C. Gene expression is induced by the addition of an appropriate inducer, such as IPTG, when the culture reaches a specific optical density.

  • Cell Harvesting and Preparation: Cells are harvested by centrifugation, washed, and can be used as whole-cell biocatalysts.

  • Biphasic Bioreactor System: The bioproduction of 4-VG is carried out in a 5 L bioreactor. An aqueous-organic biphasic system is established, for instance, with 1 L of aqueous phase (e.g., 200 mM, pH 6.5 Na₂HPO₄-citric acid buffer) and 1 L of an organic solvent like 1-octanol.[3]

  • Reaction Conditions: The aqueous phase initially contains the ferulic acid substrate and the whole-cell biocatalyst. The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.[3] The 4-VG produced is extracted into the organic phase, which minimizes product toxicity to the cells.

Quantification of this compound by HPLC
  • Sample Preparation: Fermentation broth samples are centrifuged to remove microbial cells. The supernatant is then filtered through a 0.22 or 0.45 µm filter before analysis.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is used.[1]

  • Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase is a mixture of methanol (B129727) and water (e.g., 90:10, v/v) or methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v).[1][5][6]

  • Detection: 4-VG is typically detected by monitoring the absorbance at a specific wavelength, commonly 254 nm or 260 nm.[1][5][6][7]

  • Quantification: The concentration of 4-VG is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a 4-VG standard.[8]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the microbial production and analysis of this compound.

G cluster_0 Upstream Processing cluster_1 Fermentation / Biotransformation cluster_2 Downstream Processing & Analysis Strain Selection Strain Selection Media Preparation Media Preparation Strain Selection->Media Preparation Inoculum Development Inoculum Development Media Preparation->Inoculum Development Fermentation Fermentation Substrate Addition (Ferulic Acid) Substrate Addition (Ferulic Acid) Fermentation->Substrate Addition (Ferulic Acid) Process Monitoring Process Monitoring Substrate Addition (Ferulic Acid)->Process Monitoring Sampling Sampling Centrifugation Centrifugation Sampling->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

References

A Comparative Guide to 4-Vinylguaiacol and 4-Vinylphenol as Off-Flavors in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development with an interest in oenology and sensory science, understanding the nuances of wine off-flavors is critical. Among the myriad of compounds that can impact wine quality, 4-vinylguaiacol (4-VG) and 4-vinylphenol (B1222589) (4-VP) are significant volatile phenols. While structurally similar, their origins, sensory impacts, and typical concentrations in wine differ, providing distinct challenges and indicators for winemakers. This guide offers an objective comparison of these two compounds, supported by experimental data and detailed methodologies.

Introduction to Volatile Phenols in Wine

Volatile phenols in wine are a class of aromatic compounds that can be both desired and detrimental to the final product's sensory profile. While some phenols contribute to the complexity and pleasing aroma of wine, 4-VG and 4-VP are primarily considered spoilage compounds, especially at high concentrations. Their presence is often an indicator of microbial activity beyond the primary alcoholic fermentation by Saccharomyces cerevisiae. In white wines, they are generally considered off-aromas, while in red wines, they can act as precursors to even more potent spoilage compounds, 4-ethylguaiacol (4-EG) and 4-ethylphenol (B45693) (4-EP), which are characteristic of Brettanomyces contamination.[1]

Formation Pathways

The formation of 4-VG and 4-VP in wine is a well-established biochemical process originating from hydroxycinnamic acids naturally present in grapes.

  • This compound (4-VG): This compound is formed from the enzymatic decarboxylation of ferulic acid .

  • 4-Vinylphenol (4-VP): This compound is formed from the enzymatic decarboxylation of p-coumaric acid .

The primary enzyme responsible for this conversion is cinnamate (B1238496) decarboxylase. While some strains of Saccharomyces cerevisiae can produce 4-VG and 4-VP, the yeast genus Brettanomyces (also known as Dekkera) is most notoriously associated with their production at levels that cause spoilage.[1] A key distinction is that Brettanomyces also possesses the enzyme vinylphenol reductase, which can further reduce 4-VG and 4-VP to 4-EG and 4-EP, respectively.

cluster_precursors Hydroxycinnamic Acid Precursors (from Grapes) cluster_enzymes Microbial Enzymes cluster_vinylphenols Vinylphenols (Off-Flavors) cluster_ethylphenols Ethylphenols (Spoilage Markers) Ferulic Acid Ferulic Acid This compound (4-VG) This compound (4-VG) Ferulic Acid->this compound (4-VG) Cinnamate Decarboxylase p-Coumaric Acid p-Coumaric Acid 4-Vinylphenol (4-VP) 4-Vinylphenol (4-VP) p-Coumaric Acid->4-Vinylphenol (4-VP) Cinnamate Decarboxylase Cinnamate Decarboxylase Cinnamate Decarboxylase Vinylphenol Reductase (in Brettanomyces) Vinylphenol Reductase (in Brettanomyces) 4-Ethylguaiacol (4-EG) 4-Ethylguaiacol (4-EG) This compound (4-VG)->4-Ethylguaiacol (4-EG) Vinylphenol Reductase 4-Ethylphenol (4-EP) 4-Ethylphenol (4-EP) 4-Vinylphenol (4-VP)->4-Ethylphenol (4-EP) Vinylphenol Reductase

Formation pathway of 4-VG and 4-VP.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and 4-vinylphenol in wine.

Table 1: Physicochemical and Sensory Properties

PropertyThis compound (4-VG)4-Vinylphenol (4-VP)
Precursor Ferulic Acidp-Coumaric Acid
Molar Mass 150.17 g/mol 120.15 g/mol
Sensory Descriptors Clove, spicy, smoky, medicinalMedicinal, pharmaceutical, "Band-Aid", smoky
Sensory Threshold in Red Wine ~380 µg/L[2]~770 µg/L[3]
Sensory Threshold in White Wine ~440 µg/L[4]-

Note: Sensory thresholds can vary significantly depending on the wine matrix and the sensitivity of the taster.

Table 2: Typical Concentrations

ParameterThis compound (4-VG)4-Vinylphenol (4-VP)
Concentration in Unspoiled Wine Generally < 100 µg/LGenerally < 200 µg/L
Concentration in Spoiled Wine Can exceed 1,000 µg/LCan exceed 1,500 µg/L
Precursor Concentration in Grapes (Ferulic Acid) 0.7 - 6.5 mg/L (as fertaric acid)-
Precursor Concentration in Grapes (p-Coumaric Acid) -2.3 - 27.1 mg/L (as coutaric acid)

Experimental Protocols

The analysis of 4-VG and 4-VP in wine is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique such as headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: Analysis of 4-VG and 4-VP in Wine by HS-SPME-GC-MS

1. Sample Preparation:

  • Pipette 10 mL of wine into a 20 mL headspace vial.

  • Add 3.5 g of sodium chloride (NaCl) to the vial to increase the volatility of the target analytes.

  • Add an appropriate internal standard, such as deuterated 4-ethylphenol, to a final concentration of 100 µg/L.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.

  • Equilibrate the sample at 60°C for 10 minutes with agitation.

  • Expose an 85 µm polyacrylate SPME fiber to the headspace of the vial for 50 minutes at 60°C with continued agitation.

3. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 1 minute.

      • Ramp at 3°C/min to 125°C.

      • Ramp at 5°C/min to 220°C and hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions:

      • This compound: m/z 150 (quantifier), 135 (qualifier)

      • 4-Vinylphenol: m/z 120 (quantifier), 91 (qualifier)

      • Internal Standard (d5-4-ethylphenol): m/z 113 (quantifier)

4. Quantification:

  • Construct a calibration curve using standard solutions of 4-VG and 4-VP in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid to pH 3.5).

  • Calculate the concentration of the analytes in the wine samples by relating their peak areas to the peak area of the internal standard and comparing with the calibration curve.

cluster_workflow Experimental Workflow Sample_Preparation 1. Sample Preparation - 10 mL wine - 3.5 g NaCl - Internal Standard HS-SPME 2. HS-SPME - Equilibrate at 60°C - Expose Polyacrylate fiber Sample_Preparation->HS-SPME GC_Injection 3. GC Injection - Thermal Desorption at 250°C HS-SPME->GC_Injection GC_Separation 4. GC Separation - Capillary Column - Temperature Program GC_Injection->GC_Separation MS_Detection 5. MS Detection - Electron Impact Ionization - Selected Ion Monitoring GC_Separation->MS_Detection Data_Analysis 6. Data Analysis - Peak Integration - Quantification MS_Detection->Data_Analysis

HS-SPME-GC-MS experimental workflow.

Conclusion

References

A Comparative Analysis of Thermal and Enzymatic Decarboxylation of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conversion of ferulic acid to 4-vinylguaiacol (4-VG), a valuable platform chemical and flavoring agent, is a critical process. This guide provides a comprehensive comparison of thermal and enzymatic decarboxylation methods, supported by experimental data, to inform the selection of the most suitable approach for specific research and development needs.

The decarboxylation of ferulic acid, a ubiquitous phenolic compound found in plant cell walls, yields this compound, a molecule with significant applications in the food, fragrance, and pharmaceutical industries. Two primary methods are employed for this conversion: thermal decarboxylation and enzymatic decarboxylation. This guide delves into a comparative study of these two approaches, evaluating their performance based on yield, specificity, reaction conditions, and byproduct formation.

Quantitative Comparison of Decarboxylation Methods

The selection of a decarboxylation method is often dictated by the desired yield, purity of the final product, and process scalability. The following table summarizes the key quantitative parameters for both thermal and enzymatic decarboxylation of ferulic acid.

ParameterThermal DecarboxylationEnzymatic Decarboxylation
Typical Yield 30-40 wt%[1][2]Up to 99.5%[3]
Reaction Temperature High (e.g., 300°C / 573 K)[1][2]Mild (30-50°C)
Reaction Time Seconds to minutes at high temperatures[2]Hours (e.g., 5-13 hours for high conversion)
Optimal pH Not applicable (typically performed neat or in organic solvent)5.5 - 6.0
Key Byproducts Oligomers of this compound, ethylbenzene, other decomposition products[1]Minimal to none, highly specific
Catalyst None or metal catalystsPhenolic Acid Decarboxylase (PAD)

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing experimental outcomes. Below are representative protocols for both thermal and enzymatic decarboxylation of ferulic acid.

Thermal Decarboxylation Protocol

Thermal decarboxylation of ferulic acid is typically carried out at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent.

Materials:

  • Ferulic acid

  • High-temperature reactor or pyrolysis setup

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A known quantity of ferulic acid is placed in a reaction vessel.

  • The vessel is heated to the desired temperature (e.g., 300°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]

  • The reaction is allowed to proceed for a specific duration (e.g., several minutes).

  • The reaction mixture is then cooled, and the products are extracted using a suitable organic solvent.

  • The extracted products are analyzed by GC-MS to identify and quantify this compound and any byproducts.[1]

Enzymatic Decarboxylation Protocol

Enzymatic decarboxylation utilizes phenolic acid decarboxylase (PAD) to catalyze the specific conversion of ferulic acid to this compound under mild conditions.

Materials:

  • Ferulic acid

  • Purified phenolic acid decarboxylase (PAD) or whole-cell biocatalyst

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 6.0)

  • Incubator shaker

  • High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • A solution of ferulic acid is prepared in the appropriate buffer.

  • The purified enzyme or whole-cell biocatalyst is added to the ferulic acid solution.[3]

  • The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of ferulic acid and this compound by HPLC.[3]

  • Once the reaction is complete, the product can be extracted from the reaction mixture.

Visualizing the Processes

To better illustrate the workflows and chemical transformations involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_thermal Thermal Decarboxylation Workflow cluster_enzymatic Enzymatic Decarboxylation Workflow T_Start Start with Ferulic Acid T_Heating High-Temperature Heating (e.g., 300°C) T_Start->T_Heating T_Reaction Decarboxylation & Byproduct Formation T_Heating->T_Reaction T_Extraction Solvent Extraction T_Reaction->T_Extraction T_Analysis GC-MS Analysis T_Extraction->T_Analysis T_Product This compound & Byproducts T_Analysis->T_Product E_Start Start with Ferulic Acid in Buffer E_Enzyme Add Phenolic Acid Decarboxylase (PAD) E_Start->E_Enzyme E_Incubation Incubation at Mild Temperature (e.g., 37°C) E_Enzyme->E_Incubation E_Monitoring HPLC Monitoring E_Incubation->E_Monitoring E_Extraction Product Extraction E_Monitoring->E_Extraction E_Product High-Purity this compound E_Extraction->E_Product chemical_reaction cluster_main Decarboxylation of Ferulic Acid to this compound Ferulic_Acid Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Four_VG This compound Ferulic_Acid->Four_VG Decarboxylation CO2 + CO2

References

Detecting Traces: A Comparative Guide to the Validation of SPME-GC-MS for 4-Vinylguaiacol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace-level compounds are paramount. This guide provides an objective comparison of the performance of Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for the trace-level detection of 4-Vinylguaiacol (4-VG), a compound often associated with specific aromas and potential off-flavors in various products.

This document outlines the validation parameters of the SPME-GC-MS method and contrasts it with alternative analytical techniques, supported by experimental data from various studies. Detailed methodologies are provided to ensure reproducibility, and workflows are visualized for enhanced clarity.

Performance Comparison: SPME-GC-MS vs. Alternative Methods

The determination of this compound at trace levels can be approached through various analytical techniques. While SPME-GC-MS is a powerful and widely used method, other techniques offer different advantages in terms of sensitivity, sample preparation complexity, and cost.

MethodPrincipleSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HS-SPME-GC-MS/MS Headspace solid-phase microextraction with gas chromatography-tandem mass spectrometryBeerLODs were lower than previously reported methods for volatile phenols.[1]High sensitivity and selectivity, solventless extraction, automation-friendly.[1][2][3]Potential for fiber degradation, matrix effects can influence extraction efficiency.
GC-ECD Gas chromatography with electron-capture detectionBeer25-50 µg/L (as heptafluorobutyrate derivative).[4]High sensitivity for electrophilic compounds.Requires derivatization, less specific than MS.[4]
SBSE-GC-MS Stir bar sorptive extraction with gas chromatography-mass spectrometryWineNot ideal for this compound, but effective for other volatile phenols.[5]Higher sample capacity and potentially higher sensitivity for certain compounds compared to SPME.[5]Longer extraction times, potential for carryover.

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are crucial for the validation of any analytical method. Below are the methodologies for the SPME-GC-MS method for 4-VG analysis, compiled from optimized procedures in scientific literature.

Optimized HS-SPME-GC-MS/MS Method for this compound in Beer

This protocol is based on a method developed for the simultaneous determination of four volatile phenols in beer.[1]

1. Sample Preparation:

  • 6 mL of beer is placed in a 20 mL headspace vial.

  • The presence of CO2 in the sample was examined and found to have an effect on the extraction of analytes.[1]

  • Salt addition was also evaluated as a parameter influencing extraction efficiency.[1]

2. Headspace Solid Phase Microextraction (HS-SPME):

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1] This fiber is recommended for trace-level volatiles analysis.

  • Extraction Temperature: 80°C.[1]

  • Extraction Time: 55 minutes.[1]

  • Agitation: Stirring was evaluated for its effect on extraction efficiency.[1]

3. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Injector Temperature: 230°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40°C, ramp at 3°C/min to 200°C, then ramp at 20°C/min to 250°C and hold for 2 minutes.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 250°C.

  • Acquisition Mode: Full-scan mode with a mass-to-charge ratio (m/z) range from 40 to 500.

4. Method Validation Parameters:

  • Linearity: Correlation coefficients (r) ranged from 0.993 to 0.999.[1]

  • Precision: Relative Standard Deviation (RSD) was between 6.3% and 9.7%.[1]

  • Detection Limits: The study reported that the detection limits were lower than those previously reported for volatile phenols in beers, though specific values for 4-VG were not provided.[1]

Visualizing the Workflow

To better understand the logical flow of the SPME-GC-MS validation process, the following diagrams illustrate the key stages.

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS/MS Analysis cluster_validation Method Validation Sample Beer Sample (6 mL) Vial 20 mL Headspace Vial Sample->Vial Fiber DVB/CAR/PDMS Fiber Extraction Extraction (80°C, 55 min) Fiber->Extraction GC Gas Chromatography Extraction->GC MS Mass Spectrometry GC->MS Linearity Linearity MS->Linearity Precision Precision MS->Precision LOD_LOQ LOD/LOQ MS->LOD_LOQ

Figure 1. Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Validation_Parameters cluster_performance Performance Characteristics cluster_selectivity Selectivity Validation Method Validation for 4-VG Analysis Linearity Linearity (r > 0.99) Validation->Linearity Precision Precision (RSD < 10%) Validation->Precision Accuracy Accuracy (Recovery %) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Specificity Specificity (No Interferences) Validation->Specificity

Figure 2. Key parameters for the validation of an analytical method for this compound.

References

A Comparative Guide to 4-Vinylguaiacol Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common analytical techniques for the quantification of 4-Vinylguaiacol (4-VG), a significant compound in flavor, fragrance, and biomedical research. This guide provides a summary of experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, enabling informed decisions for researchers, scientists, and drug development professionals in selecting the appropriate analytical method.

Introduction to this compound (4-VG) Quantification

This compound (4-VG) is a phenolic compound that contributes characteristic spicy and clove-like aromas to various food and beverage products, including beer, wine, and coffee.[1][2][3] Beyond its role as a flavor compound, 4-VG is also investigated for its potential biological activities. Accurate and precise quantification of 4-VG is crucial for quality control in the food and beverage industry, as well as for research and development in the pharmaceutical and biotechnology sectors. This guide compares the most common analytical methods for 4-VG quantification: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Quantitative Performance

ParameterHPLC-UV / HPLC-FLDGC-MS / GC-MS/MS
Limit of Detection (LOD) 10 ppb - 5 ppm25-50 pg/L - ≤ 1 ng/g
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Linearity (R²) Generally ≥0.99Generally ≥0.99
Precision (%RSD) < 5%< 15%
Accuracy/Recovery (%) 90 - 103%Typically within 80-120%
Throughput Moderate to HighModerate
Instrumentation Cost LowerHigher
Sample Preparation Often simple (e.g., direct injection, SPE)Can be more complex (e.g., derivatization, SPME)

Experimental Workflows

The general workflow for 4-VG quantification involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps can vary significantly between methods.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Beer, Wine, Plasma) Extraction Extraction (e.g., LLE, SPE, SPME) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, FLD, or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 1. A generalized experimental workflow for the quantification of this compound.

Logical Comparison of Analytical Methods

The choice between HPLC and GC-MS for 4-VG analysis involves a trade-off between sensitivity, cost, and complexity.

Method Comparison cluster_hplc HPLC-UV / FLD cluster_gcms GC-MS / MS HPLC HPLC HPLC_Pros Pros: - Lower Cost - High Throughput - Simpler Sample Prep HPLC->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Sensitivity (UV) - Potential for Matrix Interference HPLC->HPLC_Cons Disadvantages Decision Method Selection HPLC->Decision GCMS GC-MS GCMS_Pros Pros: - High Sensitivity - High Specificity (MS) - Structural Information GCMS->GCMS_Pros Advantages GCMS_Cons Cons: - Higher Cost - More Complex Sample Prep (e.g., Derivatization) - Lower Throughput GCMS->GCMS_Cons Disadvantages GCMS->Decision

Figure 2. A logical comparison of HPLC and GC-MS for this compound analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-VG in relatively simple matrices or at concentrations above the low parts-per-million (ppm) range.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical isocratic mobile phase could be methanol/ultrapure water/phosphoric acid (400/590/10, V/V).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Samples such as beer can often be injected directly after degassing and filtration. For more complex matrices like orange juice, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.[4]

  • Quantification: External standard calibration is commonly used. A series of 4-VG standards of known concentrations are prepared and injected to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and is ideal for trace-level quantification of 4-VG in complex matrices.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or ion trap, operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation and Derivatization: For enhanced volatility and sensitivity, 4-VG can be derivatized. A common procedure involves extraction of 4-VG from the sample into an organic solvent, followed by reaction with a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA).

  • Quantification: Isotope dilution using a labeled internal standard (e.g., this compound-d3) is the gold standard for GC-MS quantification as it corrects for matrix effects and variations in sample preparation and injection volume.[3]

Conclusion

The choice of method for this compound quantification is a balance between the required sensitivity, sample matrix complexity, available resources, and desired throughput. For routine analysis of less complex samples where high sensitivity is not paramount, HPLC-UV offers a cost-effective and high-throughput solution. For trace-level analysis in complex matrices or when high specificity is required, GC-MS, particularly with isotope dilution, is the method of choice, providing excellent sensitivity and accuracy. Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their specific application.

References

A Comparative Analysis of 4-Vinylguaiacol Content in Different Beer Styles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Vinylguaiacol (4-VG), a key phenolic compound responsible for the characteristic spicy, clove-like aroma in certain beers. For researchers and professionals in the brewing and flavor science industries, understanding the distribution and formation of 4-VG is critical for quality control and new product development. While it is a defining, desirable characteristic in styles like German Weizen and various Belgian ales, it is considered a phenolic off-flavor (POF) in most other beers, often indicating contamination.[1][2][3]

The formation of 4-VG is primarily a result of the decarboxylation of ferulic acid, a hydroxycinnamic acid found in the cell walls of barley and wheat.[1][4] This conversion can occur through two primary mechanisms: thermal decomposition during the wort boiling stage of brewing, and more significantly, through enzymatic action by specific yeast strains during fermentation.[4][5] Yeast strains possessing the necessary decarboxylase enzymes are known as POF+ (phenolic off-flavor positive).[1][6]

Quantitative Comparison of this compound Across Beer Styles

The concentration of this compound varies significantly depending on the beer style, largely dictated by the grain bill (especially the presence of wheat) and the yeast strain used for fermentation. The following table summarizes typical 4-VG concentrations found in different beer styles, highlighting the contrast between styles where it is a signature flavor and those where it is considered a flaw.

Beer StyleTypical this compound (4-VG) Concentration (mg/L)Analytical MethodNotes
German-Style Wheat Beer (Weissbier) 1.0 - 4.0 (approx.)HPLC-UVDeliberately brewed with POF+ yeast strains to produce the characteristic clove and banana profile. One study identified a concentration of 2.61 mg/L in a top-fermented wheat beer.[7]
Belgian-Style Ales (e.g., Witbier, some Trappist Ales) 0.5 - 2.0 (approx.)GC-MS, HPLCMany Belgian yeast strains are POF+, contributing spicy, phenolic complexity to the final product.[1]
Smoked Beer (Rauchbier) 0.4 - 1.5 (approx.)HPLC, GCThe phenolic character is a hallmark of this style, with 4-VG contributing to the overall flavor profile alongside smoke-derived phenols.[1][8]
Standard Ales & Lagers (North American) 0.08 - 0.15GC-ECDTypically brewed with POF- yeast. Levels are generally well below the flavor threshold (approx. 0.3 mg/L), and higher concentrations suggest wild yeast contamination.[7][9]
Wort (Post-Boil) 0.05 - 0.28HPLCThermal decarboxylation of ferulic acid during the boil produces a baseline level of 4-VG before fermentation.[6]

Biochemical Pathway and Experimental Workflow

To understand the origin and analysis of this compound, the following diagrams illustrate its biochemical formation pathway and a typical experimental workflow for its quantification.

G Biochemical Pathway of this compound Formation cluster_0 Source (Malt) cluster_1 Conversion Processes cluster_2 Product Ferulic_Acid Ferulic Acid (from grain husks) Thermal_Decarboxylation Thermal Decarboxylation (Wort Boiling) Ferulic_Acid->Thermal_Decarboxylation Enzymatic_Decarboxylation Enzymatic Decarboxylation (Fermentation) Ferulic_Acid->Enzymatic_Decarboxylation Vinylguaiacol This compound (Clove-like Aroma) Thermal_Decarboxylation->Vinylguaiacol Enzymatic_Decarboxylation->Vinylguaiacol Yeast POF+ Yeast (e.g., S. cerevisiae var. diastaticus) Yeast->Enzymatic_Decarboxylation

Caption: Biochemical pathway of this compound formation from ferulic acid.

G Experimental Workflow for 4-VG Quantification via HPLC Start Beer Sample Collection Degas Degas Sample (Sonication or Agitation) Start->Degas Filter Filter Sample (e.g., 0.45 µm Syringe Filter) Degas->Filter Inject Direct Injection (20-25 µL) Filter->Inject HPLC_System HPLC System (Isocratic Pump, Autosampler, UV Detector) Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_System->Separation Inject->HPLC_System Detection UV Detection (at 260 nm) Separation->Detection Quantification Data Analysis & Quantification (vs. Standard Curve) Detection->Quantification

Caption: Experimental workflow for 4-VG quantification in beer via HPLC.

Experimental Protocols

The quantification of this compound in beer is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocol provides a representative method.

Objective: To determine the concentration of this compound in a beer sample by isocratic HPLC with a UV detector.

1. Materials and Reagents:

  • This compound standard (e.g., 10% solution in polyethylene (B3416737) glycol)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (analytical grade)

  • Beer samples for analysis

  • Syringe filters (0.45 µm, nylon or PVDF)

2. Instrumentation:

  • HPLC system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • UV-Vis Detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator (for degassing)

  • Analytical balance and volumetric flasks

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol, ultrapure water, and phosphoric acid in a ratio of 400:590:10 (v/v/v).[3][7]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by serial dilution of the stock solution with the mobile phase. These will be used to generate a standard curve.

  • Sample Preparation:

    • Degas the beer sample by sonicating for 10-15 minutes or by vigorous shaking.

    • Filter an aliquot of the degassed beer through a 0.45 µm syringe filter directly into an HPLC vial. No further extraction is typically needed for this direct injection method.[10]

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL[11]

      • Column Temperature: Ambient (or controlled at 25°C)

      • UV Detection Wavelength: 260 nm[3][7]

    • Run the series of standard solutions to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared beer samples. The retention time for 4-VG under these conditions is approximately 25-27 minutes.[3][7]

4. Data Analysis:

  • Identify the 4-VG peak in the sample chromatograms by comparing the retention time with that of the standards.

  • Calculate the concentration of 4-VG in the beer samples by interpolating their peak areas from the linear regression of the standard curve.

References

A Comparative Analysis of the Antioxidant Activity of 4-Vinylguaiacol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of 4-Vinylguaiacol (4-VG) and its related derivatives. The information presented is supported by experimental data from various assays, offering insights into their potential applications.

This compound, a product of the decarboxylation of ferulic acid, is a significant antioxidant compound found in substances like coffee.[1][2] Its antioxidant capacity has been reported to be comparable to that of α-tocopherol.[1][2] This guide will delve into the antioxidant properties of 4-VG and its derivatives, comparing them with their precursor phenolic acids and other standard antioxidants.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant potential of this compound and its derivatives has been evaluated using various assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Antioxidant Activity in Oil-in-Water (O/W) Emulsion

Compound (at 200 ppm)AssayObservation PeriodPeroxide Value (POV) at Day 29 (meq/L)Peroxide Value (POV) at Day 50 (meq/L)
This compound Peroxide Value50 days1.92.2
Ferulic Acid Peroxide Value50 daysHigher than 4-VGHigher than 4-VG
Catechin (B1668976) Peroxide Value50 daysHigher than 4-VG and Ferulic AcidHigher than 4-VG and Ferulic Acid
Control (No Antioxidant) Peroxide Value50 daysSignificantly higher than treated samplesSignificantly higher than treated samples

Data sourced from a study on 10% O/W emulsions.[1][2]

Table 2: Radical Scavenging Activity of 4-Vinyl Derivatives

CompoundDPPH Radical ScavengingSuperoxide Anion (O₂⁻) ScavengingAlkylperoxyl Radical Scavenging (in emulsion)
4-Vinylcatechol (4-VC) Most efficientMost efficient-
This compound (4-VG) Weaker than 4-VCWeaker than 4-VCMost active among tested phenolics
4-Vinylphenol (4-VP) Weaker than corresponding phenolic acidWeaker than corresponding phenolic acidHigher than corresponding phenolic acid
4-Vinylsyringol (4-VS) Weaker than corresponding phenolic acidWeaker than corresponding phenolic acidHigher than corresponding phenolic acid

General finding: 4-vinyl derivatives showed weaker antioxidant activity in homogeneous polar media but higher activity in emulsion systems compared to their corresponding phenolic acids.[3]

Table 3: Oxidative Stability of Oils (Rancimat Test)

CompoundOil TypeConcentration (mg/100g)Induction Period (IP) Increase
This compound (4-VG) Flaxseed8050%
This compound (4-VG) Rapeseed, Olive20, 40, 805 to 25-fold higher than 4-VS
4-Vinylsyringol (4-VS) Flaxseed, Rapeseed, Olive20, 40, 80Lower than 4-VG

The study concluded that 4-VG was generally more effective than 4-VS in increasing the oxidative stability of the tested oils.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of this compound (from Ferulic Acid)

This protocol describes the decarboxylation of ferulic acid to produce this compound.

Materials:

  • Ferulic acid

  • Dimethylformamide (DMF)

  • Sodium acetate (B1210297) (catalyst)

  • Saturated NaCl solution

  • Diethyl ether

  • Screw-capped test tubes

  • Vacuum rotary evaporator

Procedure:

  • Dissolve 100 mg of ferulic acid in 2 mL of DMF.

  • Add 20 mg of sodium acetate as a catalyst to the solution in a screw-capped test tube.

  • Heat the mixture at 130°C for 1 hour.

  • After the reaction, add 20 mL of saturated NaCl solution.

  • Extract the high-purity 4-VG with diethyl ether (2 mL x 5 times).

  • Remove the solvents using a vacuum rotary evaporator to obtain the final product.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[5]

Materials:

  • DPPH solution (typically in methanol (B129727) or ethanol)

  • Test compound (4-VG or derivatives) dissolved in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.[6]

  • Prepare various concentrations of the test compound.

  • Mix a specific volume of the test compound solution with the DPPH working solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[6]

  • Measure the absorbance of the solution at 517 nm.[6]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol (B145695) or buffer solution

  • Test compound

  • Spectrophotometer

Procedure:

  • Generate the ABTS•+ stock solution by reacting the ABTS solution with potassium persulfate in the dark for 12-16 hours at room temperature.[7]

  • Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Visualizing Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

The antioxidant activity of phenolic compounds like this compound can involve the modulation of cellular signaling pathways. Furthermore, understanding the workflow of antioxidant assays is essential for proper execution.

G cluster_0 Cellular Antioxidant Response A This compound B Nrf2 Activation A->B enhances transactivation C ARE Binding B->C D Antioxidant Enzyme Expression (e.g., Paraoxonase 1) C->D induces

Caption: Nrf2 signaling pathway activation by this compound.

G cluster_1 DPPH Assay Workflow P1 Prepare DPPH Working Solution P3 Mix Test Compound with DPPH Solution P1->P3 P2 Prepare Serial Dilutions of Test Compound P2->P3 P4 Incubate in Dark (30 min) P3->P4 P5 Measure Absorbance at 517 nm P4->P5 P6 Calculate % Inhibition and IC50 Value P5->P6

Caption: General experimental workflow for the DPPH assay.

G cluster_2 Formation of 4-Vinyl Derivatives HCA1 Ferulic Acid VD1 This compound HCA1->VD1 decarboxylation HCA2 p-Coumaric Acid VD2 4-Vinylphenol HCA2->VD2 decarboxylation HCA3 Sinapic Acid VD3 4-Vinylsyringol HCA3->VD3 decarboxylation HCA4 Caffeic Acid VD4 4-Vinylcatechol HCA4->VD4 decarboxylation

Caption: Relationship between hydroxycinnamic acids and their derivatives.

Summary and Conclusion

The experimental data consistently demonstrate that this compound is a potent antioxidant. Its efficacy is particularly noteworthy in emulsion systems, where it outperforms its precursor, ferulic acid, and other common antioxidants like catechin.[1][3] This enhanced activity in lipid-based systems is attributed to its increased lipid-solubility following the removal of the carboxyl group from ferulic acid.[1]

Furthermore, 4-VG has been shown to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[8] While its derivatives, such as 4-vinylcatechol, may exhibit superior radical scavenging in certain assays, 4-VG's performance in emulsions makes it a promising candidate for applications in food preservation and potentially in therapeutic contexts where lipid peroxidation is a concern.[3] The provided protocols offer a foundation for further research into the antioxidant properties of this interesting class of compounds.

References

Comparative Guide to Kinetic Models for 4-Vinylguaiacol (4-VG) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinetic models for the formation of 4-Vinylguaiacol (4-VG), a valuable aroma compound, from ferulic acid (FA). The focus is on providing the necessary data and methodologies to understand, validate, and compare different kinetic approaches.

Introduction to this compound Formation

This compound (4-VG) is a naturally occurring phenolic compound responsible for the characteristic spicy and clove-like aroma in various foods and beverages, including beer.[1] Its primary precursor is ferulic acid (FA), a widely abundant hydroxycinnamic acid found in plant cell walls. The conversion of FA to 4-VG occurs primarily through a decarboxylation reaction, which can be achieved through thermal or enzymatic means.[2]

This guide will focus on the validation of kinetic models for the enzymatic and microbial biotransformation of ferulic acid into this compound.

Enzymatic Formation of 4-VG: Michaelis-Menten Kinetics

The enzymatic conversion of ferulic acid to this compound is catalyzed by the enzyme ferulic acid decarboxylase (FAD). The kinetics of this reaction are often described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration.

Kinetic Model: Michaelis-Menten Equation

The Michaelis-Menten equation is given by:

v = (Vmax * [S]) / (Km + [S])

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration (ferulic acid)

  • Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Comparative Kinetic Parameters of Ferulic Acid Decarboxylases

The efficiency of different FAD enzymes can be compared by their kinetic parameters. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax and kcat (turnover number) indicate a higher catalytic activity.

Enzyme SourceKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (L·s-1·mmol-1)Reference
Schizophyllum commune (ScoFAD)0.16-7504779[2]
Bacillus atrophaeus (BaPAD)2.57 ± 2.21440.61 ± 0.56--[3]

Note: "-" indicates data not available in the cited source.

Experimental Protocol for Determining Michaelis-Menten Parameters

Objective: To determine the Km and Vmax of a ferulic acid decarboxylase.

Materials:

  • Purified ferulic acid decarboxylase

  • Ferulic acid solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

  • Quenching solution (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

  • Prepare a series of ferulic acid solutions in the reaction buffer with concentrations ranging below and above the expected Km.

  • Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme to each ferulic acid solution at a constant temperature.

  • Allow the reaction to proceed for a short, defined period to measure the initial velocity.

  • Stop the reaction by adding a quenching solution.

  • Analyze the concentration of the product (4-VG) or the remaining substrate (FA) in each sample using HPLC.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

Microbial Biotransformation of Ferulic Acid to 4-VG

Whole-cell biocatalysis using various microorganisms presents an alternative to using isolated enzymes for 4-VG production. Kinetic models for microbial transformations are often more complex as they need to account for cell growth, substrate consumption for both growth and product formation, and potential product inhibition.

Kinetic Modeling of Microbial Production

For instance, a logistic equation can be used to model cell growth, and the Luedeking-Piret model can describe product formation, which relates product formation to both the growth rate and the biomass concentration.

Cell Growth (Logistic Model): dX/dt = µmax * (1 - X/Xmax) * X

Substrate Consumption: -dS/dt = (1/YX/S) * dX/dt + mS * X + (1/YP/S) * dP/dt

Product Formation (Luedeking-Piret Model): dP/dt = (α * dX/dt) + (β * X)

Where:

  • X is the biomass concentration

  • S is the substrate (ferulic acid) concentration

  • P is the product (this compound) concentration

  • µmax is the maximum specific growth rate

  • Xmax is the maximum biomass concentration

  • YX/S is the yield of biomass from the substrate

  • mS is the maintenance coefficient for the substrate

  • YP/S is the yield of product from the substrate

  • α is the growth-associated product formation constant

  • β is the non-growth-associated product formation constant

Comparison of 4-VG Production by Different Microorganisms

The efficiency of 4-VG production varies significantly among different microorganisms. The following table summarizes the performance of some reported strains.

MicroorganismInitial FA (mg/L)4-VG Produced (mg/L)Molar Yield (%)Reference
Lactobacillus farciminis5010.26-[4]
Aspergillus niger DAR2 (diploid)--4.4 times higher than vanillic acid formation[5]
Enterobacter soli1000~550-600~84-100% conversion[ ]
Brucella intermedia TG 3.48300236.8 ± 76.399.5% conversion[6]

Note: "-" indicates data not available in the cited source.

Experimental Protocol for a Microbial Biotransformation Study

Objective: To gather data for the development and validation of a kinetic model for microbial 4-VG production.

Materials:

  • Selected microbial strain

  • Growth medium (e.g., MRS broth for Lactobacillus)

  • Ferulic acid stock solution

  • Bioreactor or shake flasks

  • Spectrophotometer for biomass measurement (OD)

  • HPLC system for FA and 4-VG quantification.

Procedure:

  • Inoculate the growth medium with the microbial strain and incubate under optimal growth conditions (temperature, pH, agitation).

  • At the appropriate growth phase (e.g., exponential phase), add a known concentration of ferulic acid to the culture.

  • Take samples at regular time intervals.

  • For each sample, measure:

    • Biomass concentration (e.g., by measuring optical density at 600 nm and correlating it to dry cell weight).

    • Ferulic acid concentration using HPLC.

    • This compound concentration using HPLC.

  • Continue sampling until the substrate is depleted or product concentration reaches a plateau.

  • Use the collected time-course data to estimate the parameters of the chosen kinetic model using appropriate software.

Model Validation

The validation of a kinetic model is crucial to ensure its predictive accuracy. A common approach is to use a separate set of experimental data that was not used for model parameter estimation.

General Workflow for Kinetic Model Validation

G A Experimental Data Collection B Data Splitting (Training and Validation Sets) A->B D Model Parameter Estimation (using Training Set) B->D F Comparison of Model Prediction and Experimental Validation Data B->F C Kinetic Model Formulation C->D E Model Simulation (using Validation Set Inputs) D->E E->F G Statistical Analysis (e.g., R², RMSE) F->G H Model Acceptance/Refinement G->H

Caption: Workflow for the validation of a kinetic model.

Statistical Metrics for Model Validation

The goodness of fit between the model predictions and the experimental data can be assessed using statistical metrics such as:

  • Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit.

  • Root Mean Square Error (RMSE): Measures the standard deviation of the residuals (prediction errors). A smaller RMSE indicates a better fit.

Signaling Pathways and Experimental Workflows

Biochemical Pathway of 4-VG Formation

G FA Ferulic Acid FAD Ferulic Acid Decarboxylase (FAD) FA->FAD VG This compound FAD->VG Decarboxylation

Caption: Enzymatic conversion of Ferulic Acid to this compound.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling A1 Prepare Substrate Solutions (Varying [Ferulic Acid]) B1 Initiate Reaction at Controlled Temperature & pH A1->B1 A2 Prepare Enzyme/Microbial Culture A2->B1 B2 Collect Samples at Time Intervals B1->B2 B3 Quench Reaction B2->B3 C1 HPLC Analysis for [Substrate] and [Product] B3->C1 C2 Data Processing C1->C2 D1 Fit Data to Kinetic Model C2->D1 D2 Determine Kinetic Parameters D1->D2 D3 Model Validation D2->D3

Caption: Experimental workflow for kinetic model development.

Conclusion

The validation of a kinetic model for this compound formation is essential for process optimization, control, and scale-up. While the Michaelis-Menten model provides a good foundation for describing the kinetics of isolated ferulic acid decarboxylases, more complex models are required for whole-cell biotransformations. This guide provides a framework for comparing different kinetic approaches and outlines the necessary experimental protocols for data acquisition and model validation. Future research should focus on the development and validation of comprehensive kinetic models that incorporate factors such as substrate and product inhibition, as well as the influence of process parameters on microbial growth and product formation.

References

A Comparative Genomic Guide to 4-Vinylguaiacol Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Vinylguaiacol (4-VG), a volatile phenolic compound, is a significant contributor to the aroma and flavor profiles of various foods and beverages, including beer, wine, and smoked products. Its characteristic smoky and spicy notes are the result of the microbial decarboxylation of ferulic acid, a common constituent of plant cell walls. Understanding the genomic underpinnings of 4-VG production is crucial for harnessing and controlling its formation in industrial applications, from enhancing desirable flavors in fermented products to its potential use as a natural flavoring agent. This guide provides a comparative analysis of key microorganisms known to produce 4-VG, with a focus on their genomic features, the enzymes involved, and the methodologies used for their characterization.

Comparative Performance of 4-VG Producing Microorganisms

The ability to produce 4-VG is distributed across various genera of bacteria and yeast. The primary enzyme responsible for this biotransformation is phenolic acid decarboxylase (PAD) or ferulic acid decarboxylase (FDC), which catalyzes the non-oxidative decarboxylation of ferulic acid to 4-VG.[1][2] The efficiency and specificity of this process vary significantly among different microorganisms, largely due to differences in their genetic makeup and enzyme characteristics.

Below is a summary of quantitative data for key enzymes from various 4-VG producing microorganisms, highlighting their kinetic properties and optimal operating conditions.

EnzymeSource OrganismHost for ExpressionSubstrate(s)KM (mmol L-1)kcat KM-1 (L s-1 mmol-1)Optimal T (°C)Optimal pHReference
ScoFADSchizophyllum communeKomagataella phaffiiFerulic acid0.164,779355.5[1]
IfaPADCordyceps farinosaEscherichia colip-Coumaric acid, Ferulic acid, Caffeic acidNDNDNDND[1]
BaPADBacillus atrophaeusEscherichia coliFerulic acidNDND506.0[3][4]
AlPADAspergillus luchuensisNDFerulic acidNDNDNDND[5]
LbPADLactobacillus brevisEscherichia colip-Coumaric acid, Caffeic acid, Ferulic acid0.98, 0.96, 0.78ND226.0[5]
FDC1Saccharomyces cerevisiaeNativeFerulic acid, p-Coumaric acidNDNDNDND[6]
BaPADBacillus amyloliquefaciensBamboo CellsHydroxycinnamic acidsNDNDNDND[7]

ND: Not Determined

Biosynthetic Pathway and Comparative Genomic Workflow

The bioconversion of ferulic acid to this compound is a single-step enzymatic reaction. The general pathway is conserved across different producing organisms, although the specific enzymes and their genetic regulation can differ.

4-VG_Biosynthesis Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Decarboxylation Enzyme Phenolic Acid Decarboxylase (PAD) / Ferulic Acid Decarboxylase (FDC) Enzyme->Ferulic Acid

Caption: Biosynthesis of this compound from Ferulic Acid.

A comparative genomics approach is essential for identifying and characterizing novel 4-VG producing microorganisms and their corresponding enzymes. The workflow below outlines the key steps involved in such an analysis.

Comparative_Genomics_Workflow cluster_0 Data Acquisition & Processing cluster_1 Gene Identification & Analysis cluster_2 Functional Characterization Isolate_Microorganism Isolate Potential 4-VG Producer Genome_Sequencing Whole Genome Sequencing (e.g., Illumina, PacBio) Isolate_Microorganism->Genome_Sequencing Metabolite_Analysis Quantification of 4-VG Production Isolate_Microorganism->Metabolite_Analysis Genome_Assembly De novo Assembly & Annotation Genome_Sequencing->Genome_Assembly Homology_Search Homology Search for PAD/FDC Genes (e.g., BLAST) Genome_Assembly->Homology_Search Sequence_Alignment Multiple Sequence Alignment Homology_Search->Sequence_Alignment Gene_Cloning Cloning & Heterologous Expression of PAD/FDC Gene Homology_Search->Gene_Cloning Phylogenetic_Analysis Phylogenetic Tree Construction Sequence_Alignment->Phylogenetic_Analysis Motif_Analysis Conserved Domain & Motif Analysis Sequence_Alignment->Motif_Analysis Enzyme_Purification Protein Purification (e.g., Chromatography) Gene_Cloning->Enzyme_Purification Enzyme_Assay Enzyme Activity & Kinetics Assay (e.g., HPLC) Enzyme_Purification->Enzyme_Assay Enzyme_Assay->Metabolite_Analysis

Caption: Comparative Genomics Workflow for 4-VG Producers.

Key Experimental Protocols

1. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of phenolic compounds in fermentation media.[1]

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • If necessary, dilute the sample with the mobile phase to bring the 4-VG concentration within the calibration range.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 1 mL L-1 formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is around 1.0 - 1.5 mL min-1.

    • Detection: UV detector set at a wavelength of approximately 263 nm for 4-VG.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of 4-VG of known concentrations in the mobile phase.

    • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the 4-VG concentration by interpolating the peak area on the calibration curve.

2. Heterologous Expression and Purification of Phenolic Acid Decarboxylase (PAD)

This protocol outlines the general steps for producing and purifying a PAD enzyme for in vitro characterization.

  • Gene Cloning:

    • Amplify the PAD gene from the genomic DNA of the target microorganism using PCR with specific primers.

    • Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli) containing a purification tag (e.g., His-tag).

    • Transform the recombinant plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Protein Expression:

    • Grow the transformed host cells in a suitable culture medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression by adding an inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 16-25°C) for several hours.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Elute the purified protein and verify its purity and size using SDS-PAGE.

Genomic Insights and Future Directions

Comparative genomic analyses have revealed significant diversity in the PAD/FDC enzymes across different microbial species. For instance, bacterial PADs are often cofactor-independent, which makes them attractive candidates for industrial applications as they do not require the addition of expensive cofactors.[1] In contrast, the well-characterized FDC1 from Saccharomyces cerevisiae is dependent on a prenylated-FMN cofactor.[1][8]

The genetic context of PAD/FDC genes can also provide clues about their regulation and physiological role. For example, in some bacteria, these genes are found in operons with genes involved in the transport and metabolism of phenolic compounds.

Future research in this area should focus on:

  • Genome mining of diverse microbial environments to discover novel PAD/FDC enzymes with improved properties such as higher catalytic efficiency, broader substrate specificity, or enhanced stability under industrial conditions.

  • Protein engineering of existing enzymes to tailor their characteristics for specific applications.

  • Metabolic engineering of microbial hosts to optimize the production of 4-VG from renewable feedstocks.

By leveraging the power of comparative genomics and synthetic biology, the scientific community can unlock the full potential of microorganisms for the sustainable production of valuable aroma compounds like this compound.

References

evaluating the performance of different HPLC columns for 4-Vinylguaiacol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of 4-Vinylguaiacol (4-VG), a key flavor compound and potential off-flavor in various products, is of paramount importance. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor that significantly influences the quality of separation. This guide provides an objective comparison of the performance of different HPLC columns for the analysis of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of HPLC Columns

The selection of the stationary phase is a crucial step in developing a robust HPLC method for this compound. While the C18 column is a workhorse in reversed-phase chromatography, columns with alternative selectivities, such as the Phenyl-Hexyl, can offer significant advantages for aromatic compounds like 4-VG.

Performance MetricC18 ColumnPhenyl-Hexyl Column (Estimated)
Retention Time (min) ~25[1]~20
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactions[2][3][4]
Selectivity for Aromatic Compounds GoodExcellent[2][3][5]
Peak Tailing (Asymmetry Factor) Low (typically < 1.2)Potentially lower due to reduced silanol (B1196071) interactions
Resolution (from similar compounds) GoodPotentially enhanced for aromatic isomers[6][7]
Theoretical Plates HighHigh

C18 Columns: These columns, packed with octadecylsilane-modified silica, are the most common choice for reversed-phase HPLC. They separate compounds primarily based on their hydrophobicity. For this compound, a moderately non-polar molecule, C18 columns provide good retention and separation from other non-polar and some polar compounds.

Phenyl-Hexyl Columns: These columns have a stationary phase consisting of a phenyl ring attached to a six-carbon alkyl chain. This unique chemistry offers a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2][3][4] This alternative selectivity can be particularly advantageous for separating aromatic compounds like this compound from complex matrices or from structurally similar aromatic compounds.[5][6] The π-π interactions can lead to different elution orders and improved resolution compared to a standard C18 column.[6]

Experimental Protocols

Below are detailed experimental methodologies for the separation of this compound on a C18 column, which can serve as a foundation for method development and comparison.

Method 1: Isocratic Separation on a C18 Column

This method is suitable for the routine analysis of this compound and 4-Vinylphenol.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

  • Mobile Phase: Methanol/Ultrapure Water/Phosphoric Acid (400:590:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Room temperature

  • Detection: UV at 260 nm[1]

  • Injection Volume: 20 µL

Method 2: Gradient Separation on a C18 Column

This method is useful for analyzing this compound along with its precursor, ferulic acid, and other hydroxycinnamic acids in complex samples like orange juice.[8]

  • Column: Bondesil C18-RP, 5-μm particle size, 4.6-mm i.d. × 25-cm

  • Mobile Phase:

    • Solvent A: Water with 2% acetic acid

    • Solvent B: Tetrahydrofuran (THF)

    • Solvent C: Acetonitrile

  • Gradient Program:

    • Initial: 12% B, 5% C, 83% A (isocratic for 22 min)

    • Linear gradient to 35% B, 65% A over 6 min

    • Hold at 35% B for 12 min

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence (Excitation: 259 nm, Emission: 341 nm) or UV

Logical Workflow for HPLC Column Selection

The selection of an appropriate HPLC column for this compound separation is a systematic process. The following diagram illustrates the logical workflow to guide researchers in making an informed decision.

HPLC_Column_Selection_Workflow Workflow for HPLC Column Selection for this compound Separation cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation and Application A Define Analytical Goal: - Quantitation - Purity assessment - Separation from specific interferences B Characterize Sample Matrix: - Simple (e.g., standards) - Complex (e.g., food, beverage) A->B C Review Literature for Existing Methods B->C D Initial Column Choice: C18 Column (General Purpose) C->D E Alternative Selectivity: Phenyl-Hexyl Column (for aromatic selectivity) C->E F Perform Initial Screening Runs D->F E->F G Evaluate Performance: - Retention Time - Resolution - Peak Shape (Tailing) F->G H Optimize Mobile Phase: - Organic solvent ratio - pH - Additives G->H Sub-optimal performance I Fine-tune other parameters: - Flow rate - Temperature H->I J Method Validation: - Linearity - Accuracy - Precision I->J K Apply to Routine Analysis J->K

References

Safety Operating Guide

Proper Disposal of 4-Vinylguaiacol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Vinylguaiacol is a critical aspect of laboratory safety and environmental responsibility. As a compound classified with hazards including skin and eye irritation, and potential respiratory effects, it necessitates management as regulated chemical waste.[1][2][3] Adherence to established disposal protocols is essential to minimize health risks and ensure compliance with local, regional, and national environmental regulations. This guide provides a comprehensive operational plan for the proper disposal of this compound and associated contaminated materials within a research and development setting.

Immediate Safety and Handling Protocols

Before handling this compound or its waste, it is imperative to implement appropriate engineering controls and utilize personal protective equipment (PPE) to prevent exposure.

  • Engineering Controls : All work involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2] Safety showers and eyewash stations should be readily accessible.

  • Personal Protective Equipment (PPE) : The following PPE must be worn when handling this compound:

    • Eye Protection : Safety glasses or goggles are required.[1]

    • Hand Protection : Chemical-resistant protective gloves are mandatory.[1][4]

    • Skin and Body Protection : A lab coat or other suitable protective clothing should be worn.[1][4]

    • Respiratory Protection : If ventilation is insufficient, appropriate respiratory equipment should be used.[1][4]

Hazard Classification Summary

Proper disposal procedures are dictated by the inherent hazards of the chemical. The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Chronic)Category 3Harmful to aquatic life with long lasting effects[2]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Segregation prevents dangerous reactions and facilitates proper disposal.[5]

2. Containerization:

  • Use a chemically compatible, leak-proof container for collecting this compound waste. The original container can be used if it is in good condition.[6]

  • Ensure the container is properly sealed to prevent spills or the release of vapors.[7] Keep the container closed at all times except when adding waste.[6]

  • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name, "this compound" or "2-Methoxy-4-vinylphenol," and list all other constituents of the waste.[6] Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration or volume of the chemical waste.

  • Affix the appropriate hazard symbols (e.g., corrosive, irritant) to the container.[3]

4. On-site Storage:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area that is under the control of laboratory personnel.[6]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials, heat, and sources of ignition.[7]

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[6]

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill.[8]

  • For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the chemical.[2][8]

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[4][8]

  • Clean the spill area thoroughly.[8]

  • All materials used for cleanup must be disposed of as hazardous waste.[4]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[5][8] Disposal must be carried out at an approved waste disposal facility in accordance with all applicable regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated (Unused chemical, solutions, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible & Sealed Container B->C Routine Procedure G Spill Occurs B->G Accidental Event D Label Container Clearly: 'Hazardous Waste' + Chemical Name + Hazard Symbols C->D E Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated, Secondary Containment) D->E F Schedule Pickup with Licensed Waste Contractor E->F J Final Disposal at an Approved Facility F->J H Contain Spill with Inert Absorbent Material G->H I Collect Contaminated Material into Hazardous Waste Container H->I I->D

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Vinylguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal protocols for 4-Vinylguaiacol (also known as 2-methoxy-4-vinylphenol), tailored for research scientists and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns, eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to mitigate these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Recommended Equipment Purpose Citations
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a higher risk of splashing.To protect against splashes and direct contact with the eyes.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).To prevent skin contact and potential burns or irritation.[1][2][3]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant coveralls.To prevent skin contact and protect from potential splashes.[1][2][3]
Respiratory Protection A full-face respirator or a suitable respirator should be used in areas with inadequate ventilation or if exposure limits are exceeded.To prevent inhalation of vapors, mists, or aerosols.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.

G Figure 1: Safe Handling Workflow for this compound A 1. Preparation & Inspection B 2. Donning PPE A->B C 3. Handling & Use in Ventilated Area B->C D 4. Post-Handling Decontamination C->D G 7. Waste Disposal C->G E 5. Doffing PPE D->E D->G F 6. Secure Storage E->F

Caption: Figure 1: Safe Handling Workflow for this compound.

Preparation and Inspection
  • Ensure that an emergency eyewash station and safety shower are readily accessible and functional.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Inspect the container of this compound for any signs of damage or leaks before handling.[3]

  • Remove all sources of ignition from the handling area.[1]

Handling and Use
  • Wear all the requisite personal protective equipment as detailed in Table 1.[1][2]

  • Avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke in the designated handling area.[2][3]

After Handling
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Contaminated clothing should be washed before reuse.[1][2]

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep it stored away from incompatible materials and foodstuff containers.[1][5]

  • The storage area should be locked up.[1]

Emergency and Disposal Plans

First-Aid Measures
Exposure Route First-Aid Procedure Citations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or burns occur, get medical advice.[1][2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Accidental Release Measures
  • Small Spills: Wipe up with absorbent material (e.g., cloth, fleece, sand, or earth) and place in a suitable, closed container for disposal.[4][6]

  • Large Spills: Evacuate personnel to a safe area.[1] Stop the flow of material if it is safe to do so.[6] Dike the spilled material and prevent it from entering drains.[4][6] Use spark-proof tools and explosion-proof equipment for cleanup.[1]

Disposal Plan
  • Disposal of this compound and its containers must be done through an appropriate treatment and disposal facility in accordance with all applicable local, regional, and national laws and regulations.[1][6]

  • Any materials that have come into contact with this compound, including contaminated PPE and absorbent materials, should be treated as hazardous waste and disposed of accordingly.[3]

Experimental Protocol Example: Radical Homopolymerization of this compound Derivatives

This section provides a detailed methodology for a representative laboratory experiment involving a derivative of this compound, as described in scientific literature.[7]

G Figure 2: Experimental Workflow for Radical Homopolymerization cluster_prep Preparation cluster_reaction Reaction A Combine 4-vinyl guaiacol (B22219) derivative, internal standard, and toluene (B28343) in a double-necked flask. B Seal the flask with a septum. A->B C Purge the reaction mixture with N2 bubbling for 30 minutes. B->C D Place the flask in an oil bath at 70 °C with magnetic stirring. C->D E Prepare AIBN initiator solution in toluene and purge with N2. D->E F Add the AIBN solution to the reaction mixture to start polymerization. E->F

Caption: Figure 2: Experimental Workflow for Radical Homopolymerization.

Materials:

  • 4-vinyl guaiacol derivative (7.8 mmol, 1 eq)

  • 1,4-bis(trimethylsilyl)benzene (0.05 eq) as an internal standard

  • Toluene

  • 2,2′-azobis(2-methylpropionitrile) (AIBN) (1.3 wt% based on monomer)

  • Double-necked flask

  • Septum

  • Nitrogen (N₂) source

  • Oil bath with magnetic stirrer

Procedure:

  • The 4-vinyl guaiacol derivative, 1,4-bis(trimethylsilyl)benzene, and toluene are placed in a double-necked flask.[7]

  • The flask is then sealed with a septum.[7]

  • The reaction mixture is purged by bubbling N₂ through it for 30 minutes.[7]

  • The flask is placed in an oil bath pre-heated to 70 °C and is subjected to magnetic stirring.[7]

  • In a separate container, AIBN is dissolved in toluene and this solution is also purged with N₂ for 10 minutes.[7]

  • The AIBN solution is then added to the reaction mixture to initiate the polymerization process.[7]

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Vinylguaiacol
Reactant of Route 2
Reactant of Route 2
4-Vinylguaiacol

試験管内研究製品の免責事項と情報

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